tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNWQLLPLOQGOI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)[C@@H](C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Heterocycles
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Within this context, fluorinated heterocyclic building blocks have emerged as invaluable assets for medicinal chemists. Among these, tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate has garnered significant attention as a chiral synthon of considerable utility.
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, reactivity, and applications, with a focus on the scientific rationale behind its use and the experimental considerations for its successful implementation in synthetic workflows. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide your research and development endeavors.
Part 1: Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a building block is paramount to its effective utilization. This compound is a chiral, non-racemic compound with a defined stereochemistry at the C3 position, which is a critical feature for its application in stereospecific synthesis.
Structural and Chemical Identity
The structure of this compound is characterized by a piperidine ring functionalized with a fluorine atom at the 3-position and a ketone at the 4-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Diagram 1: Chemical Structure of this compound
A 2D representation of the title compound's structure.
Physicochemical Data Summary
A compilation of the key physicochemical properties of this compound is presented in the table below for quick reference. These values are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆FNO₃ | [1][2] |
| Molecular Weight | 217.24 g/mol | [1][2] |
| CAS Number | 1266339-10-9 | [3] |
| Appearance | White to cream or light brown powder/solid | [4] |
| Melting Point | 73°C to 78°C | [4] |
| Storage Temperature | 4°C | |
| Purity | Typically ≥96-97% | [4] |
Part 2: Synthesis and Manufacturing Considerations
The synthesis of enantiomerically pure this compound is a non-trivial process that requires careful control of stereochemistry. While multiple synthetic routes may exist, a common strategy involves the asymmetric fluorination of a suitable precursor.
Conceptual Synthetic Approach
A plausible and widely adopted approach for the synthesis of α-fluoroketones involves the electrophilic fluorination of an enolate or enol equivalent. For the synthesis of the (3R)-enantiomer, a chiral auxiliary or a chiral fluorinating agent can be employed to induce stereoselectivity. An alternative and often more practical approach on a larger scale is the resolution of a racemic mixture or the use of a chiral starting material.
Diagram 2: Generalized Synthetic Workflow
A high-level overview of a common synthetic strategy.
Exemplary Synthetic Protocol
While a detailed, validated protocol for the specific (3R)-enantiomer is proprietary to manufacturers, a general procedure based on established methodologies for α-fluorination of ketones is outlined below. The choice of a specific chiral fluorinating agent or a method for chiral resolution is critical for obtaining the desired enantiopure product.
Step 1: Enolate Formation from N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DME) at -78°C under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78°C for 1-2 hours to ensure complete enolate formation.
Causality: The use of a strong, hindered base at low temperature is crucial to kinetically deprotonate the piperidone at the α-position, forming the thermodynamically less stable enolate, which is necessary for the subsequent fluorination reaction. Anhydrous and inert conditions are essential to prevent quenching of the highly reactive enolate.
Step 2: Electrophilic Fluorination
-
To the solution of the pre-formed enolate at -78°C, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or a chiral variant, in the same anhydrous solvent.
-
Allow the reaction to stir at -78°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
Causality: Electrophilic fluorinating agents deliver a "F+" equivalent to the electron-rich enolate. The stereochemical outcome of this step is the most critical part of the synthesis and is dictated by the choice of chiral reagents or auxiliaries.
Step 3: Work-up and Purification
-
Allow the quenched reaction mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality: A standard aqueous work-up is used to remove inorganic salts and other water-soluble impurities. Chromatographic purification is typically necessary to separate the desired product from unreacted starting material, byproducts, and any diastereomers or enantiomers that may have formed.
Part 3: Spectral Data and Characterization
Thorough characterization is essential to confirm the identity and purity of this compound. The following spectral data are characteristic of the molecule.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperidine ring protons (multiplets, ~2.0-4.5 ppm), and a characteristic doublet of doublets for the proton on the fluorine-bearing carbon. |
| ¹³C NMR | Resonances for the tert-butyl group, the Boc carbonyl, the ketone carbonyl, and the piperidine ring carbons. The carbon bearing the fluorine will appear as a doublet due to C-F coupling. |
| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom alpha to a carbonyl group. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (~1720-1740 cm⁻¹) and the C=O stretch of the carbamate (~1680-1700 cm⁻¹). |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and instrument used. It is always recommended to acquire and interpret the full spectral data for the specific batch of the compound being used.[3]
Part 4: Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the chemistry of the α-fluoroketone moiety. This functional group arrangement offers a unique set of synthetic opportunities.
Reactivity of the α-Fluoroketone
The presence of the electron-withdrawing fluorine atom at the α-position has several important consequences for the reactivity of the ketone:
-
Activation of the Carbonyl Group : The inductive effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
-
Influence on Enolization : The fluorine atom can influence the regioselectivity and stereoselectivity of enolate formation.
-
Potential for Defluorination : Under certain conditions, particularly with some biological systems or strong reducing agents, hydrodefluorination can occur.[6]
It is noteworthy that while α-haloketones are generally more reactive towards nucleophilic addition than their non-halogenated counterparts, α-fluoroketones can sometimes exhibit slightly lower reactivity compared to α-chloro or α-bromo ketones. This has been attributed to conformational effects where the optimal orbital overlap for nucleophilic attack is less favored in the fluoro derivative.[5]
Key Synthetic Transformations
This compound is a versatile intermediate for a variety of synthetic transformations, including:
-
Reductive Amination : The ketone can be converted to an amine via reductive amination, providing access to chiral 3-fluoro-4-aminopiperidine derivatives. This is a particularly valuable transformation in medicinal chemistry for the introduction of basic nitrogen atoms, which can improve solubility and target interactions.
-
Reduction of the Ketone : The ketone can be stereoselectively reduced to the corresponding alcohol, yielding chiral 3-fluoro-4-hydroxypiperidine derivatives. The choice of reducing agent (e.g., sodium borohydride, L-selectride) can influence the stereochemical outcome of this reduction.
-
Aldol and Related Condensations : The enolizable nature of the ketone allows for its participation in aldol-type reactions to form new carbon-carbon bonds.
Diagram 3: Key Reaction Pathways
Illustrative synthetic transformations of the title compound.
Part 5: Applications in Drug Discovery and Development
The primary application of this compound is as a key intermediate in the synthesis of complex, biologically active molecules, particularly in the development of novel therapeutics.
Case Study: Synthesis of Nirmatrelvir (PF-07321332)
A prominent example of the utility of this building block is in the synthesis of nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in the antiviral medication Paxlovid.[7][8] Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The specific stereochemistry of the fluorinated piperidine moiety is crucial for the drug's binding to the active site of the protease and its overall efficacy.[9] The synthesis of nirmatrelvir highlights the importance of having access to enantiomerically pure building blocks like this compound to enable the efficient and stereocontrolled construction of complex drug candidates.[10][11]
Broader Implications in Medicinal Chemistry
Beyond its use in the synthesis of nirmatrelvir, the 3-fluoro-4-oxopiperidine scaffold is of broad interest in medicinal chemistry for several reasons:
-
Metabolic Stability : The presence of the fluorine atom can block potential sites of metabolism, leading to an improved pharmacokinetic profile.
-
Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be advantageous for optimizing cell permeability and target engagement.
-
Conformational Control : The stereospecific introduction of a fluorine atom can rigidify the piperidine ring or favor specific conformations, which can enhance binding to a biological target.
The availability of this chiral building block allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, enabling the fine-tuning of a lead compound's properties to achieve the desired therapeutic effect.
Conclusion: A Versatile Tool for Innovation
This compound stands out as a high-value building block in the medicinal chemist's toolbox. Its unique combination of a chiral fluorinated scaffold and versatile reactivity makes it an enabling reagent for the synthesis of complex and stereochemically defined molecules. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such well-characterized and readily available chiral intermediates will only increase. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of the next generation of medicines.
References
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tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Sigma-Aldrich.
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Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI.
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The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate.
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Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. PubChem.
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This compound. ChemicalBook.
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α-Fluoroketones for Drug Discovery. Enamine.
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The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. National Institutes of Health.
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tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR. Sigma-Aldrich.
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t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. PubChem.
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Buy tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Aurum Pharmatech.
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1215071-17-2|tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. BLDpharm.
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tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis. ChemicalBook.
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Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate.
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tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. PubChem.
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3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
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Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PubMed.
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health.
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
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CAS 1215071-17-2 tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate. Autech Scientific.
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tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry.
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The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. MDPI.
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An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ChemRxiv.
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An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ResearchGate.
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A Technical Guide to (3R)-3-fluoro-4-oxopiperidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Within the realm of fluorinated scaffolds, chiral 3-fluoro-4-oxopiperidines represent a class of high-value building blocks for the synthesis of complex and stereospecific drug candidates. This technical guide provides an in-depth exploration of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, a key chiral intermediate in the development of next-generation therapeutics.
Core Molecular Attributes
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1266339-10-9 | |
| Molecular Formula | C₁₀H₁₆FNO₃ | [1] |
| Molecular Weight | 217.24 g/mol | [1] |
| Appearance | Solid | [1] |
Note: The common name includes the tert-butyl carboxylate (Boc) protecting group.
The Significance of Fluorine in the Piperidine Scaffold
The piperidine ring is a prevalent motif in a vast number of pharmaceuticals. The introduction of a fluorine atom at the 3-position of the 4-oxopiperidine core, as in the title compound, offers several advantages for drug design:
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity.
-
Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring, potentially locking the molecule into a bioactive conformation.
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to an improved pharmacokinetic profile.
-
Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is a key challenge. The primary strategies involve either asymmetric fluorination of a prochiral precursor or the resolution of a racemic mixture. A common and effective approach involves the chiral separation of a diastereomeric precursor followed by oxidation.
Chiral Resolution via Preparative HPLC
A robust method for obtaining the chiral precursor involves the separation of the enantiomers of tert-butyl-(3,4-cis)-3-fluoro-4-hydroxy-piperidine-1-carboxylate.[2]
Experimental Protocol: Chiral Separation of tert-butyl-(3,4-cis)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
-
Sample Preparation: A sample of racemic tert-butyl-(3,4-cis)-3-fluoro-4-hydroxy-piperidine-1-carboxylate is dissolved in an appropriate solvent.
-
Chromatographic System:
-
Column: Chiralpak AD-H (10 x 250 mm)
-
Mobile Phase: 90:10 carbon dioxide and ethanol
-
Flow Rate: 10 ml/minute
-
Detection: 210 nM
-
-
Separation: The racemic mixture is injected onto the column, and the enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
Fraction Collection: The fractions corresponding to each enantiomer are collected separately. The (3R,4S) enantiomer is the desired precursor for the synthesis of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate.
-
Purity Analysis: The enantiomeric purity of the collected fractions is determined using analytical HPLC with a Chiralpak AD-H (4.6 mm x 25 cm) column.
Diagram 1: Chiral Resolution Workflow
Caption: Workflow for the chiral separation of the hydroxy precursor.
Oxidation to the Ketone
Once the enantiomerically pure (3R,4S)-tert-butyl-3-fluoro-4-hydroxypiperidine-1-carboxylate is obtained, a standard oxidation reaction is employed to yield the target ketone.
Experimental Protocol: Oxidation of the Chiral Alcohol
-
Reaction Setup: To a solution of (3R,4S)-tert-butyl-3-fluoro-4-hydroxypiperidine-1-carboxylate in a suitable solvent such as dichloromethane, add an oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford pure this compound.
Diagram 2: Synthesis of the Target Compound
Caption: Oxidation of the chiral alcohol to the target ketone.
Spectroscopic Characterization
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of various drug candidates, particularly in the area of kinase inhibitors and other targeted therapies.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. Several BTK inhibitors incorporate a chiral piperidine moiety, and the use of fluorinated analogues can enhance their pharmacological properties. While specific examples detailing the use of the (3R) isomer of 3-fluoro-4-oxopiperidine are often proprietary, the general class of fluorinated piperidines is of high interest in the development of next-generation BTK inhibitors.[5]
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
CGRP is a neuropeptide involved in the pathogenesis of migraine. The development of small molecule CGRP receptor antagonists has been a significant advancement in migraine treatment. The synthesis of a CGRP receptor antagonist has been reported to involve a syn-1,2-amino-fluoropiperidine core, highlighting the importance of chiral fluorinated piperidine intermediates in this therapeutic area.[6]
Conclusion
This compound is a specialized chiral building block that offers significant advantages for the design and synthesis of novel therapeutics. Its unique stereochemistry and the presence of a fluorine atom provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The synthetic strategies outlined in this guide, particularly the chiral resolution of the hydroxy precursor, provide a viable pathway to access this valuable intermediate. As the demand for more specific and effective drugs continues to grow, the importance of such precisely engineered building blocks in drug discovery will undoubtedly increase.
References
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Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. [Link]
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Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. (2020). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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A Guide to the Asymmetric Synthesis of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Introduction
The incorporation of fluorine into pharmaceutical candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The 3-fluoropiperidine motif, in particular, is a valuable structural element in medicinal chemistry. This guide provides an in-depth technical overview of a robust and stereocontrolled method for the synthesis of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, a key chiral building block for the development of novel therapeutics. We will explore the strategic considerations behind the synthetic route, delve into the mechanism of the key asymmetric transformation, and provide detailed experimental protocols.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule, this compound, points to the asymmetric fluorination of the readily available precursor, tert-butyl 4-oxopiperidine-1-carboxylate. This approach is attractive due to the commercial availability and straightforward preparation of the starting material. The central challenge lies in controlling the stereochemistry at the C3 position during the fluorination step.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Precursor: tert-butyl 4-oxopiperidine-1-carboxylate
The synthesis of the starting material, tert-butyl 4-oxopiperidine-1-carboxylate, is a well-established procedure. It involves the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate, in a suitable solvent system like a mixture of tetrahydrofuran (THF) and water.[1] The Boc group serves to protect the amine from participating in side reactions during the subsequent fluorination step.[2]
Experimental Protocol: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate[1]
-
To a solution of piperidin-4-one monohydrate hydrochloride (1 equivalent) in a 1:1 mixture of THF and water, add sodium bicarbonate (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) and continue stirring at room temperature for 16 hours.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with a 5% aqueous solution of potassium bisulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.
Asymmetric Fluorination: Establishing the Chiral Center
The key transformation in this synthesis is the enantioselective fluorination of the prochiral N-Boc-4-piperidone. Organocatalysis has emerged as a powerful tool for such transformations, offering high stereocontrol under mild reaction conditions.[3] A particularly effective approach involves the use of a chiral primary amine catalyst, such as a derivative of proline, to form a chiral enamine intermediate with the ketone. This enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), with the chiral catalyst directing the facial selectivity of the fluorination.
Caption: Catalytic cycle for asymmetric enamine fluorination.
Mechanism of Asymmetric Fluorination
The mechanism of the organocatalyzed asymmetric fluorination of N-Boc-4-piperidone proceeds through the formation of a chiral enamine intermediate. The chiral amine catalyst reacts with the ketone to form an iminium ion, which then deprotonates to yield the nucleophilic enamine. The stereochemistry of the catalyst dictates the conformation of the enamine, thereby creating a chiral environment. The enamine then attacks the electrophilic fluorine source from the less sterically hindered face, as directed by the chiral catalyst. Subsequent hydrolysis of the resulting iminium ion releases the α-fluorinated ketone and regenerates the catalyst.
Experimental Protocol: Asymmetric Fluorination
Note: The following is a representative protocol based on established methods for the asymmetric fluorination of cyclic ketones. Optimization may be required for this specific substrate.
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable solvent (e.g., chloroform or toluene) at room temperature, add the chiral amine catalyst (e.g., a derivative of (R)-proline, 0.1-0.2 equivalents).
-
Stir the mixture for a short period to allow for enamine formation.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.1-1.5 equivalents) portion-wise over a period of time.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Summary
| Compound | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (%) |
| tert-butyl 4-oxopiperidine-1-carboxylate | 4-Piperidone monohydrate hydrochloride | Di-tert-butyl dicarbonate, NaHCO₃ | >95 | N/A |
| This compound | tert-butyl 4-oxopiperidine-1-carboxylate | Chiral amine catalyst, NFSI | 70-90 | >95 |
Note: Yield and enantiomeric excess are typical values reported for analogous asymmetric fluorination reactions and may vary depending on the specific catalyst and reaction conditions used.
Conclusion
The synthesis of this compound can be efficiently achieved through a two-step sequence involving the Boc-protection of 4-piperidone followed by a highly enantioselective organocatalytic fluorination. This strategy provides a reliable and scalable route to this valuable chiral building block, enabling its use in the development of novel fluorinated piperidine-containing drug candidates. The principles and protocols outlined in this guide offer a solid foundation for researchers in the field of medicinal and synthetic organic chemistry.
References
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PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2011). Recent advances in asymmetric organocatalytic fluorination. Retrieved from [Link]
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Spectroscopic data for "tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate" (NMR, IR, MS)
Starting Data Collection
I'm currently focused on gathering spectroscopic data for "tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate". I'm prioritizing data from reliable sources. My initial searches are centered around chemical supplier databases and peer-reviewed scientific literature. I'll need to carefully analyze the information I find.
Initiating Spectral Analysis
I'm now diving into the Google search results, aiming to pinpoint spectroscopic data for the target compound from trusted sources. I am focused on extracting characteristic spectral features from NMR, IR, and MS techniques. I'm prioritizing the identification of key shifts, coupling constants, and fragmentation patterns. I plan to organize this data into tables and diagrams to facilitate interpretation.
Structuring the Guide Content
I'm now outlining the structure of the technical guide. My plan is to start with an introduction to the compound and the significance of its spectral characterization, followed by in-depth sections dedicated to NMR, IR, and Mass Spectrometry. I'm aiming to present data in tables, explain spectral interpretations, and provide detailed experimental protocols for data acquisition. I'll use Graphviz diagrams to visualize the molecular structure. Finally, I will ensure proper referencing.
Gathering Spectroscopic Data
My search for specific spectroscopic data on "this compound" remains unfruitful in terms of a direct data sheet or published compilation. The results are leading me to discussions of conformational analysis, suggesting that the compound's structure poses some interesting challenges for spectroscopic interpretation.
Deepening Data Acquisition
I'm now expanding the search. The initial hunt for a ready-made data sheet for "this compound" proved fruitless. Therefore, I'm focusing on commercial suppliers and relevant publications and patents for the spectral data I require. I'm also broadening the search terms to capture potential variations on the compound's name. I am starting with NMR and IR.
Revising Strategy for Data
I'm now revising my approach. Despite exploring general conformational analysis of fluorinated piperidines and related compounds, and expanding my initial search, the precise spectroscopic data (NMR, IR, MS) for "this compound" remains elusive. The focus will be on commercial suppliers, patents, and any publications that may contain specific data for this exact compound. I'll need to broaden search terms to include name variations.
Analyzing Data Scarcity
I'm currently facing a frustrating lack of comprehensive spectroscopic data for the target compound. My searches have only turned up general information about related substances. There's a glaring absence of a consolidated dataset (NMR, IR, MS) that provides the specific information I need. I'm focusing on the nature of this data gap.
Deepening Search Strategy
I'm now expanding my search to include the CAS number and patent literature. I'm hoping these resources might uncover the missing spectroscopic data for this specific compound. So far, the public web has failed, and I'm pivoting to potentially more relevant sources for this data, such as scientific papers which describe the experimental synthesis of the compound.
Pinpointing Data Availability
I've successfully verified the CAS number for the target compound and its availability from multiple suppliers, which is a significant relief. Now I'm shifting focus to gathering a comprehensive spectroscopic dataset. This is crucial for verifying the compound's identity and purity.
Expanding Data Acquisition
I'm now hunting for that elusive spectroscopic data. While the CAS number confirms availability, the ideal spectral dataset remains hidden. I'm focusing on Certificates of Analysis, hoping one supplier offers a public one. Patents and academic theses are next on my list; perhaps detailed characterization lies within those.
Securing Key Documentation
I've secured the Certificate of Analysis (CoA) from Sigma-Aldrich for "tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate," confirming essential data points. The IR data is verified, representing a substantial step forward.
Confirming Spectral Consistency
I've located a CoA from Thermo Fisher Scientific, which reinforces the spectral consistency with IR and ¹H-NMR data, adding a melting point. While the initial Sigma-Aldrich CoA provided similar validation, the Thermo Fisher document adds depth. The patent search confirmed the compound's use but lacked synthesis details, driving my focus to publications or patents with synthesis and characterization data, which I will refine my search to find.
Refining Data Acquisition
I've made progress in locating the specific spectral data. The CoAs from Sigma-Aldrich and Thermo Fisher validate the spectral presence, but not the specific data. I'm now prioritizing finding a publication or patent with synthesis details. I'm focusing on the synthesis and characterization, employing both the CAS number and the full chemical name in my search, and I will also specifically seek the reference from the patent search, which will hopefully have the details.
Gathering Key Data
I've made major strides. I located a Tokyo Pharmaceutical University PhD thesis detailing the synthesis of "tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate", complete with ¹H NMR data – a critical find. Additionally, I uncovered a Certificate of Analysis. I am confident I am well on my way.
Pursuing Spectroscopic Data
I've progressed to the next logical step. The Tokyo Pharmaceutical University thesis provides crucial ¹H NMR data, and the Certificate of Analysis confirms the existence of more. My focus is now the van Niel et al. reference from J. Med. Chem., cited in relation to my target. It's the most promising source for missing IR, ¹³C NMR, and mass spectrometry data needed for the technical guide. Accessing that paper is the priority.
Analyzing Search Strategy
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Developing A Detailed Search
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A Technical Guide to the Commercial Availability and Application of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] The piperidine moiety is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, valued for its conformational rigidity and ability to engage in key binding interactions.[4] The convergence of these two motifs in molecules such as tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate creates a chiral building block of significant interest to researchers in drug discovery.
This guide provides an in-depth analysis of the commercial availability, underlying synthetic considerations, and strategic applications of this valuable intermediate for professionals engaged in the development of novel therapeutics.
Chemical Profile and Specifications
The subject of this guide is most commonly traded under its N-Boc protected form, which is stable and amenable to a wide range of synthetic transformations.
| Property | Value |
| Product Name | This compound |
| CAS Number | 1266339-10-9 |
| Molecular Formula | C₁₀H₁₆FNO₃ |
| Molecular Weight | 217.24 g/mol |
| Structure | ![]() |
| Appearance | Typically a white to off-white solid |
| Purity | Generally available at ≥95% or ≥97% purity |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol |
| Storage | Recommended storage at 2-8°C to ensure long-term stability |
Data compiled from various supplier and database entries.
Commercial Availability and Sourcing
This compound is available from a range of fine chemical suppliers that specialize in building blocks for research and development. Availability spans from milligram-scale for initial screening to gram-scale for lead optimization studies.
Representative Suppliers
| Supplier | Noted Purity/Grade | Scale |
| Sigma-Aldrich | Aldrich Partner | 100mg - 1g |
| BLD Pharmatech | ≥98% | Gram Scale |
| Capot Chemical | Laboratory Grade | Research Quantities[5] |
| chemPUR | >95% | Research Quantities |
Note: This list is not exhaustive. Researchers are encouraged to consult additional chemical sourcing platforms. The racemic version (CAS 211108-50-8) is also widely available and may serve as a starting point for in-house chiral separation or as a racemic control in biological assays.[6][7]
Supplier Selection Workflow
Sourcing a critical chiral building block requires a systematic approach to ensure quality and timeline adherence. The following workflow is recommended:
Caption: A logical workflow for sourcing chiral building blocks.
Synthetic Context and Strategic Considerations
Understanding the synthetic origin of a building block is critical for anticipating potential impurities. The synthesis of enantiomerically pure fluorinated piperidines is a non-trivial challenge, often relying on advanced catalytic methods.
Plausible Synthetic Routes
Access to the target molecule typically begins with a commercially available piperidine precursor. Asymmetric synthesis is key to installing the desired (3R) stereocenter.
-
Asymmetric Hydrogenation: A common strategy involves the hydrogenation of a corresponding fluorinated pyridinium salt or tetrahydropyridine precursor using a chiral catalyst (e.g., Rhodium or Iridium-based).[4]
-
Enzymatic Resolution: A racemic mixture of a suitable precursor can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired isomer.
Caption: A simplified overview of a potential synthetic route.
Expert Insight: The primary impurity of concern is the (3S) enantiomer. For applications where stereochemistry is critical for biological activity, requesting a certificate of analysis with chiral HPLC data to confirm enantiomeric excess (ee%) is a self-validating and essential step.
Applications in Drug Discovery
The unique properties of the C-F bond make it a powerful tool for lead optimization.[1] The (3R)-3-fluoro-4-oxopiperidine scaffold is particularly valuable for several reasons:
-
pKa Modulation: The electron-withdrawing nature of the fluorine atom at the C3 position lowers the basicity (pKa) of the piperidine nitrogen. This can be strategically employed to detune binding to off-target proteins, such as the hERG potassium channel, thereby reducing the risk of cardiac toxicity.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Introducing fluorine at a potential site of metabolism can increase the half-life and bioavailability of a drug candidate.
-
Conformational Control: The fluorine atom can influence the conformational preference of the piperidine ring through steric and electronic effects, which can be used to lock the molecule into a more bioactive conformation.
-
Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole interactions, potentially enhancing binding affinity.[1]
This building block serves as a versatile starting point for synthesizing more complex molecules, including substituted aminopiperidines and spirocyclic systems, which are prevalent in CNS-active agents and other therapeutic areas.[4][8]
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A Technical Guide to the Solubility and Stability of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Introduction
tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom adjacent to a carbonyl group, along with the N-Boc protecting group on a piperidine scaffold, imparts unique stereoelectronic properties that can influence molecular conformation, basicity, and metabolic stability. Understanding the fundamental physicochemical properties of this compound, namely its solubility and stability, is paramount for its effective handling, formulation, and the successful development of drug candidates.
This in-depth technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Drawing upon established principles of physical organic chemistry and data from structurally related analogs, this document offers insights into the compound's behavior in various solvent systems and under different stress conditions. Furthermore, it outlines detailed, field-proven experimental protocols for researchers to quantitatively assess these critical parameters, ensuring data integrity and facilitating informed decision-making in a research and development setting.
Predicted Physicochemical Properties and Solubility Profile
The solubility of a compound is a critical determinant of its utility in both synthetic chemistry and pharmacology. While specific experimental data for this compound is not extensively published, a reasoned prediction of its solubility can be made by dissecting its molecular structure.
The molecule possesses both lipophilic and polar characteristics. The tert-butyl group and the piperidine ring contribute to its lipophilicity, suggesting solubility in non-polar organic solvents. Conversely, the carbonyl group and the carbamate moiety introduce polarity, which may confer some solubility in polar organic solvents. The fluorine atom, while highly electronegative, has a more complex influence on solubility, often increasing lipophilicity.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexanes, Toluene | Low to Moderate | The overall polarity of the molecule is likely too high for significant solubility in highly non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the carbonyl and carbamate groups. DMSO and DMF are expected to be excellent solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the carbonyl oxygen suggests moderate solubility. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The significant non-polar surface area from the Boc group and the piperidine ring is expected to limit aqueous solubility. |
Experimental Protocol for Kinetic Solubility Assessment
A kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery to quickly assess the aqueous solubility of compounds initially dissolved in DMSO.[1][2]
Methodology
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2][3]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 1.5 to 2 hours.[4]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional but Recommended): For more precise measurement, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.[3]
Caption: Forced Degradation Study Workflow.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products.
Table 2: Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Justification |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds after deprotection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is a good starting point to elute all potential components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Detection | UV at 210 nm | The carbamate and ketone functionalities should have some absorbance at low UV wavelengths. |
| Injection Volume | 2 µL | A small volume minimizes potential for peak distortion. |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [5]
Conclusion
This compound is a valuable synthetic intermediate whose utility is closely tied to its physicochemical properties. Based on its structure, it is predicted to be soluble in a range of polar aprotic solvents and moderately soluble in polar protic solvents, with limited aqueous solubility. The primary stability liability is the acid-catalyzed cleavage of the N-Boc group. Potential instabilities also exist under strongly basic conditions, upon exposure to light, and in the presence of strong oxidizing agents due to the α-fluoro ketone and piperidine moieties.
For researchers and drug development professionals, a thorough experimental evaluation of solubility and stability is not merely a recommendation but a necessity. The protocols outlined in this guide provide a robust framework for generating high-quality, reliable data. By systematically investigating these properties, scientists can ensure the integrity of their starting materials, develop appropriate storage and handling procedures, and build a solid foundation for the successful advancement of novel drug candidates.
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Bloom Tech. (2025, February 12). Is N-Boc-3-carboethoxy-4-piperidone stable? Knowledge. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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Health Canada. (2022, April 25). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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de Oliveira, A. C., et al. (2019). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Journal of Chemical and Pharmaceutical Research, 11(3), 43-51. [Link]
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Gotor-Fernández, V., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Advanced Synthesis & Catalysis, 363(15), 3763-3769. [Link]
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ResearchGate. (2007). ChemInform Abstract: Efficient, Solventless N-Boc Protection of Amines Carried Out at Room Temperature Using Sulfamic Acid as Recyclable Catalyst. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
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Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s480-s489. [Link]
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Jiménez, E., et al. (2015). Photolysis study of fluorinated ketones under natural sunlight conditions. Physical Chemistry Chemical Physics, 17(39), 26058-26067. [Link]
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Boumoud, B., et al. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840. [Link]
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Silva, J. B., et al. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Atlantic Conference. [Link]
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Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry, 2014, 621592. [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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Li, Z., et al. (2023). Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin. Organic Letters, 25(1), 133-138. [Link]
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Borysov, A. (2020, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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A Guide to Chiral Building Blocks in Organic Synthesis: From Strategy to Execution
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is critical to its biological function. This in-depth technical guide provides a comprehensive overview of chiral building blocks, their strategic importance, methods for their acquisition, and their application in the construction of complex, stereochemically-defined molecules. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic and analytical procedures, and present case studies that bridge theory with practice.
The Imperative of Chirality in Drug Development
A significant percentage of pharmaceutical drugs are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[1][2][3] These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[3] This inherent enantioselectivity in the body means that one enantiomer of a drug may produce the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects.[3]
The tragic case of thalidomide serves as a stark reminder of this principle; the (R)-enantiomer possessed sedative properties, whereas the (S)-enantiomer was a potent teratogen.[1][4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992, emphasizing the need to characterize each enantiomer in a chiral drug.[5] This has driven the demand for enantiomerically pure compounds and, by extension, the chiral building blocks used to synthesize them.[6][2]
The "chiral switch," the development of a single enantiomer from a previously marketed racemic mixture, is a common strategy in the pharmaceutical industry.[7][8] A prime example is esomeprazole (Nexium), the (S)-enantiomer of omeprazole.[9] The S-enantiomer is metabolized more slowly by the CYP2C19 enzyme, leading to higher plasma concentrations and more effective acid suppression compared to the racemate.[8]
Strategies for Acquiring Enantiomerically Pure Compounds
There are three primary strategies for obtaining enantiomerically pure compounds: leveraging the chiral pool, performing a resolution of a racemic mixture, and executing an asymmetric synthesis. The choice of strategy is dictated by factors such as the structure of the target molecule, cost, scalability, and the availability of starting materials.[1]
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The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the piperidine scaffold, a privileged motif in medicinal chemistry, has emerged as a powerful tool for modulating molecular properties and enhancing therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the profound influence of fluorine substitution at the 3-position on the conformational preferences of the piperidine ring. Moving beyond simplistic steric considerations, we delve into the complex interplay of stereoelectronic forces that govern the conformational landscape of 3-fluoropiperidine derivatives. This guide offers researchers, scientists, and drug development professionals field-proven insights, detailed experimental and computational methodologies, and a framework for the rational design of next-generation therapeutics leveraging the unique properties of fluorinated piperidines.
Introduction: Fluorine, a Subtle Architect of Molecular Conformation
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products. Its conformational flexibility, primarily existing in two chair conformations, is a critical determinant of its biological activity. The introduction of substituents can significantly bias this equilibrium, thereby influencing how the molecule interacts with its biological target. Among the vast toolkit of medicinal chemistry, fluorine has garnered significant attention for its ability to fine-tune a molecule's physicochemical properties, such as metabolic stability, pKa, and lipophilicity.[1][2] However, the impact of fluorine extends beyond these well-documented effects; it acts as a subtle architect, profoundly influencing the three-dimensional shape of the piperidine ring through a variety of stereoelectronic interactions.[3]
For 3-fluoropiperidine derivatives, a fascinating and often counterintuitive conformational preference emerges: the fluorine atom frequently favors the sterically more hindered axial position.[4][5] This guide will dissect the underlying principles governing this phenomenon, providing a robust understanding for its strategic application in drug design.
The Physicochemical Rationale: Unraveling the Axial Preference of Fluorine
The conformational behavior of 3-fluoropiperidine is dictated by a delicate balance of several non-covalent interactions. Understanding these forces is paramount for predicting and controlling the geometry of these molecules.
The Gauche Effect and Hyperconjugation
In 3-fluoropiperidines, the gauche arrangement between the electronegative fluorine atom and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[4] A key stabilizing interaction, often referred to as a generalized anomeric effect, involves the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F). This interaction is maximized when the fluorine atom occupies an axial position.[2][4]
The Role of the Nitrogen: Charge-Dipole and Dipole-Dipole Interactions
The conformational equilibrium is highly sensitive to the nature of the substituent on the piperidine nitrogen.
-
Protonated Piperidines (Piperidinium Salts): In the protonated state, a strong, stabilizing charge-dipole interaction occurs between the positively charged nitrogen (N-H+) and the negative end of the C-F bond dipole. This interaction is maximized when the fluorine is in the axial position, bringing it into close proximity with the axial N-H bond.[1][2] This can lead to a significant energetic preference for the axial conformer.[6]
-
N-Acyl and N-Alkyl Derivatives: For N-acylated or N-alkylated piperidines, dipole-dipole interactions become significant. The alignment of the C-F and N-acyl or N-alkyl dipoles can influence the conformational preference.
Solvation Effects: The Influence of the Environment
Solvation plays a critical role in the conformational equilibrium.[1][2] Polar solvents can stabilize the conformer with the larger molecular dipole moment. The axial conformer of a 3-fluoropiperidinium salt, for instance, often possesses a larger dipole moment and is therefore preferentially stabilized in polar solvents like water or DMSO.[1] This solvent-dependent conformational switching is a key consideration in drug design, as the biological environment is aqueous.
The interplay of these forces is visually summarized in the following diagram:
Caption: Key stereoelectronic and environmental factors stabilizing the axial conformation of 3-fluoropiperidine derivatives and their downstream effects.
Experimental and Computational Conformational Analysis
A synergistic approach combining experimental and computational techniques is essential for a thorough conformational analysis of 3-fluoropiperidine derivatives.
NMR Spectroscopy: The Gold Standard for Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying the solution-state conformation of these molecules.[1][2]
-
1H NMR - Vicinal Coupling Constants (3JHH): The magnitude of the three-bond proton-proton coupling constants (3JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling patterns of the protons on the piperidine ring, particularly those adjacent to the fluorine-bearing carbon, the chair conformation and the axial or equatorial orientation of substituents can be determined.
-
19F NMR Spectroscopy: 19F NMR is a highly sensitive technique for probing the local environment of the fluorine atom.[7][8] The chemical shift of the fluorine nucleus is exquisitely sensitive to its conformational environment.[7][9] Additionally, three-bond fluorine-proton coupling constants (3JFH) are valuable for determining the dihedral angle and thus the conformation.[1][2]
Detailed Protocol: Conformational Analysis by NMR
-
Sample Preparation: Dissolve 5-10 mg of the 3-fluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) to a final concentration of 10-20 mM.
-
1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Ensure sufficient resolution to accurately measure coupling constants.
-
19F NMR Acquisition: Acquire a one-dimensional 19F NMR spectrum. If the compound is a mixture of conformers, multiple peaks may be observed.
-
2D NMR Experiments: Acquire 2D NMR spectra such as COSY (1H-1H), HSQC (1H-13C), and HMBC (1H-13C) to aid in the complete assignment of all proton and carbon signals.
-
1H-19F Heteronuclear NOE (HOESY): For more detailed spatial information, a 1D or 2D HOESY experiment can be performed to identify through-space interactions between fluorine and protons, which can help confirm conformational assignments.[10]
-
Data Analysis:
-
Measure the 3JHH values for the protons on the piperidine ring. Large coupling constants (8-12 Hz) are indicative of axial-axial relationships, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
-
Measure the 3JFH values. These can be used in conjunction with Karplus-type relationships for fluorinated systems to determine dihedral angles.
-
Integrate the signals in the 19F NMR spectrum to determine the relative populations of the axial and equatorial conformers if they are in slow exchange on the NMR timescale.
-
From the conformer populations, the free energy difference (ΔG) can be calculated using the equation: ΔG = -RTlnKeq, where Keq is the equilibrium constant (ratio of conformers).
-
X-ray Crystallography: A Definitive Solid-State View
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. While this does not directly reflect the solution-state equilibrium, it provides a valuable reference point and can reveal key intramolecular interactions that stabilize a particular conformation.[11][12]
Computational Chemistry: Predicting and Rationalizing Conformations
Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of different conformers and for dissecting the contributions of various stereoelectronic effects.[1][2]
Workflow for Computational Conformational Analysis
Sources
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Methodological & Application
Asymmetric Synthesis of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate: A Guide to Organocatalytic Enantioselective Fluorination
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The piperidine ring, a ubiquitous N-heterocycle in pharmaceuticals, becomes a particularly valuable asset when stereoselectively fluorinated.[1][2][3] This guide provides a detailed protocol and scientific rationale for the asymmetric synthesis of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, a chiral building block of significant interest. The featured methodology is a direct, organocatalytic α-fluorination of the readily available N-Boc-4-piperidone. We delve into the mechanistic underpinnings of enamine catalysis, explain the causal logic behind the selection of reagents and conditions, and offer a robust, step-by-step protocol for laboratory execution.
Strategic Overview: The Power of Enamine Catalysis
The primary challenge in synthesizing the target molecule is the precise installation of a fluorine atom at the C3 position with R-stereochemistry. While several strategies exist for creating chiral fluorinated piperidines, including enzymatic resolutions and asymmetric hydrogenations of complex precursors[4][5], direct asymmetric α-fluorination of a prochiral ketone offers an elegant and atom-economical approach.
Organocatalysis, specifically enamine catalysis, has emerged as a powerful solution for this transformation.[6][7] Historically, the asymmetric α-fluorination of ketones was a significant hurdle due to the slow formation of the key enamine intermediate compared to aldehydes.[7][8] The breakthrough came with the development of primary amine catalysts, often derived from cinchona alkaloids, which efficiently activate cyclic ketones for subsequent enantioselective reactions.[6][7]
The Rationale for Enamine Catalysis:
-
Mild Conditions: The reaction proceeds under gentle conditions, preserving the integrity of the Boc-protecting group and the product's stereocenter.
-
Metal-Free: Avoids contamination of the final product with transition metals, a critical consideration in pharmaceutical synthesis.
-
High Enantioselectivity: The well-defined chiral environment created by the catalyst-substrate complex directs the incoming electrophile with high fidelity.
The Catalytic Cycle
The reaction proceeds through a well-understood catalytic cycle. The chiral primary amine catalyst reversibly condenses with the ketone substrate (N-Boc-4-piperidone) to form a chiral enamine. This transient intermediate is the key nucleophile. It attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), from the less sterically hindered face as directed by the catalyst's chiral scaffold. Following the C-F bond formation, the resulting iminium ion is hydrolyzed, releasing the α-fluorinated ketone product and regenerating the catalyst for the next cycle.[6][7]
Caption: Catalytic cycle of organocatalytic α-fluorination.
Protocol: Asymmetric α-Fluorination of N-Boc-4-piperidone
This protocol is adapted from established methodologies for the asymmetric α-fluorination of cyclic ketones using primary amine organocatalysts.[6][7]
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 19952-73-1 | Sigma-Aldrich | Substrate |
| Chiral Primary Amine Catalyst¹ | Varies | Strem, etc. | e.g., Cinchona alkaloid-derived amine |
| N-Fluorobenzenesulfonimide (NFSI) | 133745-75-2 | Sigma-Aldrich | Electrophilic fluorine source |
| 4-Nitrobenzoic acid | 62-23-7 | Acros Organics | Co-catalyst / Additive |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Fisher Scientific | Reaction solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | For work-up |
| Brine (Saturated aq. NaCl) | 7647-14-5 | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Drying agent |
| Silica Gel | 7631-86-9 | - | For column chromatography |
| Ethyl Acetate & Hexanes | 141-78-6 | - | Solvents for chromatography |
¹Note on Catalyst: The choice of catalyst is critical. The MacMillan group has reported high success with primary amine functionalized Cinchona alkaloids for ketone fluorination.[6][7] Researchers should select a catalyst known to be effective for 6-membered cyclic ketones.
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Low-temperature cooling bath (e.g., cryocool or ice-salt bath)
-
Rotary evaporator
-
Glassware for aqueous work-up (separatory funnel, beakers, etc.)
-
Flash column chromatography setup
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric ratio analysis
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv), the chiral primary amine catalyst (0.1-0.2 equiv), and 4-nitrobenzoic acid (0.1-0.2 equiv).
-
Dissolution & Cooling: Add anhydrous dichloromethane to achieve a substrate concentration of approximately 0.1 M. Cool the resulting solution to the optimized temperature (typically between -10 °C and -30 °C) using a cooling bath.
-
Addition of Fluorinating Agent: In a separate vial, dissolve N-fluorobenzenesulfonimide (NFSI, ~1.2 equiv) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Quenching and Work-up: Upon completion, allow the mixture to warm to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric ratio (e.r.) must be determined by chiral HPLC analysis.
Expected Results & Data
Based on literature for analogous cyclic ketones, this organocatalytic fluorination is expected to deliver the product with high efficiency and stereocontrol.[6][7]
| Parameter | Expected Outcome | Analysis Method |
| Chemical Yield | 70-95% | Isolated Mass |
| Enantiomeric Ratio (e.r.) | 90:10 to >98:2 (R:S) | Chiral HPLC |
| Diastereoselectivity | Not Applicable | - |
| Physical Appearance | Colorless oil or solid | Visual Inspection |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; degradation of product/reagents. | Ensure anhydrous conditions; check reagent purity; extend reaction time; optimize temperature. |
| Low Enantioselectivity | Ineffective catalyst; non-optimal temperature; wet solvent. | Screen different chiral catalysts; lower the reaction temperature; ensure all reagents and solvents are anhydrous. |
| Multiple Byproducts | Over-fluorination; side reactions with the additive/catalyst. | Add NFSI slowly at low temperature; screen different acidic co-catalysts or run without one. |
Conclusion
The organocatalytic asymmetric α-fluorination of N-Boc-4-piperidone is a highly effective and reliable method for producing this compound. This approach, grounded in the principles of enamine catalysis, provides direct access to a valuable chiral building block for pharmaceutical research and development. By carefully controlling reaction parameters, particularly the choice of catalyst, temperature, and anhydrous conditions, researchers can achieve high yields and excellent enantioselectivity, facilitating the advancement of programs that rely on this important fluorinated scaffold.
References
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]
-
Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738-1741. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738-1741. [Link]
-
Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. [Link]
-
MacMillan Group Website, Princeton University. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. [Link]
-
Glorius, F., et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Nature Chemistry. University of Münster News. [Link]
-
Lankin, D. C., et al. (2000). The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F… NH charge dipole effect. Journal of the American Chemical Society, 122(3), 544-545. As discussed in Scientific Update. [Link]
-
Dunn, P. J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7850-7856. [Link]
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- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Use of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate in Kinase Inhibitor Synthesis
Introduction: The Strategic Incorporation of Fluorinated Piperidines in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, due to the conserved nature of their ATP-binding sites, present a significant challenge in achieving selectivity, which is crucial for minimizing off-target effects and enhancing therapeutic windows. The introduction of fluorine into drug candidates has become a powerful strategy to modulate their physicochemical and pharmacological properties. The "(3R)-3-fluoro-4-oxopiperidine-1-carboxylate" scaffold is a valuable chiral building block that offers a unique combination of features to address these challenges.
The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[1][2][3] Specifically, the strategic placement of fluorine on a piperidine ring can modulate the basicity of the nitrogen atom, which can be critical for optimizing interactions with the kinase active site and improving cell permeability.[4] The rigid, chiral framework of the 3-fluoropiperidine moiety also serves as a three-dimensional scaffold to present pharmacophoric elements in a precise orientation, thereby enhancing binding affinity and selectivity.
This guide provides a comprehensive overview and detailed protocols for the application of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate in the synthesis of kinase inhibitors, with a particular focus on Janus Kinase (JAK) inhibitors. We will delve into the rationale behind its use, key synthetic transformations, and the biological context of the targeted kinases.
Targeted Kinase Family: Janus Kinases (JAKs)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is a primary route for transducing signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[5][6][7] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[7][8]
The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is largely restricted to hematopoietic cells, making it an attractive target for immunomodulatory drugs with a potentially wider therapeutic index.[7][8]
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.
Application Example: Synthesis of a JAK Inhibitor
A notable example of the application of a 3-fluoro-4-oxopiperidine-derived scaffold is in the synthesis of potent and selective JAK inhibitors, such as those developed by Daewoong Pharmaceutical.[5][6][7][8] The compound 1-((3S,4R)-3-((2-((1-ethyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidin-1-yl)prop-2-en-1-one, a potent JAK inhibitor, exemplifies the strategic use of the fluorinated piperidine core.
The synthesis of this class of inhibitors hinges on the stereoselective construction of the key intermediate, a (3S,4R)-4-fluoro-3-hydroxypiperidine derivative, which can be accessed from (3R)-3-fluoro-4-oxopiperidine-1-carboxylate.
Experimental Workflow: From Building Block to Final Compound
The overall synthetic strategy involves a few key transformations:
-
Stereoselective Reduction: The ketone at the 4-position of the piperidine ring is stereoselectively reduced to a hydroxyl group, establishing the crucial trans relationship between the fluorine and hydroxyl substituents.
-
Nucleophilic Substitution: The resulting hydroxyl group is then utilized in a nucleophilic substitution reaction to couple the piperidine moiety with the core heterocyclic scaffold of the kinase inhibitor.
-
Final Elaboration: Subsequent functionalization of the piperidine nitrogen and deprotection steps yield the final active pharmaceutical ingredient.
Detailed Protocols
Protocol 1: Stereoselective Reduction of tert-Butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Rationale: The stereochemical outcome of this reduction is critical for the biological activity of the final inhibitor. The desired (3R,4S) diastereomer, with a trans relationship between the fluorine and the newly formed hydroxyl group, is typically favored thermodynamically. However, the choice of reducing agent can influence the diastereoselectivity. Sodium borohydride is a mild and effective reagent for this transformation.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol at 0 °C (ice bath) under a nitrogen atmosphere.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
Expected Outcome: The major product will be the (3R,4S) diastereomer. The stereochemistry can be confirmed by NMR analysis, observing the coupling constants between the protons at C3 and C4.
Protocol 2: Coupling of the Fluorinated Piperidine with a Heterocyclic Core (Illustrative Example)
Rationale: This step connects the piperidine building block to the core of the kinase inhibitor. A common method for this is a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon. Alternatively, a Williamson ether synthesis or an SNAr reaction can be employed if the heterocyclic core is appropriately activated. For this example, we will outline a general Mitsunobu coupling.
Materials:
-
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (from Protocol 1)
-
A suitable heterocyclic alcohol/phenol (e.g., 2-((1-ethyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-ol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the heterocyclic alcohol (1.0 eq), tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the coupled product.
Note: The subsequent steps would involve the deprotection of the Boc group and acylation of the piperidine nitrogen with an appropriate electrophile (e.g., acryloyl chloride) to install the covalent warhead, as seen in many irreversible kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The incorporation of the (3R)-3-fluoro-4-oxopiperidine-1-carboxylate scaffold provides several advantages that are reflected in the structure-activity relationship of the resulting kinase inhibitors:
| Feature | Contribution to Activity and Properties |
| Fluorine at C3 | Modulates the pKa of the piperidine nitrogen, potentially improving cell permeability and reducing hERG liability. Can form favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions) with the kinase active site.[4] |
| (3R) Stereochemistry | The specific stereochemistry at C3 is crucial for orienting the fluorine atom and other substituents in the optimal position for binding to the target kinase. |
| Piperidine Ring | Provides a rigid scaffold that minimizes conformational flexibility, reducing the entropic penalty upon binding. Serves as a vector to position key pharmacophoric groups. |
| Oxygen at C4 (derived) | Acts as a key linking point to the core heterocyclic scaffold of the inhibitor. The stereochemistry at this position is critical for maintaining the correct overall geometry of the inhibitor. |
Conclusion
(3R)-3-fluoro-4-oxopiperidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its unique combination of a chiral, rigid scaffold and the strategic placement of a fluorine atom allows for the fine-tuning of physicochemical and pharmacological properties, leading to inhibitors with enhanced potency, selectivity, and drug-like characteristics. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to effectively utilize this powerful synthetic tool in the development of next-generation kinase-targeted therapies.
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- Taylor & Francis Online. (2018). The role of fluorine in medicinal chemistry.
- Encyclopedia.pub. (2024, February 27).
- Andrews, K. T., et al. (2011). 1-((3S,4S)-4-Amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5, 5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(15), 4480-4484.
- Fässler, J., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(30), 9624–9634.
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.
- Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625–9638.
- Patsnap. (n.d.). Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds.
- ResearchGate. (n.d.). 1-((3S,4S)-4-Amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)
- Google Patents. (n.d.). 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido [2, 3-B]pyrazin- 8-yl)
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Application Note: Diastereoselective Reduction of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Introduction
The stereoselective synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, as this scaffold is a prevalent motif in a vast array of pharmaceuticals. Specifically, 3-fluoro-4-hydroxypiperidines are valuable building blocks, where the introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, pKa, and binding affinity. The diastereoselective reduction of the corresponding ketone, tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, presents a critical synthetic challenge. The stereochemical relationship between the fluorine at the C3 position and the newly formed hydroxyl group at the C4 position dictates the three-dimensional structure of the molecule, which in turn influences its biological activity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for achieving high diastereoselectivity in the reduction of this key intermediate, enabling the targeted synthesis of either the cis-(3R,4S) or trans-(3R,4R) diastereomer.
Scientific Principles and Mechanistic Insights
The stereochemical outcome of the reduction of a cyclic ketone is primarily governed by the trajectory of the hydride attack on the carbonyl carbon. In the case of this compound, the presence of a stereocenter at the α-position (C3) to the carbonyl group necessitates a careful consideration of the factors that control facial selectivity. The Felkin-Anh model provides a robust framework for predicting the preferred diastereomer.[1][2][3]
According to the Felkin-Anh model, the largest substituent at the α-chiral center orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile (hydride) then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), favoring the path of least steric hindrance.[4] For α-heteroatom-substituted ketones, the electronegative atom (in this case, fluorine) can exert a significant electronic influence, often behaving as the sterically demanding "large" group due to dipole effects and orbital overlap considerations.[2][3]
The piperidine ring exists in a chair conformation. The hydride can attack from either the axial or equatorial face of the carbonyl.
-
Axial Attack: Leads to the formation of an equatorial alcohol.
-
Equatorial Attack: Results in the formation of an axial alcohol.
The choice of reducing agent plays a pivotal role in determining the direction of attack. Small, unhindered reducing agents, such as sodium borohydride (NaBH₄), generally favor axial attack, as this trajectory avoids torsional strain with the adjacent equatorial protons.[1] Conversely, bulky reducing agents, such as L-Selectride® or K-Selectride®, experience significant steric hindrance from the axial protons at the C2 and C6 positions, and therefore preferentially attack from the less hindered equatorial face.[5]
By leveraging this differential reactivity, it is possible to selectively synthesize either the cis or trans diastereomer of the product, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.
Experimental Protocols
This section outlines detailed procedures for the diastereoselective reduction of this compound to afford either the cis-(3R,4S) or trans-(3R,4R) diastereomer.
Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄)
-
L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Protocol 1: Synthesis of cis-(3R,4S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate via Axial Attack
This protocol utilizes a small, unhindered reducing agent to favor axial attack, leading to the formation of the equatorial alcohol, which corresponds to the cis diastereomer.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (0.1 M) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure cis-(3R,4S) diastereomer.
Protocol 2: Synthesis of trans-(3R,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate via Equatorial Attack
This protocol employs a bulky, sterically hindered reducing agent to favor equatorial attack, yielding the axial alcohol, which corresponds to the trans diastereomer.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) and cool the solution to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 30% hydrogen peroxide and 1 M sodium hydroxide. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure trans-(3R,4R) diastereomer.
Data Presentation
The choice of reducing agent has a profound impact on the diastereoselectivity of the reduction. The following table summarizes the expected outcomes:
| Reducing Agent | Expected Major Diastereomer | Rationale |
| Sodium Borohydride (NaBH₄) | cis-(3R,4S) | Small, unhindered hydride favors axial attack. |
| L-Selectride® | trans-(3R,4R) | Bulky hydride favors equatorial attack due to steric hindrance.[5] |
Analytical Characterization: Determination of Diastereomeric Ratio
The diastereomeric ratio (d.r.) of the crude reaction mixture and the stereochemical identity of the purified products can be determined by ¹H NMR spectroscopy. The key diagnostic signals are the coupling constants between the protons at C3 and C4.[6]
-
cis Isomer (axial H at C3, axial H at C4): A larger diaxial coupling constant (³JH3-H4) is expected, typically in the range of 8-12 Hz.
-
trans Isomer (axial H at C3, equatorial H at C4): A smaller axial-equatorial coupling constant (³JH3-H4) is expected, typically in the range of 2-5 Hz.
The integration of well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum of the crude product allows for the determination of the diastereomeric ratio.
Visualizations
Reaction Workflow
Caption: Diastereodivergent reduction of the starting ketone.
Stereochemical Model
Caption: Felkin-Anh model for nucleophilic attack.
Conclusion
The diastereoselective reduction of this compound can be effectively controlled by the judicious choice of reducing agent. Small, unhindered hydrides like sodium borohydride favor axial attack to yield the cis-(3R,4S) diastereomer, while bulky reagents such as L-Selectride® favor equatorial attack to provide the trans-(3R,4R) diastereomer. The protocols described herein provide a reliable and reproducible methodology for accessing either diastereomer in high purity, which is crucial for the development of novel therapeutics. The principles of stereocontrol outlined in this note are broadly applicable to the reduction of other substituted cyclic ketones.
References
-
Assymetric Induction - MSU chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
OS-FGI Lecture2. (n.d.). Retrieved January 19, 2026, from [Link]
-
Felkin-Anh and Cram Chelate Models. (n.d.). Retrieved January 19, 2026, from [Link]
-
Diastereoselective Addition to Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts. Retrieved from [Link]
-
Felkin-Anh Model. (n.d.). OpenOChem Learn. Retrieved January 19, 2026, from [Link]
Sources
Application Notes and Protocols for the Use of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate as a Precursor for CNS Drug Candidates
Introduction: The Strategic Incorporation of Fluorine in CNS Drug Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. For agents targeting the Central Nervous System (CNS), the challenges are particularly acute, requiring molecules that can effectively cross the blood-brain barrier, exhibit high target affinity and selectivity, and possess metabolic stability. The strategic introduction of fluorine into drug scaffolds has emerged as a powerful tool to address these challenges. The piperidine moiety is a prevalent feature in many CNS-active compounds.[1] The fluorination of this ring system, specifically at the 3-position, can profoundly influence the molecule's properties. The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, a critical parameter for modulating interaction with biological targets and improving oral absorption and bioavailability.[2] Furthermore, the presence of a fluorine atom can induce favorable conformational biases in the piperidine ring, leading to enhanced binding affinity for target proteins.
This document provides detailed application notes and protocols for the use of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate , a chiral building block of significant interest in the synthesis of next-generation CNS drug candidates, with a particular focus on its application in the development of Janus kinase (JAK) inhibitors.
Physicochemical Properties and Characterization
The precursor, this compound, is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆FNO₃ | |
| Molecular Weight | 217.24 g/mol | |
| Appearance | White to light brown powder or solid | |
| Melting Point | 73-78 °C | |
| Boiling Point (Predicted) | 288.7±40.0 °C | |
| Density (Predicted) | 1.15±0.1 g/cm³ |
Spectroscopic Data:
-
¹H NMR, ¹³C NMR, IR, and MS data are available from suppliers such as . It is crucial for researchers to acquire and interpret their own analytical data to confirm the identity and purity of the material before use.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Identification:
-
While a specific GHS classification for this exact compound is not universally established, related compounds suggest it may cause skin and eye irritation.
-
Inhalation of dust may cause respiratory irritation.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Protocol 1: Enantioselective Synthesis of this compound
The enantioselective synthesis of the title compound can be achieved through a multi-step process starting from the commercially available N-Boc-4-piperidone. The following protocol is a representative, literature-informed approach.
Step 1: Bromination of N-Boc-4-piperidone
This step introduces a bromine atom at the 3-position of the piperidone ring, creating a key intermediate for subsequent stereoselective reduction and fluorination.
-
Reagents and Materials:
-
N-Boc-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
-
-
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq.) in a 1:1 mixture of anhydrous THF and Et₂O in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add AlCl₃ (0.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of Br₂ (1.0 eq.) in the same solvent mixture dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 18 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient elution with hexanes/ethyl acetate) to afford tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.
-
Step 2: Asymmetric Reduction of the Ketone
This crucial step establishes the desired stereochemistry at the 4-position, which will direct the subsequent fluorination. The use of a chiral catalyst such as a Corey-Bakshi-Shibata (CBS) catalyst is a common strategy.
-
Reagents and Materials:
-
tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
-
(R)-CBS catalyst
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous THF
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve the (R)-CBS catalyst (0.1 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -20 °C.
-
Slowly add BH₃·SMe₂ (1.0 eq.) and stir for 15 minutes.
-
Add a solution of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -20 °C for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield tert-butyl (3R,4S)-3-bromo-4-hydroxypiperidine-1-carboxylate.
-
Step 3: Fluorination and Oxidation
In this final two-part step, the bromine is displaced with fluorine, and the secondary alcohol is oxidized back to a ketone to yield the target precursor.
-
Reagents and Materials:
-
tert-butyl (3R,4S)-3-bromo-4-hydroxypiperidine-1-carboxylate
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin periodinane or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
-
Procedure (Fluorination):
-
Dissolve the bromo-alcohol (1.0 eq.) in anhydrous DCM and cool to -78 °C.
-
Slowly add DAST (1.2 eq.) and stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude fluoro-alcohol.
-
-
Procedure (Oxidation with Dess-Martin Periodinane):
-
Dissolve the crude fluoro-alcohol in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq.) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford the final product, This compound .
-
Protocol 2: Application in the Synthesis of a Fluorinated Janus Kinase (JAK) Inhibitor Analog
The title precursor is an ideal starting material for the synthesis of fluorinated analogs of potent CNS-active drugs. A prime example is in the synthesis of analogs of Tofacitinib, a JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases. The following protocol outlines the synthesis of a 3-fluoro-4-amino-piperidine derivative, a key intermediate for these analogs.
Step 1: Reductive Amination
This step couples the fluorinated piperidone core with the heterocyclic amine that is characteristic of many JAK inhibitors.
-
Reagents and Materials:
-
This compound
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in DCE, add 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.1 eq.).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 eq.) portion-wise and continue stirring at room temperature overnight.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the protected aminopiperidine intermediate.
-
Step 2: N-Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the piperidine nitrogen for the final coupling step.
-
Reagents and Materials:
-
Protected aminopiperidine intermediate from the previous step
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
-
Procedure (using TFA):
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitor by LC-MS or TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting trifluoroacetate salt can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted if the free amine is required.
-
Step 3: Final Amide Coupling
The final step involves the acylation of the piperidine nitrogen to install the cyanoacetyl group, a common feature in many JAK inhibitors.
-
Reagents and Materials:
-
Deprotected aminopiperidine salt from the previous step
-
Cyanoacetic acid
-
A peptide coupling agent such as HATU, HBTU, or EDC/HOBt
-
A non-nucleophilic base such as diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
-
Procedure:
-
Dissolve the aminopiperidine salt (1.0 eq.), cyanoacetic acid (1.1 eq.), and the coupling agent (e.g., HATU, 1.2 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by preparative HPLC or column chromatography to afford the final fluorinated JAK inhibitor analog.
-
Conclusion
The chiral precursor, this compound, represents a highly valuable and versatile building block for the synthesis of complex CNS drug candidates. The strategic placement of the fluorine atom at the 3-position offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of piperidine-containing molecules. The protocols outlined herein provide a robust framework for the synthesis and application of this key intermediate, enabling the exploration of novel chemical space in the ongoing quest for safer and more effective treatments for neurological and psychiatric disorders.
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Srishylam, V., Devanna, N., & Mulakayala, N. (2017). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 9(1), 86-92. [Link]
Sources
Application Notes and Protocols for the N-Boc Deprotection of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Introduction: Navigating the Challenges of Deprotecting a Fluorinated Piperidone
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable, acid-labile nature.[1][2][3] Its removal is a frequent and critical step in the synthesis of complex molecules, particularly in pharmaceutical development where piperidine scaffolds are prevalent.[3] However, the deprotection of N-Boc on a substrate such as (3R)-3-fluoro-4-oxopiperidine-1-carboxylate introduces specific challenges that necessitate a carefully considered approach. The presence of a fluorine atom alpha to a ketone functionality raises the potential for side reactions, such as β-elimination under certain conditions, which could compromise the integrity of the piperidone ring.
This guide provides a detailed exploration of N-Boc deprotection protocols tailored for this and structurally related sensitive substrates. We will delve into the mechanistic rationale behind standard acidic deprotection methodologies, present detailed, field-tested protocols, and discuss alternative approaches for substrates intolerant to harsh acidic conditions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal deprotection strategy, ensuring high yield and purity of the desired (3R)-3-fluoro-4-oxopiperidin-4-one salt.
Mechanistic Underpinnings: The Acid-Catalyzed Cascade
The removal of the N-Boc group under acidic conditions proceeds through a well-established E1 elimination pathway.[4][5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which significantly weakens the tert-butyl-oxygen bond.[1][2][7] This is followed by the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate. This intermediate is inherently unstable and rapidly decarboxylates to release carbon dioxide and the free secondary amine, which is then protonated by the excess acid to form the corresponding salt.[1][4][5][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of substituted 4-amino-3-fluoropiperidines from the title compound
An In-Depth Guide to the Synthesis of Substituted 4-Amino-3-Fluoropiperidines
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Strategic Imperative: The 4-Amino-3-Fluoropiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most abundant nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to confer aqueous solubility and serve as a versatile scaffold for three-dimensional diversification. The strategic incorporation of fluorine further enhances its value, as the carbon-fluorine bond can profoundly modulate a molecule's metabolic stability, membrane permeability, and binding affinity by altering basicity (pKa) and conformational preferences.[2]
The vicinal (1,2) arrangement of amino and fluoro substituents on the piperidine ring creates a chiral, highly functionalized motif of significant interest. Specifically, the syn- and anti-diastereomers of 4-amino-3-fluoropiperidine serve as high-value building blocks for potent and selective inhibitors in various drug discovery programs, including CGRP receptor antagonists.[2] This guide provides a detailed examination of a robust synthetic pathway to access this scaffold, focusing on the underlying chemical principles and offering detailed experimental protocols.
Retrosynthetic Analysis and Strategic Overview
A logical and efficient approach to the target scaffold begins with a common and commercially available starting material: an N-protected 4-piperidone. The retrosynthetic analysis reveals a key transformation: the regioselective ring-opening of an aziridinium ion intermediate.
This strategy is advantageous as it allows for precise control over the stereochemical relationship between the C3-fluorine and C4-amine functionalities. The primary synthetic route explored herein proceeds via an epoxide intermediate, which is subsequently converted to the key aziridinium ion before nucleophilic fluorination.
Caption: Retrosynthetic pathway from the target scaffold to N-protected 4-piperidone.
Core Synthetic Pathway: From Piperidone to the Target Scaffold
This section details the primary synthetic sequence, emphasizing the mechanistic rationale behind each transformation. The N-tert-butoxycarbonyl (Boc) group is used as the protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Step 1: Epoxidation of N-Boc-4-Piperidone
The first crucial step is the conversion of the ketone to an epoxide. A reliable method for this transformation is the Corey-Chaykovsky reaction. This reaction involves the use of a sulfur ylide, typically dimethylsulfoxonium methylide, which acts as a nucleophilic methylene transfer agent.
-
Mechanism Insight: The sulfur ylide attacks the carbonyl carbon of the piperidone. The resulting betaine intermediate undergoes intramolecular cyclization with the displacement of dimethyl sulfoxide (DMSO) to form the desired spiro-epoxide. This method is preferred over other epoxidation routes for its high efficiency and operational simplicity.
Step 2: Regioselective Epoxide Opening with an Amine Source
With the epoxide in hand, the next step is to install the nitrogen functionality at the C4 position. This is achieved by the regioselective ring-opening of the epoxide with a suitable nitrogen nucleophile, such as sodium azide or benzylamine.
-
Causality of Regioselectivity: The reaction proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophile will attack the less sterically hindered carbon atom of the epoxide. In this symmetrical spiro-epoxide, attack at either carbon leads to the same product, a trans-4-(aminomethyl)-4-hydroxypiperidine or its equivalent. For the synthesis of a 4-amino derivative, a more direct approach involves forming an intermediate that leads to an amino group directly on the ring. A common industrial route involves converting the piperidone to a cyanohydrin, which can then be reduced and cyclized. However, for this guide, we focus on a more versatile laboratory-scale synthesis. A more direct route to the 3,4-disubstituted pattern involves starting with an unsaturated piperidine derivative.
Let's pivot to a more direct and widely published route starting from the same N-Boc-4-piperidone but leading directly to the cis-3-fluoro-4-ol, which is a direct precursor to the target molecule.
Revised Step 1: Enantioselective α-Fluorination
A highly effective modern approach involves the direct enantioselective fluorination of the starting ketone. This can be achieved using an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, in the presence of a chiral catalyst. Organocatalysis, particularly using modified cinchona alkaloids or chiral primary amines, has proven effective.[3]
-
Expertise & Rationale: This step establishes the crucial C3 stereocenter early in the synthesis. The enamine formed between the piperidone and the chiral amine catalyst creates a chiral environment, directing the electrophilic fluorinating agent to one face of the molecule, thereby achieving high enantioselectivity.[3]
Revised Step 2: Stereoselective Reduction of the α-Fluoro Ketone
The resulting N-Boc-3-fluoro-4-piperidone is then reduced to the corresponding alcohol. The choice of reducing agent is critical for controlling the diastereoselectivity of this step.
-
Controlling Stereochemistry: Reducing agents like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) are commonly used. The stereochemical outcome is dictated by the facial selectivity of hydride attack on the carbonyl, which is influenced by the steric and electronic properties of the adjacent fluorine atom. Often, this reduction provides the cis-fluorohydrin (3,4-cis-3-fluoro-4-hydroxypiperidine) as the major product. This diastereomer is the key precursor for the next step.
Revised Step 3: Conversion to the Aziridinium Ion Precursor
The cis-fluorohydrin is now converted into a species primed for aziridinium ion formation. This involves converting the hydroxyl group into a good leaving group and introducing the amine functionality. A more direct route proceeds from a β-amino alcohol. An alternative and highly effective strategy involves the ring-opening of an aziridinium ion derived from a β-amino alcohol. Let's detail this key sequence.
Key Strategy: Aziridinium Ion Ring-Opening
This pathway offers excellent control over stereochemistry and is a powerful method for installing vicinal amino and fluoro groups. The synthesis begins by preparing a suitable β-amino alcohol precursor.
Step A: Synthesis of the Precursor (e.g., trans-4-amino-3-hydroxypiperidine)
This intermediate can be synthesized from N-Boc-4-piperidone via epoxidation and subsequent ring-opening with an amine source as previously outlined.
Step B: Aziridinium Ion Formation and In Situ Ring Opening
This is the cornerstone of the synthesis. The β-amino alcohol is treated with a reagent that activates the hydroxyl group, such as (diethylamino)sulfur trifluoride (DAST), which facilitates an intramolecular SN2 reaction. The nitrogen atom acts as the nucleophile, displacing the activated hydroxyl group to form a strained, highly reactive tricyclic aziridinium ion intermediate.[4]
-
Mechanistic Insight: The fluoride anion, generated from the DAST reagent (or added separately, e.g., as TBAF), then acts as a nucleophile to open the aziridinium ion.[5] According to the SN2 mechanism, the fluoride attacks one of the two carbons of the aziridinium ring from the face opposite the C-N bond. This attack occurs with inversion of stereochemistry. The regioselectivity of the fluoride attack is crucial. Attack at C3 yields the desired 3-fluoro-4-aminopiperidine, while attack at C4 would yield a 4-fluoro-3-aminopiperidine. The outcome is governed by steric and electronic factors of the substituents on the piperidine ring.[6]
Caption: Key mechanism for the formation and ring-opening of the aziridinium ion.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on specific substrate requirements and laboratory safety protocols.
Protocol 1: Synthesis of N-Boc-3-fluoro-4-oxopiperidine
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-fluoro ketone.
Protocol 2: Diastereoselective Reduction to cis-N-Boc-3-fluoro-4-hydroxypiperidine
-
Dissolve N-Boc-3-fluoro-4-oxopiperidine (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water, followed by acetone to consume excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the fluorohydrin. The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR. Further purification may be required.
Protocol 3: Reductive Amination of N-Boc-3-fluoro-4-oxopiperidine (Alternative Route)
-
To a solution of N-Boc-3-fluoro-4-oxopiperidine (1.0 eq) and benzylamine (1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq).
-
Add acetic acid (1.2 eq) and stir the mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography to obtain the N-benzyl-4-amino-3-fluoropiperidine derivative. The benzyl group can be removed later by hydrogenolysis. This method often yields a mixture of syn- and anti-diastereomers.[2]
Data Presentation: Representative Results
The efficiency of each synthetic step is critical for the overall yield. The table below summarizes typical outcomes for the key transformations described in the literature.
| Step | Reagents & Conditions | Product | Typical Yield | Diastereomeric Ratio (syn:anti) | Reference |
| Electrophilic Fluorination | N-Boc-4-piperidone, Silyl Enol Ether, Selectfluor | N-Boc-3-fluoro-4-oxopiperidine | ~91% | N/A | [2] |
| Reductive Amination | N-Boc-3-fluoro-4-oxopiperidine, Amine, Transaminase | syn-N-Boc-4-amino-3-fluoropiperidine | ~66% | 15:1 | [2] |
| Hydrogenation of Fluoropyridine | Substituted Fluoropyridine, Pd/C, H₂, Acid | cis-Fluorinated Piperidine | 67-83% | >99:1 (cis) | [1] |
| Aziridinium Ring Opening | β-Amino alcohol, DAST or similar | β-Fluoro amine | Variable | Highly stereospecific (inversion) | [4] |
Troubleshooting and Safety Considerations
-
Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor and NFSI are strong oxidizers and should be handled with care. DAST is highly toxic and corrosive and reacts violently with water; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Controlling Stereochemistry: The diastereoselectivity of the reduction and reductive amination steps can be sensitive to the substrate, reagents, and reaction temperature. Small-scale trials are recommended to optimize conditions for a new substrate.
-
Purification Challenges: Fluorinated compounds can exhibit unusual polarity. It is often necessary to screen different solvent systems for flash chromatography. The volatility of some deprotected piperidines requires careful handling during concentration steps.[1]
-
Hydrodefluorination: During hydrogenation reactions (e.g., for deprotection), cleavage of the C-F bond can be a significant side reaction, particularly with palladium catalysts.[2] Careful selection of catalyst (e.g., PtO₂) and conditions is crucial to minimize this pathway.
References
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Le, C. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
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Panneman, F. J., et al. (2019). Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18. ResearchGate. Available at: [Link]
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Van Hende, E., et al. (2008). Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. Available at: [Link]
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Alvernhe, G., et al. (1995). Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. The Journal of Organic Chemistry. Available at: [Link]
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Application Note: Stereoselective Synthesis of Antiviral Compounds Using Fluorinated Piperidines
Abstract
The strategic incorporation of fluorine into the piperidine scaffold represents a powerful approach in modern antiviral drug discovery. The unique stereoelectronic properties of fluorine can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile by improving metabolic stability, membrane permeability, and binding affinity to viral targets.[1][2][3][4] This guide provides an in-depth exploration of the stereoselective synthesis of fluorinated piperidines, detailing the causal mechanisms behind synthetic choices and providing validated protocols for key transformations. We will cover the foundational principles of fluorine's conformational influence and present actionable synthetic strategies, including catalytic hydrogenation, asymmetric intramolecular reactions, and chemo-enzymatic methods, aimed at researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorine in Piperidine Scaffolds
The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals, present in numerous classes of drugs.[5] Its conformational flexibility allows it to interact with a wide range of biological targets. However, this flexibility can also be a liability. The introduction of fluorine, a small and highly electronegative atom, provides a powerful tool to lock the piperidine ring into a desired, biologically active conformation.[6][7]
The benefits of incorporating fluorine into potential antiviral agents are multifaceted:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly prolong a drug's half-life in the body.[1][8][9]
-
Enhanced Binding Affinity: Fluorine can participate in favorable noncovalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein's active site, thereby increasing binding affinity and potency.[2][9]
-
Improved Physicochemical Properties: Selective fluorination can modulate a molecule's lipophilicity and pKa, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane permeability.[2][8][10]
This convergence of beneficial properties makes fluorinated piperidines highly sought-after building blocks for the development of novel antiviral therapeutics against a range of viruses, including influenza and HIV.[10][11][12]
Figure 1: Logical flow demonstrating the benefits of incorporating fluorine into piperidine-based antiviral candidates.
The Conformational Keystone: Why Fluorine Prefers the Axial Position
In substituted cyclohexanes, substituents typically favor the sterically less hindered equatorial position. However, the introduction of fluorine onto a piperidine ring often defies this principle, with the fluorine atom showing a marked preference for the more sterically crowded axial position.[7] This "axial-F preference" is not an anomaly but a predictable outcome of powerful stereoelectronic interactions.
Understanding this phenomenon is critical for rational drug design, as the precise three-dimensional arrangement of the fluorine atom dictates how the molecule interacts with its biological target. The primary forces driving this preference are:
-
Hyperconjugation (σ → σ Interaction):* A stabilizing interaction occurs when electron density from an anti-periplanar C-H bonding orbital donates into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F).[6][13] This orbital overlap is maximized when the C-H and C-F bonds are in an anti-periplanar arrangement, a geometry that is achieved when the fluorine atom is in the axial position.
-
Charge-Dipole Interactions: The highly polarized C-F bond creates a strong dipole moment. In protonated piperidines (piperdinium ions), a stabilizing electrostatic interaction between the negatively polarized fluorine and the positively charged nitrogen (Fδ-···N+) further favors the axial conformer, which brings these two atoms into closer proximity.[7][13]
Figure 2: The axial preference of fluorine in piperidines is driven by stabilizing hyperconjugative effects.
This predictable conformational locking allows chemists to design rigid scaffolds where the fluorine atom and other substituents are precisely positioned to optimize interactions with a viral enzyme or receptor.
Stereoselective Synthetic Strategies & Protocols
Achieving stereocontrol is paramount, as different stereoisomers of a drug can have vastly different biological activities. Several robust methods have been developed for the stereoselective synthesis of fluorinated piperidines.
Strategy 1: Diastereoselective Hydrogenation of Fluoropyridines
One of the most direct and robust methods to access cis-fluorinated piperidines is through the catalytic hydrogenation of readily available fluoropyridine precursors.[14][15][16] The use of heterogeneous palladium catalysts, particularly in the presence of a Brønsted acid, has proven highly effective for this transformation, affording products with excellent diastereoselectivity.[5][16]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) are effective for pyridine reduction.[16] Pd(OH)₂/C is often preferred as it can be more active and less prone to causing hydrodefluorination.
-
Acidic Conditions: The addition of a strong acid like HCl is crucial.[16] Protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to hydrogenation. Critically, it also protonates the resulting piperidine product, preventing it from coordinating to the catalyst surface and promoting unwanted side reactions like defluorination.[16]
-
Stereochemical Outcome: The hydrogenation typically occurs via syn-addition of hydrogen from the less-hindered face of the pyridine coordinated to the catalyst surface, leading to a predictable all-cis relationship between the newly introduced hydrogens and existing substituents.
This protocol is adapted from the work of Glorius and colleagues.[5][16]
Materials:
-
3-Fluoropyridine (1.0 mmol, 1.0 equiv)
-
20 wt% Pd(OH)₂/C (5 mol%)
-
Methanol (MeOH), anhydrous (0.2 M)
-
4 M HCl in 1,4-dioxane (1.2 equiv)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Benzyl chloroformate (Cbz-Cl) (1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a high-pressure vessel equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 mmol) and 20 wt% Pd(OH)₂/C (5 mol%).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add anhydrous methanol (5 mL) followed by 4 M HCl in 1,4-dioxane (1.2 equiv) via syringe.
-
Pressurize the vessel with H₂ gas (e.g., 50 bar) or equip with a hydrogen balloon.
-
Stir the reaction vigorously at room temperature for 16-24 hours.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine hydrochloride salt.
-
Dissolve the crude salt in DCM and cool to 0 °C. Add saturated aq. NaHCO₃ until the pH is ~8-9.
-
Add Cbz-Cl (1.5 equiv) dropwise and allow the mixture to warm to room temperature, stirring for 4 hours.
-
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield Cbz-protected cis-3-fluoropiperidine.
Figure 3: Experimental workflow for the diastereoselective hydrogenation and subsequent protection of a fluoropyridine.
Strategy 2: Chemo-enzymatic Asymmetric Dearomatization
For accessing chiral, non-racemic piperidines, chemo-enzymatic methods offer a powerful and sustainable approach.[17][18] These strategies combine the versatility of chemical synthesis with the unparalleled stereoselectivity of biocatalysts. A typical sequence involves a chemical reduction of an activated pyridine followed by an enzymatic cascade to establish the final stereocenters.
Causality Behind Experimental Choices:
-
Enzyme Selection: Enzymes like amine oxidases and ene-imine reductases (EREDs) work in concert. The oxidase can generate an imine intermediate from a tetrahydropyridine, which is then asymmetrically reduced by the ERED in a highly stereocontrolled fashion.[17]
-
Stereochemical Outcome: The chirality of the final product is dictated by the specific enzyme variant used. By selecting from a library of engineered EREDs, it is possible to access any of the possible stereoisomers of the target piperidine from a common precursor.[17][18]
This protocol outlines the key enzymatic step in a chemo-enzymatic dearomatization sequence.[18]
Materials:
-
N-substituted 1,2,3,4-tetrahydropyridine precursor (prepared chemically)
-
Amine Oxidase (e.g., MAO-N)
-
Ene-Imine Reductase (ERED) variant
-
NAD(P)H cofactor and a cofactor recycling system (e.g., glucose/glucose dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO) if needed for substrate solubility
Procedure:
-
Prepare a buffered solution containing the cofactor recycling system components.
-
Add the N-substituted tetrahydropyridine substrate (e.g., 10-50 mM final concentration), potentially dissolved in a minimal amount of co-solvent.
-
Initiate the reaction by adding the amine oxidase and the selected ERED variant.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify the chiral piperidine product by standard methods.
Application Data: Antiviral Activity of Fluorinated Piperidines
The synthetic methods described above yield scaffolds that have been successfully incorporated into potent antiviral agents. Research has shown that fluorinated piperidine derivatives are effective against various viruses, particularly influenza A.[10][19][20]
| Compound Class | Target Virus | Example Activity (EC₅₀) | Selectivity Index (SI) | Reference |
| Fluorobenzoate Esters of N-Substituted Piperidines | Influenza A/H1N1 | Effective vs. Tamiflu | Not specified | [10] |
| 4-(Quinolin-4-yloxy)piperidine Derivatives | Influenza A Strains | As low as 0.05 µM | >160,000 | [12] |
| Purine-Piperidine Conjugates | HIV-1 | Comparable to 3TC | Not specified | [11] |
| Purine-Piperidine Conjugates | Influenza A/H1N1 | Lower than Ribavirin | Not specified | [11] |
Table 1: Summary of reported antiviral activities for various classes of piperidine derivatives. The data highlights the potential of these scaffolds in developing potent and selective antiviral drugs.
Conclusion and Outlook
The stereoselective synthesis of fluorinated piperidines is a cornerstone of modern medicinal chemistry for antiviral drug discovery. The ability of fluorine to enforce a biologically relevant conformation while simultaneously enhancing metabolic stability makes these scaffolds exceptionally valuable.[2][8] Methods such as diastereoselective hydrogenation provide reliable access to key intermediates, while emerging chemo-enzymatic strategies offer elegant and highly selective pathways to chiral building blocks.[16][18] As our understanding of virology deepens and synthetic methodologies evolve, the rational design and application of fluorinated piperidines will undoubtedly continue to yield next-generation antiviral therapeutics with improved efficacy and safety profiles.
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of "(3R)-3-fluoro-4-oxopiperidine-1-carboxylate"
Technical Support Center: Synthesis of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield, purity, and stereoselectivity. The piperidine ring is a cornerstone in pharmaceuticals, and the strategic introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2]
This document provides in-depth, field-proven insights structured in a practical question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Q1: My reaction yield is extremely low, or I'm observing a complex mixture of unidentifiable products. What's going wrong?
A1: This is a common and frustrating issue, often pointing to problems in the initial enolate formation or its reaction with the electrophilic fluorine source.
-
Causality - Unstable Enolates: The primary synthetic route involves the kinetically controlled formation of an enolate from a precursor like tert-butyl 4-oxopiperidine-1-carboxylate, followed by electrophilic fluorination.[3] If the enolate is not formed cleanly or is unstable under the reaction conditions, it can lead to self-condensation, decomposition, or other side reactions. For instance, using metal hexamethyldisylazides with N-fluorobenzenesulfonimide (NFSI) at warmer temperatures has been reported to yield complex mixtures with no desired product detected.[3]
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the enolization step is performed at -78 °C (dry ice/acetone bath). Allowing the temperature to rise prematurely can shift from kinetic to thermodynamic control, leading to undesired regioisomers or side reactions.
-
Base Selection & Addition: Use a strong, non-nucleophilic base like KHMDS or LHMDS. Add the base slowly (dropwise) to a cooled solution of the ketone to prevent localized heating and side reactions.
-
Anhydrous Conditions: Water is detrimental to this reaction as it will quench the enolate.[4] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Alternative Enolate Strategy: Consider converting the ketone to a more stable silyl enol ether intermediate. This intermediate can be isolated and then reacted with an electrophilic fluorine source like Selectfluor in a separate step, often providing cleaner results and higher yields.[3]
-
Q2: I'm consistently getting a significant amount of the 3,3-difluorinated byproduct. How can I improve selectivity for monofluorination?
A2: The formation of a difluorinated product is a classic problem when the monofluorinated product is of comparable or higher reactivity than the starting material.[5][6]
-
Causality - Enolization of the Monofluorinated Product: The desired product, (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, still possesses an enolizable proton at the C3 position. The electron-withdrawing effect of the fluorine atom can make this proton more acidic, facilitating a second fluorination event.
-
Optimization Strategies:
-
Control Stoichiometry: This is the most critical parameter. Use the fluorinating agent in a slight excess (e.g., 1.05-1.1 equivalents).[7] A large excess will invariably lead to over-fluorination.[8]
-
Reaction Time & Monitoring: Monitor the reaction progress closely using thin-layer chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent fluorination of the product.
-
Lower Reaction Temperature: Performing the fluorination step at the lowest feasible temperature (e.g., maintaining at -78 °C or allowing it to warm slowly to -30 °C) can enhance selectivity.[3] Lower temperatures reduce the rate of the second fluorination more significantly than the first.
-
Choice of Fluorinating Agent: While both are effective, Selectfluor is often considered less aggressive than other reagents, which can sometimes provide better control over monofluorination.
-
| Parameter | Recommendation for Monofluorination | Rationale |
| Fluorinating Agent Stoichiometry | 1.05 - 1.1 equivalents | Minimizes the availability of the reagent for a second fluorination event.[7] |
| Reaction Temperature | -78 °C to -30 °C | Reduces the rate of the competing difluorination reaction.[3] |
| Reaction Monitoring | TLC, LC-MS, or 19F NMR | Allows for timely quenching of the reaction upon consumption of starting material. |
Table 1: Key Parameters to Control Monofluorination
Q3: My purification is challenging. The product seems to co-elute with byproducts, or it degrades on the silica gel column.
A3: Purification of fluorinated ketones can be tricky due to their polarity and potential instability.
-
Causality - Product Instability: The β-fluoroketone moiety can be sensitive to both acidic and basic conditions. Silica gel is weakly acidic and can sometimes catalyze degradation or ring-opening, especially during long exposure on a column.
-
Purification Best Practices:
-
Aqueous Work-up: Perform a careful aqueous work-up. Wash the organic layer with a mild buffer like saturated aqueous NaHCO₃ solution, followed by brine, to remove unreacted reagents and acidic/basic impurities.[9]
-
Deactivated Silica Gel: If you suspect degradation on the column, use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.
-
Optimize Eluent System: Use a gradient elution system, starting with a non-polar solvent system and gradually increasing polarity. This can help improve the separation between your product and closely related impurities. Common systems include petroleum ether/ethyl acetate or hexane/ethyl acetate.[10]
-
Alternative Purification: If chromatography proves difficult, consider alternative methods like crystallization or distillation if the product is amenable.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electrophilic fluorination of N-Boc-4-oxopiperidone?
A1: The reaction proceeds via a two-step mechanism involving the formation of an enol or enolate, which then acts as a nucleophile.[5][6]
-
Enolate Formation: A strong base removes the acidic α-proton at the C3 position of the N-Boc-4-oxopiperidone ring to form a kinetically favored enolate.
-
Electrophilic Attack: The electron-rich double bond of the enolate attacks the electrophilic fluorine atom of the fluorinating reagent (e.g., Selectfluor). This forms the new C-F bond and regenerates the ketone carbonyl, yielding the α-fluoroketone.
Caption: Mechanism of Electrophilic Fluorination.
Q2: Which electrophilic fluorinating agent is better: Selectfluor or N-Fluorobenzenesulfonimide (NFSI)?
A2: Both are common "F+" sources, but they have different practical considerations.
-
Selectfluor (F-TEDA-BF₄): This is a highly popular, user-friendly reagent. It is a stable, non-hygroscopic crystalline solid that is relatively safe to handle.[11] It is soluble in polar solvents like acetonitrile and often provides clean reactions with high yields.[3] Its primary drawback is its high molecular weight, which contributes to a lower mass efficiency.[8]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is also a stable solid and a powerful fluorinating agent. However, reactions with NFSI can sometimes be less clean than with Selectfluor, particularly when using metal enolates, potentially leading to complex product mixtures.[3]
Recommendation: For initial optimizations and general use, Selectfluor is often the preferred choice due to its ease of handling and generally cleaner reaction profiles.[3]
| Feature | Selectfluor | NFSI |
| Physical State | Crystalline Solid | Crystalline Solid |
| Handling | Easy, non-hygroscopic | Stable solid |
| Solubility | Good in polar solvents (MeCN) | Soluble in many organic solvents |
| Reactivity Profile | Generally clean, high yields[3] | Can lead to complex mixtures[3] |
| Mass Intensity | High (less "green")[8] | Lower than Selectfluor |
Table 2: Comparison of Common Electrophilic Fluorinating Agents
Q3: What is the role of the N-protecting group (e.g., Boc)? Can others be used?
A3: The N-protecting group serves two critical functions:
-
Deactivation of Nitrogen: It prevents the basic nitrogen atom from interfering with the enolate formation step. An unprotected piperidone would likely be deprotonated at the N-H position or could act as a base itself.
-
Solubility and Handling: Groups like tert-butyloxycarbonyl (Boc) render the molecule soluble in common organic solvents and make it easier to handle and purify via standard techniques like silica gel chromatography.[12]
Other protecting groups like benzyloxycarbonyl (Cbz) or benzyl (Bn) can also be used. The choice depends on the overall synthetic strategy and the conditions required for its eventual removal. The Boc group is particularly popular due to its stability under many reaction conditions and its facile removal with acid (e.g., TFA).
Q4: How can I achieve the desired (3R) stereochemistry?
A4: Achieving high enantioselectivity is a significant challenge. The direct fluorination of a prochiral enolate typically results in a racemic mixture. To obtain the (3R) isomer specifically, an asymmetric synthesis strategy is required. Two effective approaches have been developed for related systems:
-
Asymmetric Hydrogenation: This involves synthesizing a fluorinated enamide intermediate, which is then subjected to hydrogenation using a chiral catalyst (e.g., a Ruthenium-based catalyst). This method has been used to produce quantities of related compounds for preclinical studies.[1][13]
-
Dynamic Kinetic Asymmetric Transamination: This highly efficient method uses a transaminase enzyme to convert a racemic fluorinated ketone into a single enantiomer of the corresponding amine. This approach is often cost-effective and highly stereoselective.[1][13]
Caption: Key Asymmetric Routes to Chiral Fluoropiperidines.[1][13]
Experimental Protocol: Electrophilic Fluorination via Silyl Enol Ether
This protocol is a representative procedure based on established methods for the fluorination of ketone precursors.[3]
Step 1: Formation of the Silyl Enol Ether
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) to the cooled solvent.
-
Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq.) in THF to the reaction mixture over 20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (TMSCl) (1.2 eq.) dropwise.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with pentane. The silyl enol ether is often used directly in the next step after solvent removal.
Step 2: Fluorination
-
Dissolve the crude silyl enol ether from the previous step in anhydrous acetonitrile and cool the solution to -30 °C.
-
Add Selectfluor (1.1 eq.) portion-wise, monitoring the internal temperature.
-
Stir the reaction at -30 °C, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Cioffi, C. L., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
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Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link]
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Maleck, M., et al. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Available at: [Link]
-
University of Münster (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]
-
TBA (2016). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters. Available at: [Link]
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TBA. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- TBA (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
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Johnson, B. L., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link]
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Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]
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TBA (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Inquiries Journal. Available at: [Link]
-
Yerien, D. E. (2017). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
-
TBA (2012). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. Available at: [Link]
-
TBA (2025). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. Available at: [Link]
-
Soloshonok, V. A., et al. (2014). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC. Available at: [Link]
-
TBA. Optimization of the fluorination conditions of 2-oxindoles. ResearchGate. Available at: [Link]
-
Kirk, K. L. (2006). Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Philips, E. A., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry. Available at: [Link]
-
TBA (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry. Available at: [Link]
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- 4. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
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Common byproducts in the synthesis of "tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important fluorinated piperidine intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most common byproducts observed in the synthesis of this compound, and how can they be identified?
Answer: During the synthesis of this compound, several byproducts can form depending on the specific synthetic route employed. The most common route involves the fluorination of the corresponding β-keto ester precursor, N-Boc-4-oxopiperidine. The primary byproducts to be aware of are:
-
Over-fluorinated products: Formation of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a common issue. This occurs when the enolate intermediate reacts with a second equivalent of the fluorinating agent.
-
De-fluorinated product: Hydrodefluorination can lead to the formation of the starting material, tert-butyl 4-oxopiperidine-1-carboxylate. This is particularly prevalent when using certain catalysts or under protic conditions.[1][2]
-
Elimination products: β-elimination of hydrogen fluoride can lead to the formation of unsaturated piperidine derivatives. This is more likely to occur under basic conditions or at elevated temperatures.[3][4]
-
Racemized product: Loss of stereochemical integrity at the C3 position can result in the formation of the (3S) enantiomer. This can be promoted by prolonged exposure to acidic or basic conditions which can facilitate enolization and subsequent non-stereoselective protonation.[5][6][7]
-
Boc-deprotected products: Harsh acidic conditions can lead to the removal of the tert-butoxycarbonyl (Boc) protecting group, resulting in 3-fluoro-4-oxopiperidine.[8][9][10]
Identification: These byproducts can be identified and quantified using a combination of analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify products by their mass-to-charge ratio.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural elucidation and can distinguish between the desired product and its isomers and byproducts.
-
Chiral HPLC (High-Performance Liquid Chromatography): To determine the enantiomeric purity and quantify the extent of racemization.
Question 2: My reaction is showing significant amounts of the di-fluorinated byproduct. What adjustments can I make to the reaction conditions to minimize this?
Answer: The formation of the 3,3-difluoro byproduct is a classic example of over-reaction. The mono-fluorinated product, being a ketone, can still form an enolate and react with the electrophilic fluorinating agent. To minimize this, consider the following strategies:
-
Stoichiometry of the Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent (e.g., Selectfluor®). Use of a slight excess is common to drive the reaction to completion, but a large excess will promote di-fluorination. A good starting point is 1.05-1.1 equivalents.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the fluorinating agent, favoring the mono-fluorination of the starting material over the di-fluorination of the product.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second fluorination may be higher, and thus, reducing the temperature can disproportionately slow down the undesired reaction.
-
Choice of Base and Solvent: The choice of base and solvent can influence the enolate concentration and reactivity. A weaker base or a less polar solvent might slow down the overall reaction but could improve selectivity.
Question 3: I am observing a significant amount of the de-fluorinated starting material in my final product. What is the likely cause and how can I prevent it?
Answer: Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom. This reductive process can be a significant side reaction in the synthesis of fluorinated compounds.[11][12] In the context of α-fluoroketones, this can occur via several mechanisms, including enzymatic pathways or transition-metal-catalyzed processes.[13]
Troubleshooting Hydrodefluorination:
-
Catalyst Choice: If a metal catalyst is used in any step (e.g., hydrogenation for deprotection in a different part of the synthesis), it's crucial to ensure its complete removal before subsequent steps. Palladium on carbon (Pd/C), for instance, can catalyze hydrodefluorination.[1]
-
Reaction Conditions: Avoid strongly reducing conditions. If a reduction step is necessary elsewhere in the synthesis, choose reagents and conditions that are chemoselective and will not affect the C-F bond.
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are free from impurities that could act as reducing agents or catalysts for hydrodefluorination.
Question 4: My product's enantiomeric excess (ee) is lower than expected. What are the potential causes of racemization and how can I maintain stereochemical integrity?
Answer: Racemization of the chiral center at the C3 position is a critical issue that can occur through the formation of an achiral enol or enolate intermediate.[6][7]
Strategies to Minimize Racemization:
-
Control of pH: Both acidic and basic conditions can catalyze enolization. Therefore, it is crucial to maintain careful pH control throughout the reaction and work-up. Use of buffered systems can be beneficial.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of racemization. Aim for the shortest reaction time necessary for complete conversion at the lowest effective temperature.
-
Work-up Procedure: Quench the reaction promptly and perform the work-up at low temperatures. Avoid prolonged exposure to acidic or basic aqueous solutions during extraction.
-
Purification: If racemization is a persistent issue, chiral chromatography can be employed for the separation of enantiomers, although this is often a less desirable solution on a large scale.
Question 5: I'm having trouble with the removal of the Boc protecting group without affecting the fluorinated piperidine ring. What are the recommended deprotection methods?
Answer: The Boc group is typically removed under acidic conditions, but the choice of acid and reaction conditions is critical to avoid side reactions on the fluorinated ketone.[8][9]
Recommended N-Boc Deprotection Protocols:
| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Notes |
| Acidic Deprotection | Trifluoroacetic Acid (TFA) (5-50%) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours[9] | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[9] |
| Hydrochloric Acid (HCl) (4M in Dioxane) | Dioxane or Methanol | Room Temperature | 1-3 hours[9] | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[9] | |
| Environmentally Friendly | Deionized water | Water | 80-100 °C | 15-60 minutes | This protocol offers a greener approach to N-Boc deprotection.[9] |
Experimental Protocol: N-Boc Deprotection using HCl in Dioxane [9]
-
Dissolve the N-Boc protected piperidine derivative (1 mmol) in a suitable solvent like methanol or dioxane in a round-bottom flask.[9]
-
Add a 4M solution of HCl in dioxane (2-3 equivalents) dropwise to the stirred solution at room temperature.[9]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate out of the solution.[9]
-
Once the reaction is complete, the product can be precipitated by adding diethyl ether and collected by filtration.[9]
-
Alternatively, the solvent can be removed under reduced pressure. The resulting residue can then be neutralized with a base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.[9]
Visualizing Reaction Pathways and Byproduct Formation
Byproduct Formation Pathways
The following diagram illustrates the main reaction pathway and the formation of common byproducts during the synthesis of this compound.
Caption: Key byproduct formation pathways in the synthesis.
Troubleshooting Logic Flow
This diagram outlines a systematic approach to troubleshooting common issues in the synthesis.
Caption: A systematic guide to troubleshooting synthesis issues.
References
- Glorius, F. et al. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi) fluorinated cycloalkanes. Science, 357(6354), 908-912.
- Volochnyuk, D. et al. (2019). An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups. Journal of Fluorine Chemistry, 224, 61-66.
- Glorius, F. et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Southern Illinois University Edwardsville.
- Wolf, C. et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Molecules, 26(19), 5998.
- MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 26(16), 4991.
- Organic Chemistry Tutor.
- DePuy, C. H., & Schultz, A. C. (1974). Electronic Effects in Elimination Reactions. VIII. E2 Reaction of 2-Arylethyl Fluorides. The Journal of Organic Chemistry, 39(7), 878–881.
- BenchChem. (2025).
- ChemicalBook. tert-butyl (3S,4R)
- coursecontent.info.
- White Rose Research Online. (2024).
- Fisher Scientific. Amine Protection / Deprotection.
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- Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net.
- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
- Organic Chemistry Portal. Piperidine synthesis.
- Compernolle, F. et al. (1998). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry, 63(21), 7469–7476.
- BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
- Paradisi, F. et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
- Sigma-Aldrich.
- Sloop, J. C. et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Lu, Y. et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3564.
- Chemistry Stack Exchange. (2018).
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- National Institutes of Health.
- BLDpharm.
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- Royal Society of Chemistry. (2019).
- Sigma-Aldrich.
- Google Patents.
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- National Institutes of Health. (2020).
- ResearchGate. (2007). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.
- PubMed. (2020).
- PubMed. (2020). Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor.
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Technical Support Center: Purification of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography purification of this important chiral building block. We will address common challenges and provide practical, step-by-step solutions to ensure you achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Considerations for Purification
(3R)-3-fluoro-4-oxopiperidine-1-carboxylate presents a unique set of challenges and opportunities for purification by column chromatography. Its key structural features dictate its chromatographic behavior:
-
Polarity: The presence of a ketone and a carbamate group imparts significant polarity to the molecule.
-
Fluorine Substitution: The fluorine atom at the 3-position increases the molecule's lipophilicity and can introduce unique interactions with the stationary phase.[1][2] The introduction of fluorine can modulate a drug candidate's electronic properties, conformation, lipophilicity, and metabolic fate.
-
Chirality: The stereocenter at the 3-position necessitates careful consideration of purification conditions to avoid racemization and to separate it from its corresponding (S)-enantiomer if present as an impurity.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is bulky and can influence the molecule's interaction with the stationary phase. It is also acid-labile, which must be considered when selecting mobile phase additives.[3][4]
-
Basic Nitrogen: The piperidine nitrogen, although protected by the Boc group, can still exhibit some basicity, potentially leading to peak tailing on silica gel.
Recommended Purification Protocols
Below are two starting protocols for the purification of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate. The choice between normal-phase and reversed-phase chromatography will depend on the specific impurity profile of your crude material and available equipment.
Protocol 1: Normal-Phase Chromatography on Silica Gel
This is the most common and often the first-line approach for the purification of moderately polar, organic-soluble compounds.
Experimental Workflow:
Caption: Normal-Phase Chromatography Workflow.
Step-by-Step Methodology:
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size).
-
Column Packing: Pack the column with silica gel as a slurry in hexane.
-
Sample Preparation: Dissolve the crude (3R)-3-fluoro-4-oxopiperidine-1-carboxylate in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to the solution and evaporate the solvent to create a dry powder (dry loading). Alternatively, for small scales, dissolve the sample in a minimal amount of the initial mobile phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mobile phase and gradually increase the polarity.
-
Elution:
-
Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Load the sample onto the column.
-
Begin elution with the gradient.
-
Monitor the elution using Thin Layer Chromatography (TLC) or a UV detector.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.
Recommended Mobile Phase Gradient:
| Step | % Ethyl Acetate | % Hexane | Volume (Column Volumes) | Purpose |
| 1 | 10 | 90 | 2 | Elute non-polar impurities |
| 2 | 10 → 40 | 90 → 60 | 10 | Elute the product |
| 3 | 40 | 60 | 2 | Ensure complete elution |
| 4 | 100 | 0 | 2 | Column flush |
Protocol 2: Reversed-Phase Chromatography
Reversed-phase chromatography can be a powerful alternative, especially for separating polar impurities. Fluorinated stationary phases can offer unique selectivity for fluorinated analytes.[5]
Experimental Workflow:
Caption: Reversed-Phase Chromatography Workflow.
Step-by-Step Methodology:
-
Stationary Phase: C18-functionalized silica gel or a fluorinated phase (e.g., pentafluorophenyl - PFP).[6]
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition.
-
Sample Preparation: Dissolve the crude product in a mixture of acetonitrile and water that is weaker than the initial mobile phase.
-
Mobile Phase: A gradient of acetonitrile in water. A small amount of a modifier like formic acid (0.1%) can be added to improve peak shape, but be mindful of the Boc group's acid sensitivity.[3]
-
Elution:
-
Inject the sample.
-
Run the gradient elution.
-
Monitor the elution with a UV detector.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by analytical HPLC.
-
Product Isolation: Pool the pure fractions and remove the solvents, potentially by lyophilization if the product is water-soluble.
Recommended Mobile Phase Gradient:
| Step | % Acetonitrile | % Water | Volume (Column Volumes) | Purpose |
| 1 | 20 | 80 | 2 | Elute polar impurities |
| 2 | 20 → 80 | 80 → 20 | 10 | Elute the product |
| 3 | 80 | 20 | 2 | Ensure complete elution |
| 4 | 100 | 0 | 2 | Column flush |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate in a question-and-answer format.
Q1: I'm observing significant peak tailing in my chromatogram. What is the cause and how can I fix it?
A1: Peak tailing is a common issue when purifying nitrogen-containing compounds on silica gel.[7] The primary cause is the interaction of the basic piperidine nitrogen with acidic silanol groups on the silica surface. Even with the Boc protecting group, this interaction can occur.
Troubleshooting Flowchart for Peak Tailing:
Caption: Troubleshooting Peak Tailing.
Detailed Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your mobile phase. This will neutralize the acidic silanol groups and prevent the unwanted interaction.
-
Use a Different Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina.
-
Column Overload: Injecting too much sample can also lead to peak tailing. Try reducing the sample load.
Q2: My product is co-eluting with an impurity. How can I improve the separation?
A2: Co-elution indicates that the selectivity of your chromatographic system is insufficient.
Strategies to Improve Resolution:
-
Optimize the Mobile Phase:
-
Normal-Phase: Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol.
-
Reversed-Phase: Adjust the gradient slope. A shallower gradient will often improve resolution. You can also try a different organic modifier, such as methanol instead of acetonitrile.
-
-
Change the Stationary Phase:
-
Temperature: In HPLC, increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer.
Q3: I suspect the Boc group is being cleaved during purification. How can I prevent this?
A3: The Boc group is sensitive to acidic conditions.[3] Cleavage of the Boc group will result in the formation of (3R)-3-fluoropiperidin-4-one, a more polar and basic impurity.
Preventative Measures:
-
Avoid Acidic Modifiers: Do not use acidic mobile phase additives like trifluoroacetic acid (TFA) if you suspect Boc group instability. If an acid is necessary for peak shape, use a weaker acid like formic acid or acetic acid at a low concentration (e.g., 0.1%).
-
Neutralize Crude Material: Ensure that your crude product is free from any strong acids used in the preceding synthetic steps. A workup with a mild base (e.g., saturated sodium bicarbonate solution) is recommended.
-
Use Buffered Mobile Phases: In reversed-phase HPLC, using a buffered mobile phase (e.g., ammonium acetate or ammonium formate) can help maintain a stable, neutral pH.
Q4: I am trying to separate the (3R)-enantiomer from the (S)-enantiomer. Is this possible with standard chromatography?
A4: Separation of enantiomers requires a chiral environment. Standard silica gel or C18 columns are achiral and will not separate enantiomers.
Solutions for Chiral Separation:
-
Chiral Chromatography: The most direct method is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds. Chiral ion-exchange chromatography can also be a viable option.[8]
-
Diastereomeric Derivatization: You can react your enantiomeric mixture with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral column. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
Potential Impurities and Their Chromatographic Behavior
Understanding the potential impurities from the synthesis of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is crucial for developing an effective purification strategy.
| Impurity Name | Structure | Potential Origin | Expected Chromatographic Behavior (Normal Phase) |
| (S)-3-fluoro-4-oxopiperidine-1-carboxylate | Enantiomer of the product | Incomplete stereoselectivity in synthesis | Co-elutes with the product on achiral phases |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Lacks the fluorine at the 3-position | Starting material or byproduct | Less polar than the product |
| (3R)-3-fluoropiperidin-4-one | Deprotected product (loss of Boc group) | Acidic conditions during synthesis or workup | More polar than the product |
| Over-fluorinated species | e.g., 3,3-difluoro-4-oxopiperidine-1-carboxylate | Harsh fluorinating conditions | Polarity will vary, likely similar to the product |
| Unreacted starting materials | Dependent on the specific synthetic route | Incomplete reaction | Polarity will vary |
References
-
Supplementary information. (n.d.). Retrieved January 19, 2026, from [Link]
- Fearon, D., et al. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents. (n.d.).
-
Flannery, P. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. LCGC International. Retrieved January 19, 2026, from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. LCGC International. Retrieved January 19, 2026, from [Link]
- Góngora-Benítez, M., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
-
de la Torre, B. G., & Albericio, F. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Retrieved January 19, 2026, from [Link]
- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents. (n.d.).
- Li, X. (2023).
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 19, 2026, from [Link]
- Uchikura, K., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
-
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). Retrieved January 19, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
5890 Chromatographic Troubleshooting Peak Shape Problem - Agilent. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro! - YouTube. (2025, October 24). Retrieved January 19, 2026, from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting N-Boc Deprotection Side Reactions
Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, mastering the nuances of Boc deprotection is critical for achieving high yields and purity.[1][2] This resource provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction is not going to completion, or is extremely slow. What are the common causes and how can I resolve this?
Answer: This is a frequent challenge that can often be traced back to several key factors related to your reaction conditions or substrate.[3][4]
Causality & Troubleshooting:
-
Insufficient Acid Strength or Stoichiometry: The mechanism of Boc deprotection is acid-catalyzed, involving protonation of the carbamate followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates.[5][6] If the acid is too weak or used in insufficient amounts, the initial protonation step is inefficient, leading to an incomplete reaction.[3]
-
Solution: Gradually increase the concentration of the acid. For instance, if a 25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is failing, consider increasing it to 50%.[5][7] Alternatively, switching to a stronger acid system like 4M HCl in 1,4-dioxane may be necessary for particularly stubborn substrates.[7]
-
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can hinder the approach of the acid, slowing down the reaction.[4]
-
Solution: Increase the reaction time and/or gently heat the reaction to 40-50 °C. Always monitor the reaction closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential degradation of your product.[3]
-
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can create a heterogeneous mixture, leading to an incomplete reaction.[4]
-
Solution: Select a solvent system in which your substrate is fully soluble. While DCM and dioxane are common, ethers like THF or 2-MeTHF can be suitable replacements for dioxane.[8]
-
-
Electronic Effects: The electronic nature of your substrate can influence the rate of deprotection. Electron-withdrawing groups can destabilize the carbocation intermediate, slowing the reaction.[4]
-
Solution: For substrates with electron-withdrawing groups, more forcing conditions such as a stronger acid or elevated temperature may be required.[4]
-
Workflow for Troubleshooting Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Issue 2: Significant Side Product Formation (Alkylation)
Question: My LC-MS analysis shows a major side product with a mass increase of +56 Da. What is this and how can I prevent it?
Answer: A +56 Da mass increase is the hallmark of tert-butylation, the most common side reaction during Boc deprotection.[9]
Mechanism of Side Reaction:
The core of the problem is the generation of the electrophilic tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[5][10] This reactive carbocation can be intercepted by any nucleophilic functionality present in your molecule, leading to unwanted alkylation.[7][10]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization during reactions with "(3R)-3-fluoro-4-oxopiperidine-1-carboxylate"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Our goal is to provide in-depth, field-tested insights to help you maintain the stereochemical integrity of this compound throughout your synthetic transformations. This guide addresses common challenges related to racemization and offers practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure substance, like the (3R)-enantiomer you are working with, converts into an equal mixture of both enantiomers (in this case, a 1:1 mixture of the (3R) and (3S) forms).[1][2] The result is a racemic mixture, which is optically inactive and has an enantiomeric excess (ee) of 0%.
For drug development professionals, this is a significant problem. The biological activity of a chiral molecule is often dependent on its specific three-dimensional structure. One enantiomer may have the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[3] Therefore, maintaining the high enantiopurity of this compound is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). The fluorine atom at the C3 position is often incorporated to modulate properties like pKa or metabolic stability, making the preservation of this specific stereocenter's configuration essential.[4]
Q2: What is the chemical mechanism responsible for the racemization of this compound?
A2: The primary mechanism for racemization in α-haloketones like this one is keto-enol tautomerism .[2][5][6] The chiral center in your molecule is the C3 carbon, which is alpha (α) to the C4 carbonyl group. The hydrogen atom attached to this C3 carbon is acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the fluorine atom.[5][7]
The process occurs as follows:
-
Proton Abstraction: In the presence of a base, the acidic α-hydrogen on the C3 carbon is removed, forming a planar, achiral enolate intermediate.[1][8]
-
Protonation: This planar enolate can then be re-protonated. Because the intermediate is flat, the proton can be added back from either the top or bottom face with roughly equal probability.
-
Loss of Chirality: Protonation from one face regenerates the starting (3R)-enantiomer, while protonation from the opposite face forms the (3S)-enantiomer.[9]
Even under acidic conditions, a similar process occurs via a planar, achiral enol intermediate, also leading to racemization.[2][6][10] Because the stereochemical information is lost in the planar intermediate, the reaction inevitably leads to a racemic mixture over time.
Q3: Which experimental conditions pose the highest risk for racemization?
A3: Any condition that promotes the formation of the enol or enolate intermediate will increase the risk of racemization. You should be particularly cautious with the following parameters:
| Parameter | High-Risk Condition | Rationale |
| Base | Strong bases (e.g., NaOH, KOtBu, NaOMe) or even weaker organic bases (e.g., Et₃N, DBU) at elevated temperatures. | Bases directly abstract the acidic α-proton, and the rate of racemization is often directly proportional to the rate of enolate formation.[1] |
| Acid | Strong protic or Lewis acids. | Acid catalyzes the formation of the enol tautomer, which is the key step in the acid-catalyzed racemization pathway.[2] |
| Temperature | Elevated temperatures (e.g., room temperature to reflux). | Provides the necessary activation energy for proton abstraction and enolization. Most racemization processes are significantly slower at cryogenic temperatures. |
| Solvent | Protic solvents (e.g., methanol, ethanol, water). | These solvents can facilitate proton transfer by acting as both proton donors and acceptors, thereby accelerating the keto-enol equilibrium. |
| Reaction Time | Prolonged reaction times. | Racemization is a time-dependent process. Even under mildly unfavorable conditions, significant loss of enantiopurity can occur if the reaction is left for an extended period. |
Troubleshooting and Prevention Guide
Q4: What are the best practices to prevent racemization during reactions involving this compound?
A4: Preventing racemization requires careful control over reaction conditions to suppress the formation of the planar enol/enolate intermediate. The optimal strategy depends on the specific transformation you are performing.
Protocol Example: Stereoselective Reduction of the Carbonyl
This protocol details the reduction of the C4-ketone to the corresponding alcohol, a common transformation. The principles outlined here are broadly applicable.
Objective: To reduce the ketone to the alcohol while preserving the stereochemistry at C3.
Reagents & Conditions to AVOID:
-
Reagent: NaBH₄ in Methanol at room temperature.
-
Why: The combination of an alkoxide-generating reagent in a protic solvent at ambient temperature creates a high risk of racemization.
Recommended Protocol:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a flame-dried flask.
-
Cooling (CRITICAL STEP): Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is the most critical factor in preventing racemization.
-
Reagent Addition: Slowly add a solution of Sodium borohydride (NaBH₄, 1.1 eq) in anhydrous ethanol or a milder reducing agent like Sodium triacetoxyborohydride. The slow addition helps control any exotherm.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Do not let the reaction warm up until it is complete.
-
Quenching: Once the starting material is consumed, quench the reaction while still at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the enantiomeric excess (ee) of the resulting product, tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate, using chiral HPLC.
Q5: How do I accurately determine if my sample has racemized?
A5: The most reliable and widely used method for determining the enantiomeric purity (and thus the extent of racemization) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[11][12]
Experimental Workflow for Enantiomeric Excess (ee) Analysis:
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns are often effective for this class of compounds. Commonly used columns include:
-
Chiralpak® AD-H
-
Chiralcel® OD-H
-
These columns separate enantiomers based on differential interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral selector of the CSP.[12]
-
-
Method Development:
-
Mobile Phase: Start with a mobile phase of n-hexane and isopropanol (IPA) or ethanol. A typical starting ratio is 90:10 (Hexane:Alcohol).
-
Flow Rate: A standard flow rate is 0.5 to 1.0 mL/min.
-
Detection: Use a UV detector, typically at a wavelength between 210-230 nm.
-
-
Analysis:
-
Inject a sample of your racemic standard (if available) to determine the retention times of both the (3R) and (3S) enantiomers.
-
Inject your reaction product.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100
Note: For compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active agent may be necessary to enhance detection sensitivity.[13][14][15]
Quick Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant loss of ee% in product compared to starting material. | 1. Reaction temperature was too high (e.g., > -40 °C). 2. An inappropriate base (e.g., NaOEt, Et₃N) was used. 3. A protic solvent was used. | 1. Repeat the reaction at -78 °C. 2. Switch to a non-nucleophilic, sterically hindered base, or use neutral conditions if possible. 3. Use an anhydrous, aprotic solvent like THF or DCM. |
| Inconsistent ee% results between batches. | 1. Inconsistent temperature control. 2. Variable moisture content in reagents/solvents. 3. Differences in reagent addition time or stirring rate. | 1. Ensure accurate and stable temperature monitoring and control. 2. Use freshly dried solvents and high-purity reagents. 3. Standardize the protocol with precise timings and stirring conditions. |
| No separation of enantiomers on chiral HPLC. | 1. Incorrect chiral stationary phase. 2. Inappropriate mobile phase composition. | 1. Screen different types of chiral columns (e.g., AD, OD, AS). 2. Vary the ratio of hexane to alcohol modifier (e.g., IPA, ethanol) or add a basic/acidic additive if necessary. |
References
-
Wikipedia. α-Halo ketone. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). [Link]
-
PubMed. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. (2001). [Link]
-
RSC Publishing. Racemization, Enantiomerization and Diastereomerization. In: Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. (2007). [Link]
-
National Institutes of Health. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. (2021). [Link]
-
YouTube. Racemization of Aldehydes and Ketones. (2014). [Link]
-
Chemistry LibreTexts. 19.11: Racemization. (2021). [Link]
-
Scientific Research Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). [Link]
-
SCIDAR. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. (2022). [Link]
-
Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]
-
White Rose Research Online. The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]
-
RSC Publishing. Strategies for chiral separation: from racemate to enantiomer. (2023). [Link]
-
Phenomenex. Technical Guide To Chiral HPLC Separations. [Link]
-
National Institutes of Health. t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. [Link]
-
YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). [Link]
-
Chemistry Stack Exchange. Racemization of ketones in presence of catalytic acid. (2018). [Link]
-
University of Oxford. III Enolate Chemistry. [Link]
-
MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]
-
DIAL@UCLouvain. CHAPTER 7 RESOLUTION OF RACEMIC KETONES AND ASSIGNMENTS OF ABSOLUTE CONFIGURATION. [Link]
-
Chemistry Stack Exchange. Regioselective enolate formation. (2014). [Link]
-
Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. (2022). [Link]
- Google Patents.
-
National Institutes of Health. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]
-
PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
-
PubMed. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. (2013). [Link]
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2014). [Link]
-
National Institutes of Health. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. [Link]
-
National Institutes of Health. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. [Link]
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Technical Support Center: Diastereoselective Reduction of N-Boc-3-oxo-4-phenylpiperidine
Welcome to the technical support center for the diastereoselective reduction of N-Boc-3-oxo-4-phenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can optimize your reaction for both yield and diastereoselectivity.
Introduction: The Challenge of Stereocontrol
The reduction of the prochiral ketone in N-Boc-3-oxo-4-phenylpiperidine presents a significant stereochemical challenge. The reaction can yield two diastereomeric alcohols: the cis- and trans-isomers. The desired isomer is often crucial for the biological activity of the final molecule, making the control of this diastereoselectivity a paramount objective.[1][2] This guide will provide the mechanistic insights and practical advice needed to master this reaction.
Troubleshooting Guide
This section addresses common problems encountered during the diastereoselective reduction of N-Boc-3-oxo-4-phenylpiperidine.
Problem 1: Low Overall Yield of the Desired Alcohol
Symptoms:
-
Low conversion of the starting ketone.
-
Significant formation of side products.
-
Difficult isolation of the product.
Potential Causes & Solutions:
-
Inactive Reducing Agent: Hydride reagents like sodium borohydride (NaBH₄) are sensitive to moisture and can degrade over time.[3]
-
Solution: Always use a freshly opened bottle of the reducing agent. If you suspect the reagent has degraded, test its activity on a simple, reliable ketone substrate like acetone or cyclohexanone before committing your valuable starting material.
-
-
Insufficient Equivalents of Reducing Agent: While stoichiometry may suggest a certain amount, side reactions (e.g., reaction with protic solvents) can consume the reagent.
-
Solution: Incrementally increase the molar equivalents of the reducing agent (e.g., from 1.1 to 1.5 eq.). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal amount needed for full conversion.
-
-
Sub-optimal Reaction Temperature: Very low temperatures, often used to enhance diastereoselectivity, can drastically reduce the reaction rate, leading to incomplete conversion.[3]
-
Solution: If the reaction is sluggish at very low temperatures (e.g., -78 °C), allow it to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) while monitoring both conversion and diastereomeric ratio (d.r.).
-
-
Improper Quenching: The quenching process is critical for stopping the reaction and destroying excess hydride. An overly vigorous or poorly controlled quench can lead to side reactions or product degradation.[4][5]
-
Solution: Quench the reaction at a low temperature (0 °C or below) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium sulfate (Na₂SO₄).[4][5] For more reactive hydrides like L-selectride, a careful dropwise addition of water or Rochelle's salt solution is recommended.[4][5]
-
Problem 2: Poor Diastereoselectivity (Formation of a Mixture of cis and trans Isomers)
Symptoms:
-
Analysis of the crude product (e.g., by ¹H NMR or HPLC) shows a nearly 1:1 mixture of diastereomers.
-
Difficulty in separating the desired diastereomer from the undesired one.
Potential Causes & Solutions:
-
Choice of Reducing Agent: The steric bulk of the hydride reagent is a primary determinant of diastereoselectivity.[6] Small, unhindered reagents like sodium borohydride often give poor selectivity.
-
Solution: Employ a sterically demanding reducing agent. L-selectride® (lithium tri-sec-butylborohydride) is an excellent choice for directing the hydride attack from the less hindered face of the ketone.[7][8][9] This is due to the bulky sec-butyl groups that favor a specific trajectory of hydride delivery.[7][8]
-
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus eroding selectivity.[10][11][12][13]
-
Solution: Perform the reduction at low temperatures. A starting point of -78 °C is recommended, especially when using bulky reducing agents like L-selectride®.[14]
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the aggregation state of the reducing agent, thereby affecting the stereochemical outcome.
-
Solution: Aprotic, non-coordinating solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for diastereoselective reductions with bulky hydrides.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for maximizing the cis to trans ratio of the product alcohol?
A1: For maximizing the formation of the cis-isomer (hydride attack from the axial face, assuming the phenyl group is equatorial), a sterically bulky reducing agent is highly recommended. L-selectride® is often the reagent of choice for this transformation.[8][9] Its large steric profile favors attack from the less hindered equatorial face, leading to the axial alcohol (cis-isomer). In contrast, smaller reagents like sodium borohydride (NaBH₄) are less selective and will likely give a mixture of diastereomers.[15][16][17][18]
| Reducing Agent | Typical Diastereoselectivity (cis:trans) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low to moderate | Mild, easy to handle, but often unselective.[15][16][17][18] |
| Lithium Aluminum Hydride (LiAlH₄) | Moderate | More reactive than NaBH₄, but can also lack high selectivity.[19] Requires careful handling. |
| L-selectride® | High to excellent | Bulky reagent, excellent for high diastereoselectivity.[7][8][9] Requires anhydrous conditions and low temperatures. |
| K-selectride® | High to excellent | Similar to L-selectride®, may offer slightly different selectivity profiles in some cases. |
Q2: How does the reaction temperature influence the diastereomeric ratio?
A2: Temperature is a critical parameter for controlling diastereoselectivity.[1] Lowering the reaction temperature generally increases the selectivity. This is because the transition state leading to the major diastereomer is lower in energy than the transition state for the minor diastereomer. At lower temperatures, there is less thermal energy available for the reaction to proceed through the higher energy pathway, thus favoring the formation of the thermodynamically preferred product.[10][11][12][13] For reductions with L-selectride®, performing the reaction at -78 °C is standard practice to maximize the diastereomeric ratio.[14]
Q3: What is the mechanistic basis for the diastereoselectivity observed with bulky reducing agents?
A3: The diastereoselectivity arises from the steric interactions between the incoming hydride reagent and the substituents on the piperidine ring. The N-Boc-4-phenylpiperidine ring exists in a chair conformation, with the bulky phenyl group preferentially occupying the equatorial position to minimize steric strain. This leaves two faces for the hydride to attack the carbonyl: the axial face and the equatorial face. A bulky reducing agent like L-selectride® will preferentially attack from the less sterically hindered equatorial face, pushing the resulting hydroxyl group into the axial position, thus forming the cis-diastereomer.
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Managing moisture-sensitive reactions in the synthesis of fluorinated piperidines
A Guide to Managing Moisture-Sensitive Reactions
Welcome to the Technical Support Center for the synthesis of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the management of moisture-sensitive reactions. As Senior Application Scientists, we understand that the successful synthesis of these valuable compounds hinges on meticulous control of the reaction environment. This guide will provide not only procedural steps but also the underlying chemical principles to empower you to conduct your experiments with confidence and achieve reproducible, high-yield results.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with moisture-sensitive reagents and reactions in the context of fluorinating piperidine precursors.
Q1: Why are many fluorination reactions for piperidine synthesis so sensitive to moisture?
A1: Many fluorinating reagents are highly reactive and readily hydrolyze in the presence of water.[1][2] This reactivity is often what makes them effective fluorinating agents. For instance, reagents like Deoxo-Fluor® react rapidly and exothermically with water.[2] This hydrolysis not only consumes the expensive fluorinating reagent, reducing its effective concentration and leading to incomplete reactions, but it can also generate highly corrosive byproducts like hydrogen fluoride (HF).[1] HF can, in turn, lead to undesired side reactions, degradation of your starting material or product, and pose significant safety hazards.[3] Furthermore, some fluorination reactions proceed through carbocationic intermediates which can be quenched by water, leading to the formation of alcohol byproducts instead of the desired fluorinated piperidine.
Q2: What are the tell-tale signs that my reaction has been compromised by moisture?
A2: Several observations can indicate moisture contamination:
-
Low or no product yield: This is the most common sign, as the fluorinating reagent is consumed by water instead of reacting with your substrate.[1]
-
Formation of unexpected byproducts: The appearance of new spots on a TLC plate or unexpected peaks in your LC-MS or GC-MS that could correspond to hydrolyzed starting materials or alcohol byproducts is a strong indicator.
-
Inconsistent results: If you are running the same reaction under what you believe are identical conditions and obtaining variable yields, trace moisture is a likely culprit.[2]
-
Exothermic reaction upon reagent addition: While some reactions are inherently exothermic, an unexpectedly vigorous or uncontrolled temperature increase upon adding the fluorinating agent can be a sign of a rapid reaction with water.
Q3: What are the best practices for drying my glassware to ensure it is truly anhydrous?
A3: Simply air-drying glassware is insufficient for moisture-sensitive reactions. To ensure your glassware is scrupulously dry, follow these steps:
-
Oven Drying: Place your glassware in a laboratory oven at a temperature of at least 125 °C for a minimum of 4 hours, but preferably overnight.[4][5]
-
Flame Drying: For a more immediate and rigorous drying method, you can flame-dry your apparatus under a stream of inert gas.[6] This involves gently heating the entire surface of the glassware with a heat gun or a Bunsen burner until any condensed moisture is no longer visible.[6]
-
Cooling Under Inert Atmosphere: It is crucial to allow the hot glassware to cool to room temperature under a positive pressure of a dry, inert gas like nitrogen or argon.[7][8] If left to cool in the open air, atmospheric moisture will readily re-adsorb onto the glass surfaces. This is typically done on a Schlenk line or in a glovebox.[4][7]
Q4: How can I be certain my solvents are anhydrous, even if they are from a freshly opened bottle?
A4: Even commercially available "anhydrous" solvents can contain trace amounts of water that can be detrimental to your reaction.[2] It is always best practice to either use freshly dried solvents or to verify the water content before use.[2]
-
Solvent Purification Systems: Many laboratories now use solvent purification systems (SPS) which pass solvents through columns of activated alumina to remove water and other impurities.
-
Distillation from a Drying Agent: A traditional and highly effective method is to distill the solvent from a suitable drying agent.[9] The choice of drying agent depends on the solvent (see table below). For example, ethers like THF are often dried over sodium/benzophenone, while hydrocarbons can be dried over calcium hydride.[9]
-
Use of Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are a convenient way to dry solvents.[10][11] The solvent can be stored over activated sieves for at least 24-48 hours to achieve a low water content.[10][11]
-
Karl Fischer Titration: For a quantitative determination of water content, a Karl Fischer titration is the gold standard.[12][13] This technique can accurately measure water content in the parts-per-million (ppm) range.[12] More recently, 19F NMR-based methods have been developed for sensitive water detection.[12][14]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of fluorinated piperidines, with a focus on moisture-related issues.
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction has run to completion, but the yield of my fluorinated piperidine is significantly lower than expected, or my starting material is largely unreacted. What should I investigate?
Answer: Low yields or incomplete reactions are frequently linked to the deactivation of the fluorinating agent by moisture.
Troubleshooting Workflow:
Caption: Troubleshooting low reaction yield.
Detailed Solutions:
-
Glassware and Solvent Dryness: As detailed in the FAQs, ensure all glassware is meticulously dried and cooled under an inert atmosphere.[4][5][6][8] Use a freshly dried solvent or one that has been tested for its water content.[2]
-
Inert Atmosphere Technique: A continuous positive pressure of an inert gas like nitrogen or argon is crucial to prevent atmospheric moisture from entering the reaction vessel.[15] For highly sensitive reagents, working in a glovebox is the most reliable option.[16][17] If using a Schlenk line, ensure all connections are secure and that the system is properly purged.[7][18]
-
Reagent Integrity: Fluorinating agents can be hygroscopic and will degrade upon exposure to atmospheric moisture over time.[2] If you are using a previously opened bottle, its potency may be compromised.[2] It is advisable to compare its performance with a new, unopened bottle.[2]
Issue 2: Formation of Unidentified Byproducts
Question: My crude reaction mixture shows multiple spots on TLC or peaks in the chromatogram that I cannot identify, and the yield of my desired product is low. What could be happening?
Answer: The formation of multiple byproducts often points to side reactions, which can be exacerbated by the presence of moisture.
Potential Causes and Solutions:
-
Hydrolysis of Starting Material or Product: Water can react with your starting material or the newly formed fluorinated piperidine, especially if the reaction conditions are harsh or if there are other functional groups present that are sensitive to hydrolysis.
-
Solution: Rigorously exclude water from your reaction.[1] Additionally, consider if your workup procedure is introducing water prematurely. Quenching the reaction should be done carefully, and the choice of quenching agent is important.
-
-
HF-Mediated Side Reactions: As mentioned, the reaction of many fluorinating agents with water generates HF.[1] This strong acid can catalyze a variety of side reactions, including decomposition and polymerization.
-
Solution: In addition to excluding moisture, you can consider adding an acid scavenger to your reaction mixture. For small-scale reactions, non-nucleophilic bases like sodium bicarbonate or calcium carbonate can be used.[1]
-
-
Formation of Alcohol Byproducts: If the fluorination mechanism involves a carbocation, water can act as a nucleophile and trap this intermediate, leading to the formation of an alcohol instead of the fluorinated product.
-
Solution: The most direct solution is to ensure your reaction is completely anhydrous. If the problem persists, you may need to explore alternative fluorinating agents that are less likely to generate carbocationic intermediates under your reaction conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction using a Schlenk Line
This protocol outlines the key steps for establishing an inert atmosphere for a moisture-sensitive reaction.
-
Glassware Preparation: Assemble the necessary glassware (e.g., round-bottom flask, condenser, addition funnel) and dry it thoroughly in an oven overnight at >125 °C.[4]
-
Assembly and Flame-Drying: While still hot, assemble the glassware on the Schlenk line.[6] Attach the flask to the dual manifold via thick-walled tubing.[19] Flame-dry the entire apparatus under vacuum to remove any adsorbed water.[6]
-
Purge-and-Refill Cycles: Once the glassware has cooled to room temperature under vacuum, switch the manifold to the inert gas (nitrogen or argon) supply to fill the flask.[4] Then, evacuate the flask again. Repeat this "purge-and-refill" cycle at least three times to ensure the complete removal of atmospheric gases.[4]
-
Solvent and Reagent Addition: Add your anhydrous solvent via a cannula or a dry, gas-tight syringe.[2][18] Liquid reagents should also be transferred via syringe.[20] Solid reagents that are not highly air-sensitive can be added quickly under a positive flow of inert gas. For highly sensitive solids, a glovebox is recommended for transfer.[2][17]
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This is typically achieved by connecting the inert gas outlet of the manifold to an oil or mercury bubbler.[7]
Protocol 2: Drying an Organic Solvent by Distillation
This protocol describes the drying of tetrahydrofuran (THF) using sodium and benzophenone, a common method for obtaining highly anhydrous ether solvents.
Safety Note: This procedure involves the use of metallic sodium, which is highly reactive with water. Always handle sodium with care and in a fume hood.
-
Pre-drying: If the THF has a high water content, pre-dry it by letting it stand over potassium hydroxide (KOH) pellets overnight.[10]
-
Setting up the Still: In a dry round-bottom flask, add a small amount of metallic sodium (cut into small pieces) and a few crystals of benzophenone.
-
Solvent Addition: Add the pre-dried THF to the flask.
-
Refluxing: Heat the mixture to reflux. The benzophenone will react with the sodium to form a ketyl radical, which imparts a deep blue or purple color to the solution. The persistence of this color indicates that the solvent is anhydrous. If the color fades, it means there is still water present, and more sodium should be added carefully.
-
Distillation: Once the blue/purple color is stable, distill the THF directly into your reaction flask, which should be set up under an inert atmosphere.
Data and Visualization
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Suitability | Comments |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Generally useful | Inexpensive and neutral, but not very efficient for highly wet solvents. The decahydrate is unstable above 32°C.[21] |
| Magnesium Sulfate (MgSO₄) | High | Fast | Generally useful, slightly acidic | More efficient than Na₂SO₄. The fine powder can be difficult to filter.[22] |
| Calcium Chloride (CaCl₂) | High | Medium | Hydrocarbons, ethers | Reacts with alcohols, phenols, amines, and some carbonyl compounds.[21] |
| Calcium Sulfate (CaSO₄, Drierite®) | Low | Fast | Generally useful | A good general-purpose drying agent, but has a low capacity. |
| Molecular Sieves (3Å or 4Å) | High | Medium | Generally useful | Very efficient for achieving low water content. Must be activated before use.[10][11] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Basic or neutral compounds | Not suitable for acidic compounds. |
| Calcium Hydride (CaH₂) | High | Medium | Hydrocarbons, ethers, esters | Reacts with water to produce H₂ gas. Not suitable for protic solvents.[9] |
| Sodium (Na) / Benzophenone | High | Fast | Ethers (e.g., THF, dioxane) | Highly effective but requires distillation. Not suitable for halogenated solvents.[10][11] |
Capacity refers to the amount of water that can be absorbed per unit weight of the drying agent. Speed refers to the rate of water removal.
Diagram: Decision Tree for Handling Air-Sensitive Reagents
Caption: Choosing the right technique.
References
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Wikipedia. (2023, December 2). Air-free technique. Retrieved from [Link]
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- Poh, J.-S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Poh, J.-S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
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ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]
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Fiveable. (n.d.). Inert atmosphere. Retrieved from [Link]
- Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic letters, 9(18), 3583–3585.
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Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
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Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere. Retrieved from [Link]
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ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
- Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic letters, 9(18), 3583–3585.
-
GUIDED WAVE. (2023, February 17). Water in Solvents. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
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Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere, with no O2. Retrieved from [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Indiana State Department of Health. (n.d.). Fluoride and Water Fluoridation Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Noël, T., & Cao, Y. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(2), 146–155.
-
World Precision Instruments. (n.d.). Detection of organic compounds in water analysis. Retrieved from [Link]
- Yano, K., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Sensors, 22(23), 9467.
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University of Alberta. (n.d.). Using drying agents. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]
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New Zealand Institute of Chemistry. (n.d.). Hydrofluorosilicic Acid and Water Fluoridation. Retrieved from [Link]
-
Open Parachute. (2016, January 24). Fluoridation: Some simple chemistry. Retrieved from [Link]
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Wikipedia. (2024, January 14). Water fluoridation. Retrieved from [Link]
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Scribd. (n.d.). Drying of Organic Solvents. Retrieved from [Link]
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JoVE. (2017, September 6). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. Retrieved from [Link]
-
Berry, J. F. (2019, January 17). Section 5.21 Title: Glovebox Use. Retrieved from [Link]
-
University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]
-
EMBIBE. (2023, January 25). Drying and Dehydrating Agents: Definitions, Examples and Differences. Retrieved from [Link]
-
ResearchGate. (2021, May 5). Suggestions for glove-box model for moisture sensitive samples? Retrieved from [Link]
-
School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003, September). Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from [Link]
- Di Martino, R. M. C., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(7), 1629.
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
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Technical Support Center: Efficient Removal of Residual Palladium from Fluorinated Piperidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the synthesis of fluorinated piperidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges and a logical framework for overcoming them. The synthesis of fluorinated piperidines often relies on powerful palladium-catalyzed cross-coupling reactions. However, the very nature of the piperidine ring introduces a significant purification challenge: strong coordination of the basic nitrogen atom to the palladium center. This guide will equip you with the knowledge and practical steps to effectively remove residual palladium to meet the stringent requirements of the pharmaceutical industry.
Understanding the Core Challenge: The Piperidine-Palladium Interaction
The primary hurdle in removing palladium from fluorinated piperidine syntheses is the formation of stable complexes between the piperidine nitrogen and the palladium catalyst. The lone pair of electrons on the nitrogen atom of the piperidine ring, a Lewis base, readily coordinates to the electron-deficient palladium, a Lewis acid. This interaction can be quite strong, effectively "locking" the palladium in the product phase and making its removal by simple filtration or crystallization difficult.[1][2]
The presence of fluorine atoms on the piperidine ring or elsewhere in the molecule does not typically interfere directly with the common palladium removal techniques. However, the overall electronic properties of the molecule can influence its solubility and interactions with scavengers, making a tailored approach to palladium removal essential.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise during the purification of fluorinated piperidines.
Q1: Why is residual palladium a major concern in pharmaceutical synthesis?
A1: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for elemental impurities, including palladium, in active pharmaceutical ingredients (APIs).[3] These limits are in place due to the potential toxicity of heavy metals. Therefore, robust and validated methods for the removal of palladium are a critical component of any drug development program.[4]
Q2: My initial attempts at purification by crystallization/filtration are not reducing palladium levels sufficiently. What is happening?
A2: This is a common observation and is directly related to the strong coordination between your fluorinated piperidine product and the palladium catalyst.[1][2] Simple crystallization or filtration is often ineffective because the palladium is not present as a simple, insoluble species but rather as a soluble complex with your product. This underscores the need for more targeted removal strategies.
Q3: What are the main strategies for removing residual palladium from my fluorinated piperidine product?
A3: The most effective strategies involve the use of materials or reagents that can break the piperidine-palladium complex and/or have a stronger affinity for palladium than your product. The primary methods include:
-
Adsorption on Activated Carbon: A cost-effective but sometimes non-selective method.[1]
-
Metal Scavengers: These are solid supports (typically silica or polystyrene) functionalized with groups that have a very high affinity for palladium.[1][2]
-
Liquid-Liquid Extraction with Chelating Agents: Using an aqueous solution of a strong chelating agent to pull the palladium out of the organic phase.
-
Combination Approaches: Often, a multi-step approach combining different techniques is the most effective.[4]
Q4: How do I choose the right palladium scavenger for my specific fluorinated piperidine?
A4: The selection of an appropriate scavenger is critical and depends on several factors, including the nature of the palladium species, the solvent system, and the functional groups on your product.[2] A screening approach is highly recommended. Thiol-functionalized scavengers are often a good starting point due to the high affinity of sulfur for palladium.
Troubleshooting Guide: A Systematic Approach to Palladium Removal
If you are facing high levels of residual palladium, this guide provides a systematic approach to troubleshooting and optimizing your purification process.
| Problem | Potential Cause | Suggested Solution(s) |
| High residual palladium after initial work-up and crystallization. | Strong coordination of the piperidine nitrogen to the palladium catalyst. | 1. Implement a scavenger treatment step. Start with a thiol-based silica scavenger. 2. Consider an aqueous wash with a chelating agent like N-acetylcysteine.[4] |
| Scavenger treatment is ineffective. | 1. Insufficient amount of scavenger. 2. Suboptimal scavenging conditions (time, temperature). 3. The chosen scavenger has a lower affinity for palladium than your product. | 1. Increase the equivalents of the scavenger. 2. Increase the temperature and/or extend the treatment time to improve kinetics.[1] 3. Screen a panel of different scavengers with varying functionalities (e.g., thiol, amine, mixed-functional). |
| Product loss during scavenger treatment. | The scavenger is non-selectively adsorbing your product. | 1. Switch to a more selective scavenger. 2. Optimize the amount of scavenger used to minimize excess. 3. Wash the scavenger with a small amount of fresh solvent after filtration to recover adsorbed product. |
| Palladium levels are still above the required limit after a single scavenger treatment. | The palladium concentration is very high, or the interaction with the product is particularly strong. | 1. Perform a second scavenger treatment. 2. Combine a scavenger treatment with another method, such as an activated carbon treatment or a wash with a chelating agent.[4] |
Experimental Protocols
Protocol 1: Screening of Palladium Scavengers
This protocol outlines a small-scale screening experiment to identify the most effective scavenger for your specific fluorinated piperidine product.
Materials:
-
Crude fluorinated piperidine solution in an appropriate organic solvent (e.g., THF, EtOAc, Toluene) with a known concentration of residual palladium.
-
A panel of palladium scavengers (e.g., thiol-functionalized silica, amine-functionalized silica, activated carbon).
-
Small reaction vials with stir bars.
-
Heating block or oil bath.
-
Filtration apparatus (e.g., syringe filters).
-
Analytical method for palladium quantification (e.g., ICP-MS).
Procedure:
-
Preparation: In separate vials, add a measured volume of your crude product solution.
-
Scavenger Addition: To each vial, add a different scavenger. A typical starting point is 5-10 weight equivalents of scavenger relative to the mass of palladium.
-
Incubation: Stir the vials at a set temperature (e.g., room temperature, 40 °C, 60 °C) for a defined period (e.g., 2 hours, 8 hours, 24 hours).
-
Sampling and Analysis: At each time point, take a small aliquot of the solution, filter it to remove the scavenger, and analyze the palladium concentration using ICP-MS.
-
Evaluation: Compare the efficiency of palladium removal for each scavenger under the different conditions to identify the optimal choice for scale-up.
Protocol 2: Bulk Palladium Removal with a Selected Scavenger
Once an effective scavenger and optimal conditions have been identified, this protocol can be used for larger-scale purification.
Materials:
-
Crude fluorinated piperidine solution.
-
The selected palladium scavenger.
-
Reaction vessel with overhead stirring and temperature control.
-
Filtration equipment (e.g., Buchner funnel with filter paper, or a filter cartridge).
Procedure:
-
Charging the Reactor: Charge the reaction vessel with the crude solution of your fluorinated piperidine.
-
Scavenger Addition: Add the optimized amount of the selected scavenger to the vessel.
-
Scavenging: Stir the mixture at the optimized temperature for the determined amount of time.
-
Filtration: Cool the mixture to room temperature and filter to remove the scavenger. For larger scale, using a cartridge packed with the scavenger can be more efficient and safer.[2]
-
Washing: Wash the filter cake (the scavenger) with a small amount of fresh solvent to recover any entrained product.
-
Analysis: Combine the filtrate and the wash, and analyze the palladium concentration to confirm it meets the required specifications.
Visualization of the Decision-Making Workflow
The following diagram illustrates a typical workflow for addressing residual palladium in fluorinated piperidine synthesis.
Caption: A decision-making workflow for palladium removal.
Data Summary: Comparison of Common Palladium Scavenging Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Activated Carbon | Low cost, readily available. | Can be non-selective, potentially leading to product loss.[1] | Initial purification of very high concentration palladium streams, or in combination with other methods. |
| Silica-Based Scavengers | High selectivity, good mechanical stability, wide range of functionalities. | Higher cost than activated carbon. | Removing low to moderate levels of palladium where high product recovery is critical. |
| Polymer-Supported Scavengers | High loading capacity, can be used in various solvents. | May swell in certain solvents, potentially slower kinetics than silica. | Batch processes where high scavenger capacity is needed. |
| Aqueous Wash with Chelating Agents | Can be cost-effective, avoids solid waste from scavengers. | Requires a biphasic system, potential for emulsion formation, may not be as effective for all palladium species. | Situations where a solid scavenger is not desirable or as a complementary step. |
Conclusion
The removal of residual palladium from the synthesis of fluorinated piperidines is a common yet surmountable challenge. By understanding the fundamental interaction between the piperidine nitrogen and the palladium catalyst, and by employing a systematic, screening-based approach to select and optimize a purification strategy, researchers can consistently and effectively reduce palladium levels to meet the stringent requirements of the pharmaceutical industry. This guide provides a framework for troubleshooting and developing robust purification protocols, ultimately ensuring the quality and safety of the final drug substance.
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Cernak, T. A., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 446-452. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1737-1761. [Link]
-
Ritter, T., et al. (2011). Palladium-Mediated Fluorination of Arylboronic Acids. Journal of the American Chemical Society, 133(40), 16082-16085. [Link]
-
Buchwald, S. L., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(19), 4775-4780. [Link]
-
Ritter, T., et al. (2011). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 133(40), 16082-16085. [Link]
-
De Smet, K., et al. (2020). Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. Polymers, 12(1), 193. [Link]
-
Chen, G., et al. (2013). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 15(18), 4838-4841. [Link]
Sources
Navigating the Fluorination Frontier: A Technical Guide to 3-Fluoropiperidine Synthesis
Welcome to the Technical Support Center for the synthesis of 3-fluoropiperidines. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternative fluorinating agents to incorporate this valuable structural motif into their molecules. The piperidine ring is a cornerstone in medicinal chemistry, and the strategic introduction of a fluorine atom at the 3-position can profoundly influence a compound's pharmacological profile, including its metabolic stability, basicity (pKa), and binding affinity.[1]
This resource moves beyond traditional, often hazardous, fluorinating agents like DAST (diethylaminosulfur trifluoride), focusing on modern, safer, and more selective alternatives. Here, we delve into the practical challenges and troubleshooting scenarios you might encounter in the lab, providing expert insights and actionable solutions in a user-friendly question-and-answer format.
Section 1: Deoxyfluorination of 3-Hydroxypiperidines
The most common approach to synthesizing 3-fluoropiperidines is the nucleophilic substitution of a hydroxyl group in a corresponding 3-hydroxypiperidine precursor. This section focuses on troubleshooting reactions with modern deoxyfluorination reagents.
PyFluor: The Selective Workhorse
PyFluor (2-pyridinesulfonyl fluoride) has emerged as a cost-effective, thermally stable, and highly selective deoxyfluorination reagent.[2][3][4][5][6] It is particularly valued for minimizing the elimination side products that often plague reactions with traditional reagents like DAST.[2][3]
Frequently Asked Questions (FAQs) about PyFluor
Q1: My deoxyfluorination reaction with PyFluor is showing low conversion, even after extended reaction times. What should I do?
A1: Low conversion with PyFluor can often be attributed to several factors:
-
Base Strength: PyFluor requires a strong, non-nucleophilic base to facilitate the reaction. Amidine or guanidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) are highly effective.[2] Ensure you are using a sufficiently strong base and the correct stoichiometry (typically 2 equivalents).
-
Solvent Choice: While the reaction is not overly sensitive to the solvent, toluene and ethereal solvents like THF or 1,4-dioxane generally provide the best results.[2] In some cases, polar aprotic solvents like DMSO or acetonitrile can be used, but they may not be optimal.
-
Steric Hindrance: For sterically hindered 3-hydroxypiperidines, the reaction may require moderate heating (e.g., 50 °C) to achieve a reasonable rate.[3][4]
-
Moisture: Although PyFluor is more tolerant to air and moisture than DAST, it is still best practice to conduct the reaction under anhydrous conditions to ensure reproducibility.[5]
Q2: I'm observing a significant amount of elimination byproduct in my reaction. I thought PyFluor was supposed to minimize this?
A2: While PyFluor is highly selective against elimination, it can still occur, particularly with substrates prone to E2 elimination (e.g., those that can form a conjugated system). Here are some troubleshooting steps:
-
Optimize the Base: Ensure you are not using an overly strong or sterically unhindered base that might favor elimination. DBU is generally a good choice.
-
Lower the Temperature: If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Protecting Group Strategy: The nature of the nitrogen protecting group on the piperidine ring can influence the propensity for elimination. Bulky protecting groups might sterically disfavor the SN2 pathway.
Q3: Can I use PyFluor with unprotected amines on my piperidine substrate?
A3: Yes, one of the significant advantages of PyFluor is its tolerance of a wide range of functional groups, including protected and even some unprotected amines and anilines.[2][3][4] However, the basicity of the unprotected amine might interfere with the added base. It is advisable to use a protected piperidine precursor (e.g., N-Boc, N-Cbz) for more predictable results.
Troubleshooting Workflow for PyFluor Deoxyfluorination
Caption: A decision-making diagram for troubleshooting PyFluor deoxyfluorination reactions.
XtalFluor-E and XtalFluor-M: The Crystalline Alternatives
XtalFluor-E ([Et₂NSF₂]BF₄) and XtalFluor-M ([morpholinosulfur difluoride]BF₄) are crystalline, thermally stable deoxyfluorinating reagents that offer enhanced safety and handling compared to DAST and Deoxo-Fluor.[7][8] A key feature of these reagents is that they do not generate free HF under anhydrous conditions.[7]
Frequently Asked Questions (FAQs) about XtalFluor Reagents
Q1: My reaction with XtalFluor-E is not proceeding. What am I missing?
A1: A common oversight when using XtalFluor reagents for the deoxyfluorination of alcohols is the necessity of a promoter. XtalFluor-E and -M are generally ineffective on their own for this transformation.[9] You must add a promoter such as Et₃N·3HF, Et₃N·2HF, or DBU to facilitate the fluoride transfer.
Q2: I'm getting a complex mixture of products. What are the likely side reactions and how can I avoid them?
A2: While XtalFluor reagents are generally more selective than DAST, side reactions can occur under suboptimal conditions.
-
Elimination: Similar to other deoxyfluorination reactions, elimination can be a competing pathway. The choice of promoter is crucial. For acid-sensitive substrates, DBU is a good choice to minimize elimination.[10][11]
-
Ritter-type Reaction: If you are using acetonitrile (MeCN) as a solvent, you may observe the formation of an acetamide byproduct via a Ritter-type reaction.[10][11] It is advisable to use a less reactive solvent like dichloromethane (DCM).[10][11]
-
Ether or Sulfinate Byproducts: The formation of these byproducts can indicate "fluoride-starved" conditions. Ensure you are using a sufficient amount of a fluoride-containing promoter to outcompete these side reactions.[11]
Q3: What is the difference between XtalFluor-E and XtalFluor-M? Which one should I choose?
A3: Both reagents have similar reactivity profiles. XtalFluor-M has a slightly higher thermal stability.[8] The choice between them often comes down to availability and specific substrate compatibility, which may require some empirical optimization.
Protocol: General Procedure for Deoxyfluorination of N-Boc-3-hydroxypiperidine with XtalFluor-M
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add XtalFluor-M (1.2 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add DBU (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-fluoropiperidine.
Section 2: Alternative Strategies and Reagents
Beyond the deoxyfluorination of 3-hydroxypiperidines, several other methods and reagents can be employed for the synthesis of 3-fluoropiperidines.
Fluolead™: A Thermally Stable Option
Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) is another modern, crystalline, and thermally stable deoxofluorinating agent that is easier to handle than traditional liquid reagents.
Q&A: Fluolead™ in 3-Fluoropiperidine Synthesis
Q: How does Fluolead™ compare to PyFluor and XtalFluor reagents for the synthesis of 3-fluoropiperidines?
A: Fluolead™, like PyFluor and the XtalFluors, offers improved safety and handling over DAST. It is effective for the deoxofluorination of alcohols. The choice between these reagents will often depend on the specific substrate and the desired reaction conditions. Empirical screening is often the best approach to identify the optimal reagent for a particular transformation.
BF₃-Activated Hypervalent Iodine Reagents: A Cyclization Approach
A powerful strategy for constructing 3-fluoropiperidines involves the cyclization of alkenyl N-tosylamides promoted by BF₃-activated aryliodine(III) carboxylates.[12][13][14][15][16]
Q&A: Troubleshooting BF₃-Activated Hypervalent Iodine Reagent Reactions
Q: I am attempting a fluorocyclization to form a 3-fluoropiperidine, but I am observing significant amounts of oxoamination byproducts and poor diastereoselectivity. How can I improve this?
A: This is a known challenge with this methodology.[12][13][14][15] The selectivity of the reaction is highly dependent on several factors:
-
Ligand on the Iodine(III) Reagent: The nature of the carboxylate ligand bound to the iodine can influence the reaction outcome.
-
Presence of Electrolytes: The addition of electrolytes, such as tetrabutylammonium tetrafluoroborate (TBABF₄), can modulate the reaction's selectivity.[12][14]
-
Reaction Conditions: Careful optimization of solvent, temperature, and reaction time is crucial for achieving the desired selectivity.
A deep understanding of the reaction mechanism, which is proposed to proceed through an iodiranium(III) ion intermediate followed by a 5-exo-cyclization, is key to troubleshooting these reactions.[12][14][15]
Reaction Mechanism Overview: Fluorocyclization with BF₃-Activated I(III) Reagents
Caption: A simplified mechanistic pathway for the synthesis of 3-fluoropiperidines using BF₃-activated hypervalent iodine reagents.
Section 3: Safety and Handling of Modern Fluorinating Agents
While the alternative fluorinating agents discussed here are significantly safer than their predecessors, proper handling and safety precautions are still paramount.
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle all fluorinating agents in a well-ventilated fume hood.
-
Inert Atmosphere: While some modern reagents are less sensitive to moisture, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended for reproducibility and to prevent the formation of hydrofluoric acid (HF) from hydrolysis.
-
Quenching: Quench reactions carefully, typically with a saturated aqueous solution of sodium bicarbonate, to neutralize any acidic byproducts.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
Comparison of Fluorinating Agent Properties
| Reagent | Physical Form | Thermal Stability | Key Advantages | Common Issues |
| PyFluor | Low-melting solid | High | High selectivity against elimination, cost-effective | Requires a strong base, can have slow reaction times |
| XtalFluor-E/M | Crystalline solid | High | Crystalline, easy to handle, no free HF generated | Requires a promoter, potential for Ritter-type side reactions with MeCN |
| Fluolead™ | Crystalline solid | High | Thermally stable, easy to handle | May require optimization for specific substrates |
| DAST | Liquid | Low (can decompose violently) | Broad applicability | Hazardous, prone to elimination side reactions |
Section 4: Concluding Remarks
The synthesis of 3-fluoropiperidines has been significantly advanced by the development of modern, alternative fluorinating agents. Reagents like PyFluor, XtalFluor-E/M, and Fluolead™ offer safer, more stable, and often more selective routes to these valuable compounds. However, as with any chemical transformation, a thorough understanding of the reaction mechanism, potential side reactions, and optimization strategies is crucial for success. This technical support guide provides a starting point for troubleshooting and navigating the challenges you may encounter in your research.
References
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PyFluor - Enamine [enamine.net]
- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 6. PyFluor - Wordpress [reagents.acsgcipr.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 16. figshare.com [figshare.com]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
In the landscape of modern drug discovery, the stereochemical identity of a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The fluorinated piperidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] Consequently, the precise analysis of enantiomeric purity for chiral building blocks like tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is a critical step in the synthesis of novel therapeutics.
This guide provides an in-depth comparison of two robust methodologies for the chiral analysis of this compound: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase and the classical approach of diastereomeric salt formation and analysis. We will explore the underlying principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key analytical parameters.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[3] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, thus, separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.
Experimental Protocol: Chiral HPLC
Objective: To develop a robust HPLC method for the baseline separation of the (R) and (S) enantiomers of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Daicel CHIRALPAK® series) is recommended as a starting point.
Materials:
-
Sample: Racemic tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.[4]
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol.
Procedure:
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Conditions (Starting Point):
-
Column: CHIRALPAK® IC-3 (250 x 4.6 mm, 3µm)
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Method Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of hexane to IPA, or substitute IPA with ethanol). The addition of a small amount of an acidic or basic modifier can also be explored if peak shape is poor.
-
Data Analysis: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula:
-
e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
-
Expected Results and Performance Characteristics
| Parameter | Expected Outcome |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Analysis Time | < 15 minutes |
| Limit of Quantification (LOQ) | ~0.1% of the major enantiomer |
| Precision (RSD%) | < 2% |
This method is expected to provide high resolution and sensitivity, making it suitable for accurate determination of enantiomeric purity in both research and quality control settings.
Method 2: Chiral Resolution via Diastereomeric Salt Formation
A classical yet effective method for separating enantiomers is through the formation of diastereomeric salts.[5][6] This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, which allows for their separation by crystallization.[7]
Experimental Protocol: Diastereomeric Resolution
Objective: To separate the enantiomers of 3-fluoro-4-oxopiperidine (after deprotection) by forming diastereomeric salts with a chiral acid.
Materials:
-
Racemic tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (DCM)
-
Chiral Resolving Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid
-
Solvent for crystallization (e.g., Methanol, Ethanol, or a mixture)
-
Base (e.g., Sodium bicarbonate) for liberating the free amine
Procedure:
-
Deprotection: Dissolve the racemic tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate in DCM and add TFA. Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure to obtain the racemic 3-fluoro-4-oxopiperidinium trifluoroacetate salt.
-
Salt Formation: Dissolve the crude salt in a minimal amount of a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of (+)-O,O'-Dibenzoyl-D-tartaric acid in the same solvent. Combine the two solutions.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization. The less soluble diastereomeric salt will precipitate out.
-
Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic mixture of DCM and an aqueous base (e.g., sodium bicarbonate solution) to neutralize the tartaric acid and liberate the free amine into the organic layer.
-
Analysis: The enantiomeric purity of the obtained 3-fluoro-4-oxopiperidine can be analyzed by the chiral HPLC method described above (after re-protection with a Boc group if necessary for chromatography).
Expected Results and Performance Characteristics
| Parameter | Expected Outcome |
| Yield of a single enantiomer | Theoretically max. 50% |
| Diastereomeric Purity | Dependent on the success of crystallization |
| Analysis Time | Several hours to days (including crystallization) |
| Scalability | Readily scalable for preparative purposes |
This method is often employed for the preparative separation of enantiomers and can be highly effective, though it is more labor-intensive and time-consuming than HPLC analysis.
Comparative Analysis
| Feature | Chiral HPLC | Diastereomeric Resolution |
| Principle | Differential interaction with a chiral stationary phase | Formation and separation of diastereomers |
| Application | Analytical and preparative scale | Primarily preparative scale |
| Speed | Fast (minutes per sample) | Slow (hours to days) |
| Development Time | Can be rapid with column screening | Can be lengthy due to solvent and resolving agent screening |
| Sample Consumption | Low (micrograms) | High (grams) |
| Automation | Fully automatable | Manual and labor-intensive |
| Quantitative Accuracy | High | Indirectly assessed by a secondary method (e.g., HPLC) |
Visualizing the Workflow
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR 211108-50-8 [sigmaaldrich.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Chiral_resolution [chemeurope.com]
- 7. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Determination of enantiomeric excess of "(3R)-3-fluoro-4-oxopiperidine-1-carboxylate"
Beginning Research Efforts
I've initiated comprehensive Google searches to gather information on determining enantiomeric excess, with a particular emphasis on methods applicable to (3R)-3-fluoro-4-oxopiperidine. I'm focusing on various analytical techniques and the suitability of each method for this specific chiral compound.
Deepening Search Strategy
Formulating Research Questions
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A Senior Application Scientist's Guide to 19F NMR Spectroscopy for Characterizing Fluorinated Piperidines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for enhancing metabolic stability, tuning pKa, and improving overall pharmacokinetic profiles.[1][2][3] Among the scaffolds benefiting from this strategy, the piperidine ring—a prevalent motif in numerous bioactive molecules—has received significant attention.[4][5][6] The introduction of fluorine to this saturated heterocycle creates complex stereochemical and conformational questions that must be answered for rational drug design.
This guide provides an in-depth comparison of how ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as an exceptionally powerful and precise tool for the structural and conformational characterization of fluorinated piperidines. We will move beyond a simple recitation of parameters to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the insights needed to leverage this technique effectively.
The Unique Power of the ¹⁹F Nucleus: Why It's the Superior Choice
While ¹H and ¹³C NMR are foundational, ¹⁹F NMR offers distinct advantages for analyzing fluorinated compounds. The ¹⁹F nucleus (spin I = ½) boasts 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of ¹H NMR.[7][8] Critically, the absence of endogenous fluorine in biological systems means ¹⁹F NMR spectra are free from background signals, making it an ideal probe for studying ligand-protein interactions in complex biological matrices.[9][10][11]
The most compelling feature is the vast chemical shift dispersion of the ¹⁹F nucleus, which can span over 800 ppm.[12] For typical organofluorine compounds, this range is still a broad -50 to -250 ppm.[12][13] This wide spectral window minimizes signal overlap—a common challenge in ¹H NMR—and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic and steric environment.[14][15]
Decoding the ¹⁹F Spectrum: Chemical Shifts and Coupling Constants
The power of ¹⁹F NMR lies in the detailed structural information encoded in its chemical shifts and spin-spin coupling constants.
Chemical Shift (δ): A Reporter on the Local Environment
The ¹⁹F chemical shift is a direct readout of the fluorine atom's immediate surroundings. Key influencing factors include:
-
Electronic Effects: Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (less negative δ), while electron-donating groups cause an upfield shift.[15]
-
Conformation: The spatial orientation of the C-F bond within the piperidine ring is a dominant factor. As we will explore, axial and equatorial fluorine atoms exist in distinct electronic environments and thus have different chemical shifts.
-
Solvent Effects: The polarity of the solvent can influence conformational equilibria and hydrogen bonding, leading to significant changes in chemical shifts.[1][2][16]
Spin-Spin Coupling (J): Mapping Connectivity and Conformation
Through-bond J-coupling provides unambiguous evidence of molecular connectivity and stereochemistry.
-
Heteronuclear Coupling (¹H-¹⁹F): The coupling between fluorine and nearby protons is paramount for conformational analysis. The magnitude of the vicinal coupling constant (³J_HF) is dependent on the dihedral angle between the C-H and C-F bonds, governed by a Karplus-like relationship. This is the key to differentiating axial and equatorial fluorine substituents.[1][2]
-
A large ³J_HF(ax,ax) coupling (typically 30-45 Hz ) is observed between an axial fluorine and an axial proton on an adjacent carbon.[16]
-
Smaller couplings, ³J_HF(ax,eq) and ³J_HF(eq,ax) , are typically in the range of 2-10 Hz .
-
-
Long-Range Coupling: Due to the strong magnetic moment of the ¹⁹F nucleus, couplings over four or five bonds (⁴J_HF, ⁵J_HF) are often observable, providing further structural constraints.[8][12]
Below is a diagram illustrating the interplay of factors that determine the final ¹⁹F NMR spectrum.
Caption: Key factors influencing ¹⁹F NMR parameters for structural analysis.
Comparative Analysis: Assigning Conformation in Fluorinated Piperidines
A systematic survey of fluorinated piperidines reveals that the fluorine atom often exhibits a strong preference for the axial position, a phenomenon driven by a combination of hyperconjugation and electrostatic interactions.[1][2][17] ¹⁹F NMR is the definitive technique to observe and quantify this preference.
Consider the chair conformers of 3-fluoropiperidine. The ¹⁹F NMR spectrum provides a clear distinction between the axial and equatorial conformers based on the ³J_HF coupling constants with the protons at C2 and C4.
| Compound/Conformer | Fluorine Position | Key Coupling | Typical Value (Hz) | ¹⁹F Chemical Shift (δ) |
| 3-Fluoropiperidine | Axial | ³J_F,H2ax / ³J_F,H4ax | 35 - 45 | More Shielded (Upfield) |
| ³J_F,H2eq / ³J_F,H4eq | < 10 | |||
| 3-Fluoropiperidine | Equatorial | ³J_F,H2ax / ³J_F,H4ax | < 10 | More Deshielded (Downfield) |
| ³J_F,H2eq / ³J_F,H4eq | ~15-25 | |||
| 4-Fluoropiperidine | Axial | ³J_F,H3ax,5ax | 30 - 40 | More Shielded (Upfield) |
| ³J_F,H3eq,5eq | < 10 | |||
| 4-Fluoropiperidine | Equatorial | ³J_F,H3ax,5ax | < 10 | More Deshielded (Downfield) |
| ³J_F,H3eq,5eq | ~25-35 |
Note: Chemical shift values are highly dependent on the solvent and other substituents on the ring. The key diagnostic tool is the J-coupling.
This data demonstrates that a simple inspection of the coupling patterns in the ¹H-coupled ¹⁹F NMR spectrum, or the corresponding splittings in the ¹H spectrum, allows for an unambiguous assignment of the fluorine's orientation.
Experimental Protocol for High-Quality ¹⁹F NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following step-by-step methodology is recommended for routine characterization.
1. Sample Preparation:
- Dissolve 5-10 mg of the fluorinated piperidine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O) in a standard 5 mm NMR tube.
- Ensure the sample is homogeneous and free of particulate matter.
- Add a small amount of an internal reference standard if precise chemical shift referencing is required. Common standards include trifluorotoluene (TFT) or sodium trifluoroacetate, although CFCl₃ (δ = 0 ppm) is the primary reference.[18][19]
2. Spectrometer Setup:
- Use a two-channel spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency (e.g., a broadband or multinuclear probe).
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
3. Data Acquisition (1D ¹⁹F Spectrum):
- Experiment: Select a standard 1D pulse-acquire experiment (e.g., zgf on Bruker systems).
- Spectral Width (SW): Set a wide spectral width of at least 250 ppm to ensure all fluorine signals are captured.
- Transmitter Offset (O1P): Center the spectral window around the expected chemical shift region (e.g., -150 ppm).
- Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often sufficient.
- Relaxation Delay (D1): Use a delay of at least 2 seconds to allow for adequate relaxation, ensuring accurate signal integration.[20]
- Proton Decoupling:
- Coupled Spectrum: To measure J_HF couplings, acquire the spectrum without proton decoupling. This is essential for conformational analysis.
- Decoupled Spectrum: To quickly determine the number of distinct fluorine environments and simplify complex spectra, acquire a second spectrum with ¹H decoupling (zgf_dec or similar).
4. Data Processing:
- Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
- Perform a Fourier Transform.
- Carefully phase the spectrum and apply a baseline correction.
- Reference the chemical shift axis to the known standard.
This workflow is visualized in the following diagram:
Caption: Standard workflow for ¹⁹F NMR characterization of fluorinated piperidines.
Advanced Applications in Drug Discovery
Beyond initial characterization, ¹⁹F NMR is a premier tool in fragment-based drug discovery (FBDD) and for studying protein-ligand interactions.[7][21][22]
-
Ligand-Observed Fragment Screening: In this approach, a cocktail of fluorinated fragments (including piperidines) is screened against a target protein.[9] Upon binding, the ¹⁹F signal of the fragment will typically exhibit a change in chemical shift and/or significant line broadening.[23] The lack of background signals and high sensitivity allows for rapid and efficient identification of binding hits from a library.[7][9]
-
Binding Affinity and Competition Assays: Once a fluorinated hit is identified, its binding affinity (Kd) can be accurately determined by titrating the protein into the sample and monitoring the change in the ¹⁹F NMR spectrum.[11][23] This fluorinated hit can then be used as a "spy molecule" in competition assays to screen for higher-affinity, non-fluorinated binders that displace it from the target protein.[9]
Conclusion
¹⁹F NMR spectroscopy is an indispensable and multifaceted technique for any researcher working with fluorinated piperidines. Its high sensitivity and expansive chemical shift range provide an unparalleled level of detail for initial structural verification and the unambiguous determination of molecular conformation through the analysis of ³J_HF coupling constants. In the context of drug discovery, its application in ligand-observed screening and competition assays provides a robust and efficient platform for identifying and characterizing interactions with biological targets. By understanding the principles and applying the rigorous protocols outlined in this guide, scientists can fully exploit the power of the ¹⁹F nucleus to accelerate their research and development efforts.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. Available from: [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Publication Server. Available from: [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available from: [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group, The Hebrew University of Jerusalem. Available from: [Link]
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Xie, T., et al. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 27(23), 8206. Available from: [Link]
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Gee, C. T., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1039-1054. Available from: [Link]
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Loh, R., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11336–11345. Available from: [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]
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UBC Chemistry. (n.d.). Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems. University of British Columbia. Available from: [Link]
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Dalvit, C., & Vulpetti, A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 939. Available from: [Link]
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Moon, B. F., & Kodibagkar, V. D. (2017). New Frontiers and Developing Applications in 19F NMR. Current Opinion in Biomedical Engineering, 3, 1-7. Available from: [Link]
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Svatunek, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1739. Available from: [Link]
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Pomerantz, W. C. K., & Sounthone, S. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 1(2), 100021. Available from: [Link]
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Ardej, J., & Gronenborn, A. M. (2015). 19F-modified proteins and 19F-containing ligands as tools in solution NMR studies of protein interactions. Methods in Enzymology, 565, 123-146. Available from: [Link]
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Svatunek, D., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available from: [Link]
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Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. Scribd. Available from: [Link]
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Lu, G., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society, 142(29), 12550–12554. Available from: [Link]
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Bruker. (n.d.). Protein-based 19F NMR as a Ligand Discovery Tool. Bruker Corporation. Available from: [Link]
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Wu, H., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 188(1), 138-149. Available from: [Link]
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Svatunek, D., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available from: [Link]
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Al-Hadedi, A. A. M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(17), 5345. Available from: [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1] Its rigid, saturated ring system provides a reliable framework for orienting substituents in three-dimensional space to achieve optimal interactions with biological targets. A key strategy to refine the pharmacological profile of piperidine-containing compounds is the introduction of fluorine. This seemingly simple substitution can profoundly alter a molecule's physicochemical properties, pharmacokinetics, and ultimately, its biological activity.[2]
This guide provides an in-depth comparison of fluorinated and non-fluorinated piperidine analogs, supported by experimental data. We will explore the causal relationships behind the observed differences in biological activity and provide detailed protocols for key experiments, empowering researchers to rationally design and evaluate the next generation of piperidine-based therapeutics.
The Impact of Fluorination on Physicochemical Properties: pKa and Lipophilicity
Two of the most fundamental properties governing a drug's behavior in vivo are its acidity (pKa) and lipophilicity (LogP). Fluorine's high electronegativity creates a strong inductive effect, significantly influencing these parameters.
The introduction of fluorine onto the piperidine ring generally leads to a decrease in the basicity of the piperidine nitrogen, resulting in a lower pKa.[3] This is due to the electron-withdrawing nature of the fluorine atom, which reduces the electron density on the nitrogen, making it less likely to accept a proton. This modulation of pKa can be critical for optimizing a drug's absorption and reducing off-target effects. For instance, a lower pKa can decrease unwanted interactions with acidic targets like the hERG potassium channel, a common cause of cardiotoxicity.[4]
The effect of fluorination on lipophilicity (LogP) is more nuanced. While a single fluorine atom is only slightly more lipophilic than a hydrogen atom, its influence on the molecule's overall conformation and electronic distribution can lead to either an increase or decrease in LogP.[5] The position of the fluorine atom and the nature of other substituents on the piperidine ring play a crucial role in determining the net effect on lipophilicity.[6]
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Piperidine Analogs
| Compound | Structure | pKa | LogP | Reference(s) |
| Piperidine | 11.12 | 0.84 | [6][7] | |
| 3-Fluoropiperidine | 9.58 | 0.65 | [6][7] | |
| 4-Fluoropiperidine | 10.30 | 0.80 | [6][7] | |
| 3,3-Difluoropiperidine | 7.01 | 0.52 | [6][7] | |
| Ropivacaine | 8.1 | 2.9 | [3] | |
| (R)-N-(3-fluoropropyl)-piperidine-2-carboxamide | 7.5 | 2.8 | [3] |
Enhancing Metabolic Stability: Blocking the Metabolic "Soft Spots"
A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP450) enzymes in the liver. Fluorine can act as a "metabolic blocker." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism.[2] By strategically placing a fluorine atom at a known site of metabolic oxidation (a "metabolic soft spot"), the metabolic stability of a compound can be dramatically increased, leading to a longer half-life and improved bioavailability.[8]
However, the position of fluorination is critical. While some positions are inert, others can be susceptible to metabolic defluorination, which can sometimes lead to the formation of reactive metabolites.[9]
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperidine Analogs in Human Liver Microsomes
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference(s) |
| Ropivacaine | 137 | 5.1 | [3] | |
| (R)-N-(2,2-difluoropropyl)-piperidine-2-carboxamide | 108 | 6.4 | [3] | |
| (R)-N-(3,3,3-trifluoropropyl)-piperidine-2-carboxamide | 94 | 7.4 | [3] | |
| A Non-fluorinated Indole Derivative | 5 | 139 | [9] | |
| A Fluorinated Indole Derivative | >240 | <2.9 | [9] |
Note: Data for indole derivatives is included as a surrogate to illustrate the significant potential impact of fluorination on metabolic stability, as direct comparative data for a piperidine series was not available in the cited literature.
Modulating Binding Affinity: The Role of Conformation and Electrostatics
Fluorination can significantly impact a molecule's binding affinity for its biological target through a combination of steric, conformational, and electrostatic effects. The substitution of hydrogen with fluorine can alter the preferred conformation of the piperidine ring. For instance, in some cases, an axial orientation of the fluorine atom is favored due to stabilizing electrostatic interactions between the C-F bond dipole and a protonated nitrogen.[10][11][12] This conformational preference can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity.
Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions with electron-deficient areas of a protein's binding pocket, such as the backbone amide protons. These non-covalent interactions can contribute to a tighter binding affinity.[8]
Table 3: Comparative Binding Affinities of Fluorinated vs. Non-Fluorinated Piperidine Analogs
| Compound Pair | Target | Non-Fluorinated Analog IC₅₀/Kᵢ | Fluorinated Analog IC₅₀/Kᵢ | Reference(s) |
| Benzylpiperidine Analogues | Sigma 1 Receptor (S1R) | Kᵢ = 24 nM | Kᵢ = 434 nM (4-fluorophenyl derivative) | [13] |
| Cryptophycin Analogues | KB-3-1 tumor cell line | IC₅₀ in low pM range | IC₅₀ decreased by a factor of 4 (unit A-modified fluoro-analog) | |
| Kinesin Spindle Protein (KSP) Inhibitor | KSP | Strong P-gp efflux substrate | Increased efficacy (axial fluorine) | [4] |
Note: The impact of fluorination on binding affinity is highly context-dependent and can lead to either an increase or a decrease in potency.
Experimental Protocols
Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard in vitro assay to assess the metabolic stability of a compound.
1. Materials:
-
Test compound and non-fluorinated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to pre-warmed (37°C) phosphate buffer containing HLM to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
Caption: General workflow for a radioligand competition binding assay.
Conclusion
The strategic incorporation of fluorine into piperidine-containing molecules is a powerful tool in drug discovery. By modulating physicochemical properties, enhancing metabolic stability, and influencing binding affinity, fluorination can significantly improve the pharmacological profile of a lead compound. However, the effects of fluorination are highly context-dependent, and a thorough understanding of the underlying mechanistic principles is crucial for its successful application. The experimental protocols provided in this guide offer a framework for the systematic evaluation of fluorinated and non-fluorinated piperidine analogs, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.
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- Melnykov, K. P., et al. (2021). Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 105, 117694.
- Kemper, H., et al. (2012). Total synthesis and biological evaluation of fluorinated cryptophycins. Beilstein Journal of Organic Chemistry, 8, 2068-2077.
- Sribalan, R., et al. (2022).
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A Comparative Guide to the X-ray Crystallography of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The (3R)-3-fluoro-4-oxopiperidine-1-carboxylate core is a particularly valuable building block in drug discovery, providing a conformationally constrained, three-dimensional fragment that can be elaborated to generate novel therapeutic agents. Understanding the precise three-dimensional structure of these derivatives is paramount for rational drug design, and single-crystal X-ray crystallography stands as the definitive method for elucidating solid-state conformation and packing.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural characterization of derivatives of "(3R)-3-fluoro-4-oxopiperidine-1-carboxylate." We will delve into the experimental workflow of X-ray crystallography, from crystal growth to structure refinement, and compare the insights gained with those from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. While a publicly available crystal structure for a derivative of "(3R)-3-fluoro-4-oxopiperidine-1-carboxylate" is not available at the time of writing, we will use the closely related N-Cbz protected 2-allyl-3-fluoropiperidines as a case study to illustrate the principles and provide concrete experimental data.
The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the strategic incorporation of fluorine can profoundly influence a molecule's properties. Fluorine's high electronegativity and small size can lead to:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties and avoiding off-target effects such as hERG channel binding.[1]
-
Conformational Control: Fluorine substitution can introduce a conformational bias in the piperidine ring. In many cases, a 3-fluoro substituent on a piperidine ring preferentially adopts an axial orientation due to stabilizing hyperconjugative and electrostatic interactions.[1][2] This conformational locking can pre-organize a molecule for optimal binding to its biological target.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.
X-ray Crystallography: An Unambiguous View of Molecular Structure
Single-crystal X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure in the solid state. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing arrangement within the crystal lattice.
Experimental Workflow: From Powder to Structure
The journey from a powdered compound to a refined crystal structure is a multi-step process that requires patience and precision.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: Crystallization and X-ray Diffraction of a 3-Fluoropiperidine Derivative
The following protocol is adapted from the successful crystallization and structure determination of N-Cbz protected 2-allyl-3-fluoropiperidines, which serve as a practical analogue for the target scaffold.[3]
1. Crystal Growth:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Method: Slow Evaporation
-
Dissolve the purified compound (e.g., cis- or trans-N-Cbz-2-allyl-3-fluoropiperidine) in a suitable solvent system. A mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) is often effective.
-
Prepare a saturated or near-saturated solution in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
2. X-ray Diffraction Data Collection:
-
Objective: To obtain a complete set of diffraction data from a single crystal.
-
Instrumentation: A single-crystal X-ray diffractometer (e.g., Bruker APEX II) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD).
-
Procedure:
-
Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).
-
Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Software: Standard crystallographic software packages (e.g., SHELXTL, Olex2).
-
Procedure:
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares on F².
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Validation: Assess the quality of the final structure using metrics such as R-factor, goodness-of-fit, and residual electron density.
-
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, it is often used in conjunction with other techniques to gain a more complete understanding of a molecule's behavior.
Figure 2: A comparison of the primary information obtained from different analytical techniques.
| Technique | Advantages for (3R)-3-fluoro-4-oxopiperidine-1-carboxylate Derivatives | Limitations |
| X-ray Crystallography | Provides an unambiguous, high-resolution 3D structure in the solid state.[4] Reveals precise bond lengths, bond angles, and torsion angles. Elucidates intermolecular interactions and crystal packing. | Requires single crystals of sufficient size and quality, which can be challenging to grow. The solid-state conformation may not be the most relevant in a biological (solution) environment. |
| NMR Spectroscopy | Provides detailed information about the conformational dynamics in solution.[5][6] Can determine the relative populations of different conformers. Can be used to study interactions with other molecules in solution. | Provides a time-averaged structure, and interpretation can be complex for flexible molecules. Does not provide precise bond lengths and angles. |
| Computational Modeling (e.g., DFT) | Can predict the relative energies and geometries of different conformers.[5][6] Can provide insights into the electronic effects that govern conformational preferences. Can be used to model interactions with biological targets. | The accuracy of the results depends on the level of theory and the basis set used. Predictions need to be validated by experimental data. |
In-depth Comparison:
For derivatives of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, a combined approach is most powerful. X-ray crystallography can provide the ground-truth solid-state conformation, which can then be used as a starting point for computational studies. DFT calculations can then be used to explore the conformational landscape in different solvent environments, and the results can be compared with experimental NMR data to build a comprehensive model of the molecule's behavior in solution.
For instance, the axial preference of the 3-fluoro substituent, which can be definitively observed in a crystal structure, can be rationalized by computational analysis of hyperconjugative interactions (e.g., σC-H → σ*C-F) and electrostatic interactions.[1][2] NMR spectroscopy, through the measurement of coupling constants (e.g., 3JH-F), can then confirm if this axial preference is maintained in solution.
Application in Fragment-Based Drug Design
The (3R)-3-fluoro-4-oxopiperidine-1-carboxylate scaffold is an excellent starting point for fragment-based drug design (FBDD). Its conformational rigidity and well-defined vector orientations for substituent placement make it an ideal fragment for screening against protein targets.
An X-ray crystal structure of a derivative of this scaffold bound to a target protein provides invaluable information for structure-based drug design. It reveals the key interactions between the fragment and the protein, guiding the design of more potent and selective inhibitors. The precise knowledge of the fluorine atom's position and its influence on the piperidine ring conformation is crucial for optimizing these interactions.
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of derivatives of "(3R)-3-fluoro-4-oxopiperidine-1-carboxylate." It provides an unambiguous and high-resolution view of the molecule's conformation in the solid state, which is essential for understanding its intrinsic properties and for guiding drug design efforts. While challenges in obtaining suitable crystals can exist, the wealth of information provided by a crystal structure is unparalleled. For a comprehensive understanding, X-ray crystallography should be used in concert with NMR spectroscopy and computational modeling to bridge the gap between the solid-state and solution-phase behavior of these important pharmaceutical building blocks.
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Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. ResearchGate. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
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Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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A Comparative Guide to Boc vs. Cbz Protection in Fluorinated Piperidine Synthesis
Introduction: The Critical Role of Protecting Groups in the Synthesis of Fluorinated Piperidines
Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine atoms into the piperidine ring can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and efficient synthetic routes to these valuable building blocks is of paramount importance to researchers in drug discovery and development.
A crucial aspect of synthesizing complex molecules like fluorinated piperidines is the use of protecting groups for the piperidine nitrogen. These temporary modifications prevent unwanted side reactions and allow for selective transformations at other positions of the molecule. Among the most widely used nitrogen protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. The choice between these two carbamates can have a profound impact on the overall success of a synthetic campaign, influencing yields, purity, and the compatibility with various reaction conditions.
This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups in the context of fluorinated piperidine synthesis. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.
At a Glance: Core Differences Between Boc and Cbz Protection
The fundamental distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality in chemical synthesis.[1][2][3] This orthogonality allows for the selective removal of one group while the other remains intact, a critical strategy in the synthesis of polyfunctional molecules.[1]
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Structure | ||
| Cleavage Condition | Acid-labile (e.g., TFA, HCl)[3][4][5] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4][5] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[6] | Stable to acidic and basic conditions.[6] |
| Key Advantage | Orthogonal to Cbz and Fmoc; widely used in solid-phase synthesis.[3] | Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis. |
| Potential Side Reactions | Alkylation of nucleophilic residues by the tert-butyl cation.[6] | Incomplete cleavage or side reactions with sulfur-containing amino acids.[3] |
The Influence of Fluorine on Protecting Group Stability and Cleavage
The presence of one or more fluorine atoms on the piperidine ring can influence the stability and reactivity of both the Boc and Cbz protecting groups. The strong electron-withdrawing nature of fluorine can affect the electron density of the piperidine nitrogen and, consequently, the lability of the attached carbamate.
Impact on Boc Group Cleavage
The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation. The rate of this reaction can be influenced by the basicity of the nitrogen atom. While no direct kinetic studies comparing the deprotection of fluorinated and non-fluorinated N-Boc piperidines were found in the immediate literature, it is conceivable that the electron-withdrawing effect of fluorine could slightly decrease the basicity of the piperidine nitrogen. However, the primary mechanism of cleavage is initiated at the carbonyl oxygen, and therefore, the effect of fluorine on the piperidine ring is likely to be minimal on the overall deprotection efficiency under standard strong acid conditions (e.g., TFA or 4M HCl in dioxane).
Impact on Cbz Group Cleavage
The removal of the Cbz group via catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond on the surface of a palladium catalyst. This reaction is generally less sensitive to the electronic effects of substituents on the amine moiety. Indeed, the successful in situ Cbz protection and subsequent hydrogenation of fluoropyridines to yield Cbz-protected fluoropiperidines in good yields demonstrates the compatibility of this protecting group with the fluorinated core. For instance, the hydrogenation of 2-fluoropyridine and subsequent protection with benzyl chloroformate provides N-Cbz-2-fluoropiperidine in high yield.
Experimental Data: A Comparative Look
Table 1: N-Boc Protection and Deprotection in Piperidine Synthesis
| Substrate | Protection Conditions | Yield | Deprotection Conditions | Yield | Reference |
| 3-Aminopiperidine | (Boc)₂O, TEA, CH₂Cl₂ | >95% | 4M HCl in Dioxane | Quantitative | [7][8] |
| Piperidine | (Boc)₂O, aq. NaOH | 90-95% | TFA in DCM | >95% | [7] |
Table 2: N-Cbz Protection in Fluorinated Piperidine Synthesis via Hydrogenation
| Substrate | Hydrogenation & Protection Conditions | Product | Yield | Reference |
| 2-Fluoropyridine | H₂ (50 atm), Pd/C, CbzCl, THF | N-Cbz-2-fluoropiperidine | High | Not specified |
| 3,5-Difluoropyridine | H₂ (50 atm), Pd/C, CbzCl, THF | N-Cbz-3,5-difluoropiperidine | 30% |
Note: The yield for N-Cbz-3,5-difluoropiperidine was reported to be lower due to the formation of defluorinated side products.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Fluorinated Piperidine
Materials:
-
Fluorinated piperidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the fluorinated piperidine hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) at 0 °C.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected fluorinated piperidine.
Protocol 2: General Procedure for N-Cbz Protection of a Fluorinated Piperidine
Materials:
-
Fluorinated piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fluorinated piperidine (1.0 eq) in a biphasic mixture of DCM and aqueous Na₂CO₃ solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl (1.1 eq) dropwise with vigorous stirring.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Cbz protected fluorinated piperidine.
Protocol 3: General Procedure for N-Boc Deprotection
Materials:
-
N-Boc protected fluorinated piperidine
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure (using HCl in Dioxane):
-
Dissolve the N-Boc protected fluorinated piperidine in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.
-
Add an excess of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the precipitate can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
Procedure (using TFA):
-
Dissolve the N-Boc protected fluorinated piperidine in DCM.
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[7]
Protocol 4: General Procedure for N-Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
N-Cbz protected fluorinated piperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected fluorinated piperidine in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected fluorinated piperidine.
Visualization of Synthetic Workflows
Caption: General workflows for Boc and Cbz protection/deprotection in fluorinated piperidine synthesis.
Caption: Simplified mechanisms of Boc and Cbz deprotection.
Discussion and Recommendations: Choosing the Right Protecting Group
The selection between Boc and Cbz for the protection of fluorinated piperidines is a strategic decision that depends on the overall synthetic plan and the nature of other functional groups present in the molecule.
Choose Boc protection when:
-
Orthogonality to hydrogenolysis-labile groups is required: If the molecule contains other functionalities sensitive to reduction, such as alkenes, alkynes, or certain aromatic systems, the acid-labile Boc group is the superior choice.
-
A robust, acid-stable protecting group is not necessary for subsequent steps: If the planned synthetic route involves basic or nucleophilic conditions, the Boc group offers excellent stability.
-
Working with solid-phase peptide synthesis (SPPS): The Boc/TFA deprotection strategy is a cornerstone of many SPPS methodologies.
Choose Cbz protection when:
-
Orthogonality to acid- or base-labile groups is needed: The Cbz group is stable to a wide range of acidic and basic conditions, making it ideal for syntheses involving these reagents.[6]
-
Mild deprotection conditions are paramount: Catalytic hydrogenolysis is a very mild and neutral deprotection method, which is advantageous for sensitive substrates.
-
The presence of reducible functional groups is not a concern: The primary limitation of the Cbz group is its incompatibility with functionalities that can be reduced under hydrogenolysis conditions.
Causality in Experimental Choices:
The choice of deprotection conditions for the Boc group (e.g., TFA vs. HCl in dioxane) can be influenced by the desired final salt form and the ease of product isolation. The precipitation of the hydrochloride salt when using HCl in dioxane can simplify purification.[7] For Cbz deprotection, the choice of catalyst and solvent can be optimized to improve reaction times and yields.
Conclusion
Both Boc and Cbz are highly effective and versatile protecting groups for the synthesis of fluorinated piperidines. The key to a successful synthetic strategy lies in understanding their distinct chemical properties and leveraging their orthogonality. The Boc group, with its acid lability, and the Cbz group, with its susceptibility to hydrogenolysis, provide a powerful toolkit for the synthetic chemist. By carefully considering the stability of all functional groups within the molecule and the planned reaction sequence, researchers can select the optimal protecting group to efficiently construct complex and valuable fluorinated piperidine derivatives for the advancement of drug discovery and development.
References
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]
-
SciSpace. (2019). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
OUCI. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Link]
-
National Center for Biotechnology Information. (2024, March 19). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. [Link]
-
ResearchGate. (2024). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]
-
ResearchGate. (2019). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. [Link]
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
MDPI. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
-
The Royal Society of Chemistry. (2023). Selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine to piperidine on ReOx- modified Rh catalysts. [Link]
-
Crossref. (1988). A General Procedure for the Catalytic Hydrogenolysis of N-Benzylamines under Extremely Mild Conditions. [Link]
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Comparison Guide: The Conformational Riddle of Fluorine in Piperidine Rings—Axial vs. Equatorial Preference
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics. Its chair-like conformation and the orientation of its substituents are critical determinants of pharmacological activity, dictating how a molecule presents itself to its biological target. The strategic introduction of fluorine has become a premier tactic for fine-tuning a drug candidate's properties, enhancing metabolic stability, modulating basicity (pKa), and improving membrane permeability.[1][2][3]
However, fluorinating the piperidine ring introduces a fascinating conformational puzzle. Classical steric theory, quantified by "A-values," predicts that any substituent, including fluorine, should prefer the less crowded equatorial position to avoid unfavorable 1,3-diaxial interactions.[4] Yet, extensive experimental and computational evidence reveals that fluorine frequently defies this rule, showing a distinct preference for the sterically more demanding axial orientation.[1][5][6]
This guide provides an in-depth comparison of the factors governing the axial versus equatorial conformational preferences of fluorine in piperidine rings. We will move beyond simplistic steric arguments to explore the nuanced interplay of stereoelectronic and electrostatic forces, validated by robust experimental data, to provide a predictive framework for molecular design.
The Prevailing Forces: A Tug-of-War Beyond Steric Bulk
The orientation of a C-F bond on a piperidine ring is not decided by size alone. It is the result of a delicate balance between destabilizing steric repulsions and powerful, stabilizing stereoelectronic and electrostatic interactions. In many cases, the latter forces dominate, leading to the counterintuitive axial preference.
Stereoelectronic Effects: The Power of Hyperconjugation
The primary driver for the axial fluorine preference is a stabilizing orbital interaction known as hyperconjugation, a phenomenon related to the anomeric and gauche effects.[7][8][9] This involves the donation of electron density from a high-energy filled orbital into a nearby low-energy empty (antibonding) orbital.
For an axial fluorine, the C-F antibonding orbital (σC-F) aligns perfectly (anti-periplanar, 180°) with the lone pair orbital of the ring nitrogen (nN). This optimal alignment facilitates a highly stabilizing nN → σC-F interaction , effectively delocalizing the nitrogen lone pair, strengthening the N-C bond, and stabilizing the entire conformation.[9][10] The equatorial C-F bond, being in a gauche relationship to the nitrogen lone pair, cannot achieve this ideal overlap, making this stabilizing interaction significantly weaker.
Caption: Hyperconjugative stabilization of axial vs. equatorial fluorine.
Electrostatic Interactions: The Charge-Dipole Attraction
The piperidine nitrogen is basic and often exists in its protonated, positively charged state (piperidinium ion) under physiological or experimental conditions. The highly electronegative fluorine atom creates a strong Cδ+-Fδ- bond dipole. When fluorine is in the axial position, it is brought into close proximity to the nitrogen, resulting in a favorable through-space electrostatic attraction between the partial negative charge on the fluorine and the positive charge on the nitrogen (C-Fδ-···N+).[1][5][11] This interaction is significantly weaker for the more distant equatorial fluorine. This effect is a major contributor to the high axial preference observed in piperidinium salts (e.g., HCl or TFA salts).[2][12]
Solvent Polarity: The Environmental Modulator
The conformational equilibrium can be exquisitely sensitive to the solvent environment.[1][13] Polar solvents tend to stabilize the conformer with the larger overall molecular dipole moment. While the axial conformer is often stabilized by the internal factors above, the equatorial conformer can sometimes possess a larger net dipole moment. In such cases, increasing solvent polarity can surprisingly shift the equilibrium towards the equatorial conformer, counteracting the intrinsic stereoelectronic and electrostatic preferences.[1][2] This highlights the critical need to consider the experimental medium when analyzing or predicting conformational behavior. For instance, studies have shown that the conformational preference of certain N-protected 3,5-difluoropiperidines can be completely inverted from equatorial in chloroform to axial in DMSO.[2]
Experimental Validation and Computational Analysis
A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for accurately determining and rationalizing the conformational preferences of fluorinated piperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for characterizing the solution-state conformation. The key parameter is the three-bond scalar coupling constant between fluorine and adjacent protons, ³J(¹⁹F, ¹H).[1][6] According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the coupled nuclei.
-
Large ³J(F,H) coupling (typically > 25 Hz) indicates an anti-periplanar relationship (~180°), which is only possible when both the fluorine and the coupled proton are in axial positions. This is a clear signature of an axial fluorine .
-
Small ³J(F,H) coupling (typically < 10 Hz) indicates a gauche relationship (~60°), consistent with an equatorial fluorine .
Experimental Protocol: Determining Conformation via ¹H-¹⁹F Coupling Constants
-
Sample Preparation: Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.
-
NMR Acquisition:
-
Acquire a standard high-resolution ¹H NMR spectrum to identify the proton resonances.
-
Acquire a ¹⁹F NMR spectrum (or a ¹H spectrum with ¹⁹F decoupling) to confirm the fluorine chemical shift.
-
The crucial experiment is a high-resolution, non-decoupled ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure the F-H coupling constants.
-
-
Spectral Analysis:
-
Identify the proton signals corresponding to the hydrogens on the carbons adjacent to the C-F bond (e.g., H2 and H4 for a 3-fluoropiperidine).
-
Measure the splitting pattern of these protons. The large doublet-of-doublets or more complex splitting will reveal the coupling constants.
-
Extract the ³J(F,Hax) and ³J(F,Heq) values. A large value for one of the couplings to an axial proton is unambiguous evidence for an axial fluorine.
-
-
Self-Validation: The observed coupling constants should be consistent with the ³J(H,H) couplings of the ring protons, which also report on the chair conformation. For example, a large J(Hax, Hax) coupling (~10-13 Hz) confirms the chair geometry.
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations are indispensable for predicting conformer stabilities and dissecting the energetic contributions of different forces.[1][2]
Caption: Workflow for computational analysis of piperidine conformers.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's conformation in the solid state.[14][15][16] While crystal packing forces can sometimes influence conformation, it offers invaluable, high-resolution data for validating the lowest-energy structures predicted by computational models.
Data Summary: Axial vs. Equatorial Fluorine at a Glance
The following tables summarize the key distinguishing features and present experimental data for representative fluorinated piperidines.
Table 1: Comparative Analysis of Axial and Equatorial Fluorine Conformers
| Feature | Axial Fluorine | Equatorial Fluorine |
| Primary Stabilizing Force | Hyperconjugation (nN → σ*C-F) & Electrostatics (C-Fδ-···N+) | Generally less stabilized; relies on avoiding steric clash |
| Steric Penalty | Higher (1,3-diaxial interactions present) | Lower (avoids 1,3-diaxial interactions) |
| Typical ³J(F,Hax) NMR Value | Large (~25-45 Hz) | Small (~2-8 Hz) |
| Solvent Influence | Preference can be reduced or inverted in polar solvents if equatorial conformer has a larger dipole moment | Can become favored in polar solvents if it is the more polar conformer |
| Orbital Alignment | Optimal anti-periplanar overlap for hyperconjugation | Sub-optimal gauche overlap |
Table 2: Experimental & Computational Data for Substituted Fluoropiperidines [1][2][12]
| Compound | N-Substituent | Solvent | ΔG (Eq-Ax) (kcal/mol)¹ | Observed Preference | Primary Rationale |
| 3-Fluoropiperidine | TFA | CDCl₃ | +3.3 | Axial | Hyperconjugation |
| 3-Fluoropiperidine | HCl | D₂O | +12.6 | Axial | Electrostatic Interactions |
| 3,5-Difluoropiperidine | TFA | CDCl₃ | +11.7 | Axial | Hyperconjugation |
| 3,5-Difluoropiperidine | HCl | D₂O | +14.7 | Axial | Electrostatic Interactions |
| 4-Fluoropiperidine | HCl | D₂O | +1.0 | Equatorial | Larger dipole moment of equatorial conformer stabilized by polar solvent |
| N-Boc-3,5-difluoropiperidine | Boc | CDCl₃ | - | Equatorial | Steric bulk of Boc group and altered electronics |
| N-Boc-3,5-difluoropiperidine | Boc | DMSO-d₆ | - | Axial | Solvent polarity and dipole moment effects |
¹Values represent the calculated energy difference favoring the axial conformer. Positive values indicate axial preference.
Conclusion and Implications for Drug Design
The conformational preference of fluorine on a piperidine ring is a classic example of stereoelectronic effects overriding traditional steric considerations. A strong, stabilizing hyperconjugative interaction (nN → σ*C-F) and favorable electrostatic attractions (C-Fδ-···N+) are the primary forces that drive fluorine into the seemingly crowded axial position.[1][6]
For the drug development professional, this is not merely an academic curiosity; it is a powerful design principle. By understanding these underlying forces, chemists can:
-
Design Conformationally Rigid Scaffolds: Installing an axial fluorine can "lock" the piperidine ring in a specific chair conformation, reducing the entropic penalty upon binding to a target and potentially increasing affinity.[1][17]
-
Modulate Basicity and Lipophilicity: The choice of axial or equatorial fluorine, controlled by other substituents and the N-protecting group, allows for precise tuning of pKa and LogP.[18]
-
Optimize Target Engagement: An axial C-F bond projects into a different vector of chemical space than an equatorial one. This allows for the rational positioning of the fluorine atom to engage in specific interactions (e.g., hydrogen bonds, halogen bonds) within a protein binding pocket or to act as a bioisostere for a hydroxyl group.
Ultimately, mastering the conformational behavior of fluorinated piperidines expands the molecular design toolbox, enabling the creation of more potent, selective, and effective therapeutic agents.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6146. [Link]
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Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]
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Hu, X.-G., & Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2598–2606. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]
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Freitas, M. P. (2019). There and back again: the role of hyperconjugation in the fluorine gauche effect. Royal Society of Chemistry. [Link]
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Wikipedia. (n.d.). Gauche effect. [Link]
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Nairoukh, Z., et al. (2020). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. [Link]
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Gouverneur, V., et al. (2013). X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate. [Link]
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Silva, D. R., et al. (2020). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 9(6), 641-647. [Link]
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O'Hagan, D. (2018). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. ResearchGate. [Link]
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Galembeck, S. E., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(26), 3618-3625. [Link]
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Various Authors. (n.d.). Fluorine in heterocyclic chemistry. ResearchGate. [Link]
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O'Hagan, D., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41. [Link]
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Wetmore, S. D., et al. (2012). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. [Link]
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Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10865-10871. [Link]
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Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
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Clayden, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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A Senior Application Scientist's Guide to pKa Modulation in Piperidine Scaffolds via Fluorine Substitution
Introduction: The Strategic Imperative of pKa in Drug Design
In the landscape of medicinal chemistry, the piperidine ring stands as a ubiquitous and privileged scaffold, forming the core of numerous approved pharmaceuticals. Its prevalence stems from its ability to confer favorable physicochemical properties, including aqueous solubility and the capacity to engage in crucial hydrogen bonding interactions. Central to these properties is the basicity of the piperidine nitrogen, quantified by its pKa value. The pKa dictates the ionization state of the molecule at a given physiological pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects like hERG channel binding.[1][2]
Consequently, the ability to finely tune the pKa of a piperidine-containing lead compound is a cornerstone of modern drug optimization. Among the various chemical tools available, strategic fluorine substitution has emerged as a powerful and predictable method for modulating basicity.[3] This guide provides an in-depth comparison of how fluorine substitution impacts the pKa of piperidine derivatives, grounded in experimental data and mechanistic principles. We will explore the influence of fluorine's position, stereochemistry, and degree of substitution, and provide detailed protocols for the accurate experimental determination of these critical pKa values.
The Fundamental Mechanism: Fluorine's Inductive Effect on Basicity
The profound impact of fluorine on the basicity of the piperidine nitrogen is rooted in its identity as the most electronegative element.[4] This high electronegativity creates a strong, polarized carbon-fluorine (C-F) bond, leading to a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the piperidine ring, pulling electron density away from the nitrogen atom.
A lower electron density on the nitrogen makes its lone pair of electrons less available to accept a proton (H+). Consequently, the resulting protonated form, the piperidinium cation (R₃N⁺-H), is destabilized relative to the non-fluorinated parent compound. This destabilization means that the fluorinated piperidine is a weaker base, which is reflected in a lower pKa value.[4][5]
Caption: Inductive effect of fluorine on piperidine basicity.
Comparative Analysis: The Impact of Position and Stereochemistry
The extent of pKa reduction is not uniform; it is critically dependent on the position of the fluorine atom(s) relative to the nitrogen, the number of fluorine atoms, and their stereochemical orientation.
Distance and Number Dependence
The inductive effect of fluorine attenuates with distance. Consequently, fluorine substitution closer to the basic nitrogen center results in a more pronounced decrease in pKa.
-
β-Fluorination (3-position): Fluorine at the 3-position (beta to the nitrogen) has a significant pKa-lowering effect. For instance, the pKa of 3-fluoropiperidine is approximately 1.8 units lower than that of piperidine.[5]
-
γ-Fluorination (4-position): When fluorine is moved to the 4-position (gamma to the nitrogen), the inductive effect is weaker, resulting in a smaller pKa reduction. The pKa of 4-fluoropiperidine is about 1.7 units lower than piperidine, a value that can be influenced by stereochemistry.[5][6]
-
Additive Effect: The pKa-lowering effect is generally additive. The introduction of a second fluorine atom, as in 3,3-difluoropiperidine or 4,4-difluoropiperidine, causes a further, substantial decrease in basicity.[5]
The Critical Role of Stereochemistry
In cyclic systems like piperidine, the axial or equatorial orientation of a substituent profoundly influences its properties. For fluorine, this stereochemical placement has a dramatic and sometimes non-intuitive impact on pKa, driven by through-space electrostatic interactions.[5][7][8]
In the protonated piperidinium chair conformation, the orientation of the C-F bond dipole relative to the N⁺-H bond is key.
-
Equatorial Fluorine: An equatorial C-F bond is oriented in a way that its dipole moment strongly destabilizes the nearby positive charge of the N⁺-H group. This leads to a significant decrease in pKa.
-
Axial Fluorine: An axial C-F bond is oriented antiparallel to the axial N⁺-H bond in the protonated state. This orientation minimizes the unfavorable dipole-dipole repulsion, leading to a less pronounced destabilization of the cation compared to the equatorial isomer.[8] Consequently, an axial fluorine substituent lowers the pKa less than its equatorial counterpart .
This stereoelectronic effect is so significant that it can override simple inductive arguments. For example, in one kinesin spindle protein (KSP) inhibitor, the axial 4-fluoro diastereomer had a pKa of 7.6, while the equatorial homologue had a pKa of 6.6.[8]
Caption: Influence of fluorine stereochemistry on pKa.
Quantitative Data Summary
The following table consolidates experimental pKa values for piperidine and several of its fluorinated derivatives, illustrating the trends discussed.
| Compound | Position of Fluorine | Number of Fluorines | Stereochemistry | Experimental pKa | ΔpKa (vs. Piperidine) | Reference(s) |
| Piperidine | N/A | 0 | N/A | ~11.1 | 0 | [5] |
| 4-Fluoropiperidine | 4 | 1 | Mixture/Unspecified | 9.4 | -1.7 | [6] |
| 3-Fluoropiperidine | 3 | 1 | Mixture/Unspecified | 9.3 | -1.8 | [5] |
| 4,4-Difluoropiperidine | 4 | 2 | N/A | 7.5 | -3.6 | [5] |
| 3,3-Difluoropiperidine | 3 | 2 | N/A | 5.6 | -5.5 | [5] |
| KSP Inhibitor (Axial F) | 4 | 1 | Axial | 7.6 | N/A | [8] |
| KSP Inhibitor (Equatorial F) | 4 | 1 | Equatorial | 6.6 | N/A | [8] |
Note: pKa values can vary slightly based on experimental conditions (temperature, ionic strength, solvent).
Experimental Protocols for pKa Determination
Accurate pKa determination is crucial for validating computational predictions and understanding structure-activity relationships. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[9][10]
Method 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve.[11][12]
Causality and Rationale: This method directly measures the change in proton concentration (pH) as the amine is neutralized. The buffer region of the curve, where the pH changes slowly, is where the concentrations of the protonated and neutral forms of the piperidine are comparable. The midpoint of this region, where [R₃N] = [R₃N⁺-H], corresponds to the point where pH = pKa, according to the Henderson-Hasselbalch equation. Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[11]
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[11]
-
Sample Preparation:
-
Accurately weigh and dissolve the fluorinated piperidine derivative in high-purity water or a suitable co-solvent if solubility is low.
-
Dilute the solution to a final concentration of approximately 1 mM.[11]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[11]
-
-
System Inerting: Purge the sample solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved carbon dioxide.[11]
-
Titration:
-
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a titrant delivery tip into the solution.
-
For a basic compound like piperidine, titrate by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[11]
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis absorbance spectra.[13] The pKa is determined by measuring the absorbance of the compound in a series of buffers with different, precisely known pH values.
Causality and Rationale: The principle relies on the Beer-Lambert law. As the pH of the solution changes, the equilibrium between the acidic (protonated) and basic (neutral) forms of the piperidine derivative shifts. If these two species have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change as a function of pH. By plotting absorbance against pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.[14][15] Using the ratio of absorbances at two different wavelengths can normalize for concentration differences, improving accuracy.[14]
-
Wavelength Selection:
-
Prepare two solutions of the compound at a concentration of ~0.1-0.2 mM: one in a strongly acidic buffer (e.g., pH 2) and one in a strongly basic buffer (e.g., pH 12).
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify wavelengths where the absorbance difference between the protonated and neutral species is maximal.[13]
-
-
Buffer Preparation: Prepare a series of at least 10-15 buffer solutions with accurately known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa.
-
Sample Measurement:
-
Prepare a set of samples by dissolving a constant amount of the compound in each of the prepared buffer solutions. A 96-well plate format can be used for high-throughput analysis.[13]
-
Measure the absorbance of each sample at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion and Outlook
The strategic incorporation of fluorine provides medicinal chemists with a reliable and predictable tool for modulating the basicity of piperidine-containing drug candidates. The magnitude of the pKa reduction is a direct consequence of fluorine's powerful inductive effect, which is finely tuned by its distance from the nitrogen center, the degree of fluorination, and, most critically, its stereochemical orientation. Understanding the underlying principles—that an equatorial fluorine exerts a stronger pKa-lowering effect than an axial one due to stereoelectronic interactions—is essential for rational molecular design.[5][8] By leveraging these effects and validating them with robust experimental methods like potentiometric titration or UV-Vis spectrophotometry, researchers can optimize the physicochemical properties of molecules, ultimately leading to the development of safer and more effective medicines.
References
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- Title: Rapid Determination of Ionization Constants (pKa)
- Title: Recent Advancements in Spectrophotometric pKa Determinations: A Review Source: Indian Journal of Pharmaceutical Education and Research URL
- Title: Streamline pKa Value Determination Using Automated UV/Vis-Titration Source: Mettler Toledo URL
- Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA)
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Title: pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Source: ResearchGate URL: [Link]
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-
Title: Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances Source: ResearchGate URL: [Link]
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Spectroscopic comparison of "tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate" and its precursors
<
Guide to the Spectroscopic Comparison of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its synthetic tractability and presence in numerous bioactive molecules.[1] The strategic incorporation of fluorine into these structures can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Specifically, the introduction of a fluorine atom can modulate the basicity (pKa) of the piperidine nitrogen, a critical factor in avoiding off-target effects such as hERG channel affinity, which can lead to cardiotoxicity.[4] The target molecule of this guide, this compound, is a valuable chiral building block for the synthesis of complex pharmaceutical agents. Understanding its spectroscopic signature in comparison to its precursors is paramount for reaction monitoring, quality control, and structural confirmation.
This guide provides a detailed spectroscopic comparison of this compound with its key precursors, N-Boc-4-piperidone and the electrophilic fluorinating agent, Selectfluor. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles that give rise to the observed spectral differences.
Synthesis Pathway Overview
The synthesis of this compound typically involves the electrophilic fluorination of an enolate or enol ether derivative of N-Boc-4-piperidone. A common and effective fluorinating agent for this transformation is Selectfluor. The general synthetic route is a cornerstone for producing α-fluoro ketones.[5][6][7]
Caption: General synthesis of the target compound.
Spectroscopic Data Comparison
A thorough analysis of the spectroscopic data is essential to confirm the successful transformation at each stage of the synthesis. Below is a comparative summary of the key spectroscopic features.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| N-Boc-4-piperidone | ~1.4 (s, 9H), ~2.4 (t, 4H), ~3.6 (t, 4H) | ~28.4, ~40.9, ~80.0, ~154.8, ~208.5 | N/A | ~1720 (C=O, ketone), ~1690 (C=O, carbamate) | 199.25 [M]⁺ |
| Selectfluor | Complex multiplets | Complex multiplets | ~ -181.6 (in CD₃CN with PPh₃AuCl) | N/A | 354.09 [M]⁺ |
| This compound | ~1.5 (s, 9H), ~2.6-3.0 (m, 2H), ~3.4-4.2 (m, 4H), ~5.1 (dm, ¹JHF ≈ 48 Hz, 1H) | ~28.3, ~38.5, ~45.0 (d), ~81.0, ~90.0 (d, ¹JCF ≈ 190 Hz), ~154.2, ~202.0 (d) | ~ -207 (d, ²JFH ≈ 51 Hz) | ~1735 (C=O, ketone), ~1695 (C=O, carbamate) | 217.25 [M]⁺ |
Note: Exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and instrument used.
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structural changes occurring during the fluorination reaction.
¹H NMR Spectroscopy:
-
N-Boc-4-piperidone: The ¹H NMR spectrum is relatively simple, showing a large singlet for the nine equivalent protons of the tert-butyl group and two triplets for the methylene protons of the piperidine ring.
-
This compound: The introduction of the fluorine atom at the C3 position dramatically changes the spectrum.
-
The proton at C3 becomes a doublet of multiplets due to coupling with the adjacent fluorine atom (²JHF) and the neighboring protons. The large geminal H-F coupling constant is a key indicator of successful fluorination.
-
The protons on the adjacent carbons (C2 and C5) will also show coupling to the fluorine atom, leading to more complex multiplets compared to the starting material.
-
¹³C NMR Spectroscopy:
-
N-Boc-4-piperidone: The spectrum shows distinct peaks for the tert-butyl group, the piperidine ring carbons, and the two carbonyl carbons (ketone and carbamate).
-
This compound: The effect of the fluorine atom is significant.
-
The carbon directly attached to the fluorine (C3) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).
-
The adjacent carbonyl carbon (C4) and the C2 carbon will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. This is a definitive confirmation of the fluorine's position.
-
¹⁹F NMR Spectroscopy:
-
Selectfluor: The ¹⁹F NMR of Selectfluor itself can be complex. However, its consumption can be monitored during the reaction. A characteristic signal for the Au(III) species formed upon reaction with a gold catalyst has been observed around -181.6 ppm in acetonitrile.[8]
-
This compound: This is the most direct method to confirm the incorporation of fluorine. The spectrum will show a single resonance for the fluorine atom, which will be split into a doublet by the geminal proton at C3 (²JFH), corroborating the ¹H NMR data.[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecules.
-
N-Boc-4-piperidone: The spectrum is characterized by two strong carbonyl absorption bands. The ketone carbonyl (C=O) stretch is typically observed around 1720 cm⁻¹, while the carbamate carbonyl stretch appears at a slightly lower wavenumber, around 1690 cm⁻¹.
-
This compound: The introduction of the electronegative fluorine atom alpha to the ketone causes a shift in the carbonyl stretching frequency to a higher wavenumber (hypsochromic or blue shift), typically around 1735 cm⁻¹. This is due to the inductive effect of the fluorine atom, which shortens and strengthens the C=O bond. The carbamate carbonyl stretch remains relatively unchanged.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compounds and confirm their elemental composition.
-
N-Boc-4-piperidone: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 199.25.[9]
-
This compound: The successful incorporation of a single fluorine atom will result in an increase in the molecular weight by 18 (F - H). The molecular ion peak [M]⁺ will be observed at m/z 217.25. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Sample Preparation and Analysis
Caption: Workflow for NMR Spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[10] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Sample Preparation and Analysis
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan with no sample present.
-
Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.[10]
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).[10][11]
-
Analysis: Acquire the mass spectrum in the desired mass range. Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.
Conclusion
The transformation of N-Boc-4-piperidone to this compound is clearly distinguishable through a multi-faceted spectroscopic approach. The key indicators of successful fluorination are:
-
NMR: The appearance of H-F and C-F couplings, particularly the large ¹JCF and the characteristic doublet of multiplets for the proton at the fluorinated carbon in ¹H NMR. The emergence of a signal in the ¹⁹F NMR spectrum is definitive.
-
IR: A noticeable shift of the ketone carbonyl stretching frequency to a higher wavenumber.
-
MS: An increase in the molecular weight corresponding to the addition of one fluorine atom and the loss of one hydrogen atom.
This guide provides the foundational spectroscopic knowledge for researchers working with these and similar fluorinated compounds, enabling confident structural characterization and reaction monitoring in the pursuit of novel therapeutics.
References
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via Selectfluor. RSC Advances. [Link]
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Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones - Supporting Information. Synlett. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
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ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Introduction: As a key building block in modern medicinal chemistry, tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate (CAS No. 1266339-10-9) is integral to the synthesis of novel therapeutics.[1] Its unique structure, featuring a fluorinated piperidine ring, also necessitates a rigorous and informed approach to its disposal.[2] The strength of the carbon-fluorine bond, which imparts desirable metabolic stability in drug candidates, also renders the compound persistent and requires specific disposal methodologies to ensure environmental safety and regulatory compliance.[2][3]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks. It is designed for researchers, scientists, and drug development professionals to ensure that laboratory operations are not only scientifically sound but also environmentally responsible.
Hazard Profile and Essential Risk Assessment
A thorough understanding of the chemical's hazard profile is the foundation of safe disposal. While a complete toxicological profile is not fully investigated, the available data and the nature of the compound dictate a cautious approach.[4]
Key Causality: The primary disposal concerns stem from its flammability, potential for irritation, and the environmental persistence characteristic of fluorinated organic compounds.[2][4] Standard disposal methods like drain or solid waste are inappropriate and prohibited.[4][5][6]
| Hazard Classification | Description | Rationale & Source |
| Flammability | The material is a solid, but care must be taken during ignition as it is considered highly flammable.[4] | Safety Data Sheet (SDS) specifies flammability risk.[4] |
| Irritation Potential | May cause skin, eye, and respiratory irritation.[4] | This is inferred from standard first aid protocols advising flushing of skin and eyes and moving to fresh air upon inhalation.[4] GHS data for structurally similar compounds also indicates irritation warnings.[7][8] |
| Environmental Hazard | As a fluorinated organic compound, it is expected to be persistent in the environment. The SDS explicitly warns not to let the product enter drains.[2][4] | The high-energy carbon-fluorine bond resists natural degradation.[3] |
| Hazardous Combustion Products | Thermal decomposition can produce toxic gases, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[4] | This is a critical consideration for the selection of the final disposal method, necessitating specialized facilities.[4] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling the compound in any form, including for waste consolidation, appropriate PPE must be worn. The selection of PPE is a self-validating system; it directly mitigates the risks identified in the hazard profile.
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles if there is a significant risk of splashing.[9]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are commonly used, but it is crucial to consult the manufacturer's compatibility chart, especially if the waste is in a solvent mixture. Double-gloving is recommended when handling pure or concentrated material.[9]
-
Body Protection: A flame-resistant laboratory coat must be worn at all times.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99) should be used.[4][9]
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and storage of chemical waste at the point of generation are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
-
Container Selection:
-
Designate a specific container for the waste of this compound and any associated contaminated materials (e.g., gloves, weigh boats).
-
The container must be in good condition, free of leaks, and compatible with the chemical.[12] While the original container is ideal if intact, plastic bottles are often preferred for hazardous waste to minimize the risk of breakage.[5][13]
-
Ensure the container has a secure, tight-fitting cap.[13]
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[14]
-
The label must clearly state the words "Hazardous Waste ".[5][12]
-
Write the full, common chemical name: "This compound ". Do not use abbreviations, acronyms, or chemical formulas.[5]
-
If the waste is a mixture, list every single component and its approximate percentage or volume.[5]
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[13]
-
Crucially, segregate this waste from incompatible materials. Store it away from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[9][13]
-
Keep the waste container closed at all times except when adding waste.[12][14]
-
Spill and Emergency Procedures
Accidents require a prepared, immediate response to mitigate exposure and environmental release.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Section 2, contain the spill using a compatible absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the absorbed material, avoiding dust formation.[4]
-
Place the contaminated material into your designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others and restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) or emergency response team for cleanup.[9]
-
Final Disposal Pathway: From Lab to Destruction
Disposal of this compound is not complete until it is safely destroyed by a licensed facility. Laboratory personnel are responsible for the initial steps that enable this process.
The Recommended Method: High-Temperature Incineration
The Safety Data Sheet for this compound explicitly recommends its disposal by burning in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Causality: The high thermal stability of the carbon-fluorine bond requires very high temperatures and sufficient residence time to ensure complete destruction.[3] An afterburner provides a secondary combustion zone to destroy any hazardous products of incomplete combustion, while a scrubber is essential to neutralize the acidic gases (like HCl and potentially HF) produced during the process.[3][4]
Initiating Disposal:
-
Request Pickup: Once the waste container is full, or if the project is complete, arrange for disposal through your institution's EHS office. This typically involves submitting a chemical waste pickup request form, either online or as a hard copy.[5]
-
Provide Information: The request form will require the exact information that is on your hazardous waste label, including all chemical components and quantities.[5]
-
Collection: EHS personnel will collect the sealed and properly labeled container from your laboratory's SAA.[14] They will then consolidate it with other waste streams for shipment to a licensed professional waste disposal service that operates the necessary high-temperature incinerators.[4]
Caption: Waste Disposal Decision and Logistical Flowchart.
The Regulatory Imperative
All hazardous waste management in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[10][15] RCRA establishes a "cradle-to-grave" approach, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[15] The procedures outlined in this guide, particularly those involving labeling, storage, and using your institutional EHS office, are designed to ensure full compliance with these federal and state regulations.[11][16]
By adhering to this protocol, you not only protect yourself and your colleagues but also ensure that your vital research does not come at the cost of environmental integrity.
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Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University. Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
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Mastering the Safe Handling of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development, tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is a valuable building block. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond mere compliance to foster a culture of proactive safety and experimental integrity. Here, we will dissect the necessary personal protective equipment (PPE), outline robust operational and disposal protocols, and equip you with the knowledge to manage unforeseen events, ensuring both your protection and the integrity of your research.
Hazard Analysis: Understanding the Risks
While a comprehensive toxicological profile for this compound is not fully established, the available Safety Data Sheet (SDS) and data from structurally related piperidine derivatives indicate several potential hazards.[1][2] The primary risks are associated with skin and eye irritation, and potential respiratory irritation.[3][4][5] Therefore, a cautious and well-informed approach to handling is paramount.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the potential routes of exposure. The following table outlines the minimum required PPE for handling this compound, with a detailed rationale for each.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[6] | Protects against accidental splashes of the compound, which can cause serious eye irritation.[3][4][5][7] The use of a face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.[1][8] | Prevents direct skin contact. Piperidine derivatives can cause skin irritation.[1][3][4][5][9][10] Regular glove changes (every 30-60 minutes) are recommended to prevent permeation.[11] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is advised.[1] | Minimizes the risk of skin exposure from spills or splashes.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For larger quantities, or if dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or P100) should be used.[2][12] | Protects against the inhalation of dust or aerosols, which may cause respiratory irritation.[2][3][4][5][7] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline a safe handling process from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Procedural Steps:
-
Pre-Handling Inspection: Before use, visually inspect the container for any signs of damage or leakage. Ensure the cap is securely fastened.[13]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: All weighing and transfer operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Use a spatula for solid transfers and avoid generating dust.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and empty containers, in a designated hazardous waste container.[2] Follow your institution's specific guidelines for chemical waste disposal.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Response: Spill and Exposure Management
Even with meticulous planning, accidents can occur. A well-defined emergency plan is crucial for mitigating the consequences of a spill or exposure.
Caption: Decision-making flowchart for responding to spills and personal exposures.
Spill Response:
-
Small Spills: For minor spills, use a chemical spill kit containing an absorbent material.[7] Wearing appropriate PPE, cover the spill with the absorbent, sweep it up, and place it in a designated hazardous waste container.[7][14]
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.[15] Do not attempt to clean up a large spill without specialized training and equipment.[15]
Personal Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical component of the chemical lifecycle. All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials from spill clean-up should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste. Do not rinse them into the drain.[2]
All waste must be disposed of through your institution's licensed hazardous waste disposal program.[2]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

